molecular formula C11H22N2O2 B139092 Tert-butyl (piperidin-4-ylmethyl)carbamate CAS No. 135632-53-0

Tert-butyl (piperidin-4-ylmethyl)carbamate

Cat. No.: B139092
CAS No.: 135632-53-0
M. Wt: 214.3 g/mol
InChI Key: VHYXAWLOJGIJPC-UHFFFAOYSA-N
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Description

Tert-butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0) is a key piperidine-based building block in medicinal chemistry and organic synthesis. This compound features a piperidine ring, a privileged scaffold prevalent in bioactive molecules and approved drugs due to its structural versatility and ability to enhance pharmacokinetic properties . The molecule is protected by a tert-butyloxycarbonyl (Boc) group, a cornerstone in synthetic chemistry that safeguards the amine functionality during multi-step synthesis and can be readily removed under mild acidic conditions to unveil the primary amine for further functionalization . With a molecular formula of C11H22N2O2 and a molecular weight of 214.30-214.31 g/mol , this solid reagent serves as a vital intermediate for constructing more complex, biologically active targets. Piperidine derivatives are extensively researched for their application across a wide spectrum of therapeutic areas, demonstrating antitumor activities . Researchers utilize this Boc-protected aminomethylpiperidine as a precursor in the design and development of novel therapeutic agents, making it an invaluable tool for drug discovery programs. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(piperidin-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYXAWLOJGIJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352339
Record name tert-Butyl [(piperidin-4-yl)methyl]carbamate
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135632-53-0
Record name tert-Butyl [(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (piperidin-4-ylmethyl)carbamate
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Foundational & Exploratory

A Technical Guide to Tert-butyl (piperidin-4-ylmethyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, success is often dictated by the efficiency and precision with which complex molecular architectures can be assembled. Tert-butyl (piperidin-4-ylmethyl)carbamate (CAS No: 135632-53-0) has emerged as a cornerstone building block for this very purpose.[1] Its value lies not in its own biological activity, but in its elegantly simple and powerful design: a bifunctional scaffold that offers two distinct points for chemical modification, governed by one of the most reliable and orthogonal protecting group strategies in organic synthesis.

This guide provides an in-depth analysis of its chemical properties, a validated synthetic protocol, its core reactivity, and its strategic application in drug development. The content is tailored for researchers and scientists who require a practical and mechanistic understanding of how to leverage this reagent to accelerate their discovery programs. At its core, this molecule features a piperidine ring, a privileged structure in many approved therapeutics, with a primary amine masked by a tert-butoxycarbonyl (Boc) group.[2] This leaves the piperidine's secondary amine available for a wide array of synthetic transformations, making it an invaluable linker and scaffold component.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. These characteristics dictate appropriate reaction solvents, purification methods, and analytical confirmation of identity and purity.

Physicochemical Properties

The properties of this compound are summarized in the table below. Its moderate melting point indicates a solid state at room temperature, simplifying handling and weighing. Its predicted density and boiling point are typical for a molecule of its size and functionality. The solubility profile—generally poor in water but soluble in common organic solvents—is a direct consequence of its predominantly aliphatic character and the large, nonpolar Boc protecting group.

PropertyValueSource(s)
IUPAC Name tert-butyl N-(piperidin-4-ylmethyl)carbamate[1]
CAS Number 135632-53-0[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
Appearance White to off-white solid/powder[3]
Melting Point 50 °C (lit.)[4]
Boiling Point 287.9 ± 29.0 °C (Predicted)[4]
Density 1.01 ± 0.1 g/cm³ (Predicted)[4]
Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for the molecule. The following data are characteristic and should be used for quality control and reaction monitoring.

  • ¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show a prominent, sharp singlet at approximately 1.45 ppm , integrating to 9 protons, which corresponds to the chemically equivalent methyl groups of the tert-butyl moiety. The protons on the piperidine ring will appear as a series of complex multiplets between 1.10 and 3.10 ppm . The methylene protons (CH₂) adjacent to the carbamate nitrogen typically appear as a doublet of doublets or a triplet around 3.0-3.2 ppm . The NH proton of the carbamate often presents as a broad singlet around 4.5-5.0 ppm , while the piperidine NH is also a broad singlet, typically further upfield.

  • ¹³C NMR (Carbon NMR): The carbon spectrum is equally distinctive. The Boc group will show a quaternary carbon signal around 79 ppm and a methyl carbon signal near 28.5 ppm . The carbons of the piperidine ring and the exocyclic methylene carbon will appear in the aliphatic region, typically between 25 and 50 ppm . The carbamate carbonyl carbon is a key diagnostic peak, appearing downfield around 156 ppm .[5][6]

  • Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 215.1754 .[7] A common fragmentation pattern is the loss of isobutylene (56 Da) from the Boc group, resulting in a significant fragment ion.

  • Infrared (IR) Spectroscopy: Key vibrational stretches include a strong C=O stretch for the carbamate carbonyl at approximately 1680-1705 cm⁻¹ . N-H stretching bands will be visible in the 3300-3400 cm⁻¹ region. C-H stretching from the aliphatic components will appear just below 3000 cm⁻¹ .[5]

Synthesis and Strategic Reactivity

The utility of this compound stems from its synthetic accessibility and, more importantly, the orthogonal reactivity of its two nitrogen atoms.

Retrosynthetic Analysis and Common Synthesis

The molecule is most commonly prepared from a commercially available piperidine precursor. The most logical and field-proven approach involves the reduction of a nitrile to a primary amine, followed by immediate protection. This strategy is efficient and avoids the handling of the potentially volatile and more reactive free diamine.

G Target This compound Precursor1 4-(Aminomethyl)piperidine Target->Precursor1 Boc Protection Precursor2 N-Boc-4-cyanopiperidine Precursor1->Precursor2 Deprotection (if needed) Start 4-Cyanopiperidine Precursor1->Start Nitrile Reduction Precursor2->Start Boc Protection G Start This compound Piperidine NH (Nucleophilic) Boc-Amine (Protected) React Intermediate N-Substituted Piperidine Boc-Amine (Intact) Start:p1->React:p1  Step 1: Reaction at Piperidine N (e.g., Alkylation, Arylation, Acylation) Conditions: Base, Electrophile Deprotect Final Product N-Substituted Piperidine Primary Amine (Revealed) React:p2->Deprotect:p2  Step 2: Deprotection Conditions: Acid (TFA or HCl)

References

Tert-butyl (piperidin-4-ylmethyl)carbamate CAS number 135632-53-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Tert-butyl (piperidin-4-ylmethyl)carbamate (CAS: 135632-53-0): A Cornerstone Building Block in Modern Drug Discovery

Executive Summary

This compound, registered under CAS number 135632-53-0, is a bifunctional organic compound of significant strategic importance in the fields of medicinal chemistry and pharmaceutical development. It masterfully combines two of the most valuable structural motifs in drug design: the conformationally versatile piperidine ring and the robust, yet selectively cleavable, tert-butyloxycarbonyl (Boc) protecting group. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals. By elucidating the causality behind its synthetic utility and providing field-proven protocols, this document serves as a comprehensive resource for leveraging this key building block in the creation of complex, next-generation therapeutic agents.

The Strategic Importance of a Bifunctional Building Block

The utility of this compound stems from the synergistic interplay of its constituent parts. Understanding these components is fundamental to appreciating its value in multi-step organic synthesis.

The Piperidine Scaffold: A Privileged Structure in Pharmaceuticals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in approved pharmaceuticals and bioactive natural products.[1][2][3] Its prevalence is due to its sp³-hybridized framework, which provides a three-dimensional architecture that allows for precise and favorable interactions with biological targets like enzymes and receptors.[4] Piperidine derivatives are integral to over twenty classes of drugs, including treatments for cancer, Alzheimer's disease, infectious diseases, and neuropathic pain, underscoring their vast therapeutic relevance.[1][3][5][6]

The Boc Protecting Group: Enabling Selective Synthesis

Modern drug synthesis is a discipline of control. The tert-butyloxycarbonyl (Boc) group is arguably the most common and indispensable tool for the temporary protection of amines.[7] It converts a highly nucleophilic amine into a significantly less reactive carbamate, thereby allowing chemists to perform reactions on other parts of a molecule without unintended side reactions.[4][8] The key to the Boc group's power is its orthogonality; it is stable under basic, nucleophilic, and reductive conditions but can be removed cleanly and efficiently under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][10]

This compound: Merging Stability and Reactivity

This compound ingeniously combines these two features. It offers a stable piperidine ring with a secondary amine that can be functionalized, and a primary amine (attached via a methylene linker) that is masked by the Boc group. This design allows for a sequential and highly controlled synthetic strategy: one can first modify the piperidine nitrogen, and then, in a subsequent step, deprotect the primary amine to reveal a new reactive handle for further elaboration. This makes it an exceptionally versatile and valuable starting material in synthetic campaigns.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Identity and Chemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 135632-53-0[11][12][13]
IUPAC Name tert-butyl N-(piperidin-4-ylmethyl)carbamate[11][12]
Synonyms 4-(Boc-Aminomethyl)piperidine, 4-(tert-Butoxycarbonylaminomethyl)piperidine[11][13]
Molecular Formula C₁₁H₂₂N₂O₂[11][12]
Molecular Weight 214.31 g/mol [12][13]
Appearance White to yellow solid, semi-solid, or liquid
Storage Store at room temperature under an inert atmosphere, keep in a dark place.[14]
Safety and Handling Precautions

According to aggregated GHS data, this compound is classified as a hazardous substance.[11]

  • Hazards: Causes skin irritation and serious eye irritation. A significant portion of notifications also indicate that it may cause severe skin burns and eye damage.[11]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[15]

  • First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention if irritation or other symptoms persist.[15][16]

Synthesis and Characterization

The synthesis of the title compound is a standard procedure in organic chemistry, relying on the well-established reaction for Boc protection of a primary amine.

Representative Synthesis Protocol: Boc Protection of 4-(Aminomethyl)piperidine

This protocol describes the synthesis of this compound from commercially available starting materials. The causality behind this choice is its efficiency and high yield, driven by the nucleophilic attack of the primary amine on the electrophilic Boc anhydride.

Reagents and Materials:

  • 4-(Aminomethyl)piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 4-(aminomethyl)piperidine (1.0 eq) in THF (approx. 0.5 M solution).

  • Base Addition: Add a base such as triethylamine (1.1 eq) to the solution. The base scavenges the proton from the amine, increasing its nucleophilicity.[9]

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a minimal amount of THF and add it dropwise to the amine solution at 0 °C (ice bath). The reaction is exothermic, and slow addition helps control the temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. The driving force is the formation of a stable carbamate and the breakdown of the t-butyl carbonate leaving group into CO₂ and t-butoxide.[7][8]

  • Quenching & Extraction: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine. This removes water-soluble byproducts and excess base.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the product by column chromatography on silica gel to obtain this compound as a pure compound.

Workflow for Structural Verification and Purity Analysis

A systematic workflow is critical to validate the identity and purity of the synthesized compound.

Caption: Workflow for Synthesis and Analytical Validation.

Key Analytical Techniques and Expected Results

Confirming the structure and purity is a non-negotiable step. The following techniques are standard.[4]

TechniquePurposeExpected Result
¹H NMR Structural confirmationSignals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), piperidine ring protons, and methylene linker protons.
¹³C NMR Structural confirmationCarbon signals for the tert-butyl group, the carbamate carbonyl, and the distinct carbons of the piperidine ring.
ESI-MS Molecular Weight VerificationA prominent ion peak corresponding to [M+H]⁺ at m/z ≈ 215.17.[17]
HPLC Purity DeterminationA single major peak, indicating the purity of the compound (typically >97%).

Core Reactivity and Synthetic Utility

The synthetic power of this molecule lies in its two distinct nitrogen atoms, which can be addressed with orthogonal chemical strategies.

The Duality of Reactive Sites: A Chemist's Perspective

The molecule presents two nucleophilic centers: the secondary amine within the piperidine ring and the Boc-protected primary amine. The Boc group renders the primary amine unreactive under most conditions except strong acid, allowing for selective functionalization of the piperidine nitrogen first.

Caption: Dual reactive sites of the core molecule.

Protocol 1: Acid-Mediated Boc Deprotection

This is the most fundamental transformation for this building block, unmasking the primary amine for subsequent coupling reactions.

Mechanism Rationale: The reaction is initiated by protonation of the Boc group's carbonyl oxygen by a strong acid like TFA. This facilitates the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine and carbon dioxide gas.[7][9]

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C. Caution: The reaction evolves CO₂ gas; ensure the system is not closed.[7][18]

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product, 4-(aminomethyl)piperidine, often as a TFA salt if neutralization is omitted.

Protocol 2: N-Alkylation of the Piperidine Ring

This protocol demonstrates how to modify the piperidine ring while the primary amine remains protected, a key step in building molecular complexity.

Step-by-Step Methodology:

  • Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq).

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until TLC indicates consumption of the starting material.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the N-alkylated product.

Applications in Medicinal Chemistry and Drug Development

The true value of this building block is realized in its application as a precursor to complex, biologically active molecules.

A Scaffold for Diverse Therapeutic Targets

The piperidin-4-ylmethylamine core is a versatile scaffold used to target a wide array of proteins. Its derivatives have been investigated as:

  • NLRP3 Inflammasome Inhibitors: Used as a key starting material in the synthesis of novel inhibitors for modulating critical inflammatory pathways.[4]

  • Acetylcholinesterase (AChE) Inhibitors: The piperidine moiety is crucial for designing ligands that fit into the active site of AChE, a primary therapeutic strategy for Alzheimer's disease.[4]

  • Kinase Inhibitors: The piperidine can serve as a solvent-exposed moiety to improve solubility and pharmacokinetic properties, while the primary amine can be used to build linkages to other pharmacophoric elements.

  • Orexin Receptor Antagonists & IRAK4 Inhibitors: Chiral versions of related piperidine carbamates are pivotal intermediates in the synthesis of these important therapeutic agents.[19]

Case Study: Conceptual Synthetic Pathway to a Novel Inhibitor

This diagram illustrates a hypothetical, yet plausible, synthetic route starting from our title compound to create a more complex molecule, demonstrating the sequential functionalization enabled by its structure.

Caption: Conceptual pathway showing sequential modification.

Conclusion

This compound is more than just a chemical reagent; it is a testament to the principles of modern synthetic strategy. By providing two differentially protected nitrogen atoms on a pharmaceutically validated piperidine scaffold, it offers chemists a reliable and versatile platform for the efficient construction of complex molecules. Its robust design minimizes synthetic steps, allows for controlled, sequential reactions, and ultimately accelerates the discovery and development of novel therapeutics. Its continued prevalence in patents and publications solidifies its status as an indispensable tool in the arsenal of the medicinal chemist.

References

An In-depth Technical Guide to the Structure Elucidation of 4-(Boc-Aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the methodologies and scientific reasoning behind the structural elucidation of 4-(tert-butoxycarbonyl-aminomethyl)piperidine, a critical building block in modern medicinal chemistry. Moving beyond a simple recitation of data, this document delves into the causality of experimental choices, offering field-proven insights into the application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Each protocol is presented as a self-validating system, ensuring researchers can confidently confirm the identity, purity, and structural integrity of this vital synthetic intermediate. This guide is designed to serve as a practical resource for scientists engaged in pharmaceutical research and development, providing the foundational knowledge necessary for the robust characterization of this and similar piperidine-based scaffolds.

Introduction: The Significance of 4-(Boc-Aminomethyl)piperidine in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal component for modulating biological activity. The specific molecule, 4-(Boc-aminomethyl)piperidine (CAS No: 135632-53-0), serves as a versatile bifunctional linker.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the exocyclic primary amine, allowing for sequential and controlled synthetic transformations.[2] This makes it an invaluable precursor in the synthesis of diverse bioactive compounds, including kinesin spindle protein inhibitors and aspartic acid protease inhibitors.[3]

Given its foundational role, unambiguous confirmation of its structure is a non-negotiable prerequisite for its use in any synthetic campaign. This guide outlines the integrated analytical workflow required to achieve this confirmation with the highest degree of scientific rigor.

The Analytical Workflow: A Multi-Technique Approach

The complete structural confirmation of 4-(Boc-aminomethyl)piperidine relies on a synergistic application of multiple analytical techniques. No single method provides all the necessary information. Instead, we build a cohesive and self-validating picture by combining the insights from each.

G cluster_0 Initial Characterization cluster_1 Core Structure Elucidation cluster_2 Final Confirmation Purity_Check Purity Assessment (GC/HPLC) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purity_Check->NMR Physical_Properties Physical Properties (Appearance, Solubility) Physical_Properties->NMR Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration MS Mass Spectrometry (ESI-MS) MS->Data_Integration IR Infrared Spectroscopy (FTIR) IR->Data_Integration Structural_Confirmation Unambiguous Structure Confirmed Data_Integration->Structural_Confirmation G Parent [M+H]⁺ m/z = 215.3 Frag1 Loss of C₄H₈ (isobutylene) m/z = 159.2 Parent->Frag1 - 56 Da Frag2 Loss of Boc group (C₅H₉O₂) m/z = 115.1 Parent->Frag2 - 101 Da Frag3 Loss of C₅H₁₀O₂ (tert-butoxycarbonyl) m/z = 101.1 Parent->Frag3 - 114 Da

References

An In-Depth Technical Guide to Tert-butyl (piperidin-4-ylmethyl)carbamate: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tert-butyl (piperidin-4-ylmethyl)carbamate, with the molecular formula C11H22N2O2, is a pivotal bifunctional molecule extensively utilized in medicinal chemistry and pharmaceutical development.[1][2][3] Its structure uniquely combines a reactive primary amine masked by a tert-butyloxycarbonyl (Boc) protecting group and a secondary amine integral to the piperidine ring. This arrangement makes it an invaluable building block for introducing the 4-(aminomethyl)piperidine scaffold into more complex molecules.[4] This guide provides an in-depth exploration of its synthesis, physicochemical properties, analytical characterization, and applications, with a particular focus on its role in the development of novel therapeutics. The protocols and insights presented herein are curated to provide researchers, scientists, and drug development professionals with a comprehensive understanding and practical framework for utilizing this versatile compound.

Introduction: Strategic Importance in Medicinal Chemistry

The piperidine nucleus is a prevalent scaffold in a multitude of clinically approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[5] this compound, often referred to as 4-(Boc-aminomethyl)piperidine, serves as a critical starting material for the synthesis of a wide array of bioactive compounds.[1][6] The strategic placement of the Boc-protected aminomethyl group at the 4-position of the piperidine ring allows for selective chemical manipulation at either the primary or secondary amine, enabling the construction of complex molecular architectures. This versatility has led to its application in the development of treatments for a range of diseases, including viral infections and cancer.[7][8][9] The carbamate functional group itself is a key structural motif in many therapeutic agents, known for its chemical stability and ability to act as a peptide bond surrogate, thereby enhancing cell membrane permeability.[10]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and formulation. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C11H22N2O2[1][3][11]
Molar Mass 214.30 g/mol [6][11]
IUPAC Name tert-butyl N-(piperidin-4-ylmethyl)carbamate[1][6]
CAS Number 135632-53-0[1][6]
Appearance White to yellow solid or semi-solid[12]
Melting Point 50 °C (lit.)[11]
Boiling Point 287.9±29.0 °C (Predicted)[11]
Density 1.01±0.1 g/cm³ (Predicted)[11]
SMILES CC(C)(C)OC(=O)NCC1CCNCC1[1][6]
InChIKey VHYXAWLOJGIJPC-UHFFFAOYSA-N[6][13]

The structure, characterized by the Boc-protected exocyclic amine and the endocyclic secondary amine, is the source of its synthetic utility. The bulky tert-butyl group of the Boc moiety provides steric hindrance that prevents unwanted side reactions at the primary amine, allowing for selective reactions at the piperidine nitrogen. Conversely, the Boc group can be readily removed under acidic conditions to liberate the primary amine for further functionalization.

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound involves the selective N-protection of the primary amine of 4-(aminomethyl)piperidine using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically performed in a suitable solvent with or without a base.

Synthesis Workflow

Synthesis_Workflow reagents 4-(Aminomethyl)piperidine Di-tert-butyl dicarbonate Solvent (e.g., DCM, THF) reaction Reaction Mixture (Stir at RT) reagents->reaction 1. Combine workup Aqueous Work-up (e.g., NaHCO3 wash) reaction->workup 2. Quench extraction Organic Extraction (e.g., DCM) workup->extraction 3. Separate Phases drying Drying (Na2SO4 or MgSO4) extraction->drying 4. Remove Water concentration Solvent Removal (Rotary Evaporation) drying->concentration 5. Concentrate purification Purification (e.g., Column Chromatography) concentration->purification 6. Isolate product Tert-butyl (piperidin-4-ylmethyl)carbamate purification->product 7. Final Product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-(Aminomethyl)piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)piperidine (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the cooled solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) in DCM dropwise over 30 minutes. Causality Note: Dropwise addition at low temperature helps to control the exothermicity of the reaction and minimizes the formation of di-Boc protected byproducts.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄. Self-Validation Note: The washing steps are crucial to remove unreacted reagents and inorganic salts, ensuring a cleaner crude product for purification.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is imperative.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should confirm the presence of all expected protons. Key signals include a singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group, and signals for the piperidine ring and methylene protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carbamate (around 156 ppm), the quaternary carbon of the tert-butyl group (around 79 ppm), and the carbons of the piperidine ring.[14]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the carbamate and the piperidine amine, as well as a strong C=O stretch from the carbamate group (typically around 1680-1700 cm⁻¹).

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 215.17540.[13]

Chromatographic Analysis
  • HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the final compound. A high-purity sample should show a single major peak.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of pharmaceutical agents.[7][15]

As a Building Block for Complex Heterocycles

The dual reactivity of the molecule allows for its incorporation into more complex heterocyclic systems. The piperidine nitrogen can undergo N-alkylation, N-arylation, or acylation, while the Boc-protected amine can be deprotected and subsequently reacted to build out another part of the target molecule.

Role in the Synthesis of Bioactive Molecules

This compound is a precursor in the preparation of various protein agonists and antagonists.[8] Notable examples include:

  • CCR5 Receptor Antagonists: Used in the synthesis of piperidine-based CCR5 antagonists with potent anti-HIV-1 activity.[9]

  • Kinesin Spindle Protein (KSP) Inhibitors: These have potential as anticancer agents.[8]

  • GPR119 Agonists: Investigated for their antidiabetic potential.[8]

  • Pim-1 Inhibitors and Aspartic Acid Protease Inhibitors: These are other classes of therapeutic targets where this building block has been utilized.[8]

Applications main Tert-butyl (piperidin-4-ylmethyl)carbamate hiv Anti-HIV-1 Agents (CCR5 Antagonists) main->hiv cancer Anticancer Agents (KSP Inhibitors) main->cancer diabetes Antidiabetic Agents (GPR119 Agonists) main->diabetes other Other Therapeutic Targets (e.g., Pim-1 Inhibitors) main->other

Caption: Key therapeutic areas where this compound is a crucial intermediate.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

Hazard Identification

According to GHS classifications, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][16] Some suppliers also indicate it may cause severe skin burns and eye damage.[6][17]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17][18]

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[17][18] Avoid breathing dust, fumes, or vapors.[1][16] Wash hands thoroughly after handling.[16][17]

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.[16][19]

    • In case of eye contact: Rinse cautiously with water for several minutes.[16][18]

    • If inhaled: Move the person into fresh air.[16][18]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[17][20] In all cases of exposure, seek medical attention if symptoms persist.[18][19][20]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][18] Keep in a dark place under an inert atmosphere at room temperature.[12]

Conclusion

This compound is more than just a chemical reagent; it is a key enabler in the field of drug discovery. Its well-defined structure and predictable reactivity provide medicinal chemists with a reliable tool for the synthesis of complex and novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed and validated synthesis protocol, and an exploration of its significant applications. By understanding the principles behind its use and adhering to safe handling practices, researchers can continue to leverage this versatile building block to advance the development of next-generation pharmaceuticals.

References

Physical properties of tert-butyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of tert-Butyl (piperidin-4-ylmethyl)carbamate

Abstract: This technical guide provides a comprehensive analysis of the essential physical and chemical properties of this compound, a critical building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document details the compound's structural identifiers, core physicochemical data, and the empirical methodologies required for its characterization. The protocols described herein are framed with insights into the underlying scientific principles, ensuring both technical accuracy and practical applicability in a research and development setting. Emphasis is placed on self-validating experimental workflows for melting point determination, solubility profiling, and spectroscopic verification, which are fundamental to quality control and downstream application success.

Introduction: The Role of a Versatile Synthetic Intermediate

This compound, often referred to by its common synonym 4-(Boc-aminomethyl)piperidine, is a bifunctional molecule of significant interest in pharmaceutical research.[1] Its structure incorporates a piperidine ring, a common scaffold in many pharmaceutical agents, and a primary amine protected by a tert-butoxycarbonyl (Boc) group. This Boc protecting group is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions, making the compound an invaluable intermediate for introducing the 4-(aminomethyl)piperidine moiety into more complex target molecules.

A thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective use. Properties such as melting point, solubility, and stability directly influence storage conditions, reaction kinetics, purification strategies, and ultimately, the formulation of active pharmaceutical ingredients (APIs). This guide serves as a foundational resource, detailing these properties and the robust experimental methods used for their validation.

Physicochemical Properties

The accurate characterization of a compound begins with its fundamental identifiers and physical constants. These data points are critical for identity confirmation, purity assessment, and regulatory documentation.

Chemical Identity and Structure
  • IUPAC Name: tert-butyl N-(piperidin-4-ylmethyl)carbamate[1]

  • Common Synonyms: 4-(Boc-Aminomethyl)piperidine, 4-(tert-Butoxycarbonylaminomethyl)piperidine[1]

  • CAS Number: 135632-53-0[1]

  • Chemical Formula: C₁₁H₂₂N₂O₂[1]

  • SMILES: CC(C)(C)OC(=O)NCC1CCNCC1[1]

  • InChI Key: VHYXAWLOJGIJPC-UHFFFAOYSA-N[1]

Chemical Structure: Chemical structure of this compound

Figure 1: 2D structure of this compound.

Core Physical Data Summary

The following table summarizes the key quantitative physical properties of the compound. These values are essential for laboratory handling, reaction setup, and predicting the compound's behavior in various chemical environments.

PropertyValueSource
Molecular Weight 214.30 g/mol [1]
Appearance White to yellow solid or semi-solid
Melting Point 122-125 °C (lit.)[2]
Boiling Point ~306 °C at 760 mmHg (Predicted/Similar Compound)[3]
Density ~0.978 g/cm³ (Predicted/Similar Compound)[3]
pKa (Predicted) 10.51 ± 0.10[3]
LogP (Calculated) 1.2[1]

Note: Some data, such as boiling point and density, are based on predictions or data from closely related N-methylated analogs, as experimental data for this specific property is not widely published. Such values should be used as an estimate.

Experimental Methodologies for Characterization

To ensure the identity and purity of a given batch of this compound, a series of standardized analytical procedures must be performed. The following sections detail the protocols and the scientific rationale behind them.

Melting Point Analysis

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[4] Therefore, melting point determination is a rapid and effective method for assessing purity.

Experimental Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (1-2 mm height) into a capillary tube sealed at one end.[5] Pack the solid tightly by tapping the tube or dropping it through a long glass tube.[4][6]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20°C/min) to find a rough range.[4]

  • Accurate Determination: Cool the apparatus to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C/min).[4]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Workflow for Melting Point Determination

G A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (1-2 mm) A->B C Place in Melting Point Apparatus B->C D Heat Rapidly for Approximate Range C->D E Cool Apparatus to ~20°C Below Approx. MP D->E F Heat Slowly (1-2°C/min) E->F G Observe & Record T1 (First Liquid) F->G H Observe & Record T2 (All Liquid) G->H I Report Melting Range (T1-T2) H->I G start Add Compound to Water is_soluble_water Soluble in H₂O? start->is_soluble_water test_ether Test Solubility in Diethyl Ether is_soluble_water->test_ether Yes test_hcl Add 5% HCl is_soluble_water->test_hcl No is_soluble_hcl Soluble in 5% HCl? test_hcl->is_soluble_hcl class_b Class: Organic Base (B) is_soluble_hcl->class_b Yes test_naoh Add 5% NaOH is_soluble_hcl->test_naoh No is_soluble_naoh Soluble in 5% NaOH? test_naoh->is_soluble_naoh class_a Class: Acidic (A) is_soluble_naoh->class_a Yes class_n Class: Neutral (N) is_soluble_naoh->class_n No G cluster_0 Primary Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation A Prepare Sample in Appropriate Solvent (e.g., CDCl₃, MeOH) B Mass Spectrometry (ESI-MS) Confirm Molecular Weight [M+H]⁺ A->B C FTIR Spectroscopy Identify Functional Groups (C=O, N-H) A->C D NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework A->D E Compare Data to Expected Values & Reference Spectra B->E C->E D->E F Confirm Structure & Assess Purity E->F

References

A Senior Application Scientist's Technical Guide to the Solubility of Tert-butyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Tert-butyl (piperidin-4-ylmethyl)carbamate is a pivotal building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its physicochemical properties, particularly its solubility, are of paramount importance, directly influencing reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of a potential drug candidate. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Rather than merely presenting data, this document, authored from the perspective of a Senior Application Scientist, elucidates the underlying structural drivers of its solubility, outlines authoritative, field-proven methodologies for its empirical determination, and discusses the critical factors that modulate its behavior in various solvent systems. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing drug development programs.

Physicochemical Profile and Structural Analysis

A thorough understanding of a molecule's physical and chemical properties is the foundation for predicting its solubility. This compound, often referred to as 4-(Boc-aminomethyl)piperidine, possesses a distinct structure that dictates its behavior in solution.[1]

Table 1: Core Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₂₂N₂O₂ [1][2]
Molecular Weight 214.30 g/mol [1][2]
Melting Point 50 °C (literature) [2]
Boiling Point 287.9 ± 29.0 °C (Predicted) [2]
Density 1.01 ± 0.1 g/cm³ (Predicted) [2]

| logP (XLogP3-AA) | 1.2 (Computed) |[1] |

Structural Deconstruction and Solubility Implications

The molecule's solubility is a direct consequence of the interplay between its functional groups:

  • Piperidine Ring: The secondary amine within the piperidine ring is the most influential group. It is basic and readily protonated in acidic conditions. This feature is the primary driver of the compound's significant pH-dependent aqueous solubility.

  • Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is bulky and lipophilic. It masks the basicity of the primary amine it protects and contributes significantly to the molecule's solubility in non-polar organic solvents.

  • Carbamate Linkage: The carbamate group contains hydrogen bond donors and acceptors, allowing for interactions with polar protic solvents.

  • Aliphatic Backbone: The methylene bridge and piperidine ring form a hydrocarbon backbone that contributes to its non-polar character.

This bifunctional nature—possessing both polar, ionizable groups and non-polar, lipophilic regions—means its solubility profile is highly dependent on the chosen solvent system.

Critical Factors Influencing Solubility

The solubility of this compound is not a fixed value but is modulated by several environmental and physical factors.

The Dominant Role of pH

For ionizable compounds, pH is the most critical factor affecting aqueous solubility.[3][4] The piperidine nitrogen is basic and will exist in equilibrium between its un-ionized free base form and its protonated, cationic form.

  • In Acidic Media (pH < pKa): The piperidine nitrogen becomes protonated, forming a highly polar and water-soluble salt. Therefore, the compound's solubility is expected to be substantially higher in acidic buffers (e.g., pH 2-5) compared to neutral water.

  • In Neutral or Basic Media (pH > pKa): The compound exists predominantly as the less polar, un-ionized free base, leading to significantly lower aqueous solubility.[3]

Solvent Polarity and "Like Dissolves Like"

The principle of "like dissolves like" is a reliable guide for estimating solubility in organic solvents.[4]

  • High Solubility Predicted: In moderately polar and polar aprotic solvents such as Dichloromethane (DCM), Chloroform, and Tetrahydrofuran (THF), due to the molecule's mixed polarity.

  • Moderate Solubility Predicted: In polar protic solvents like Methanol and Ethanol, which can engage in hydrogen bonding.

  • Low to Insoluble Predicted: In non-polar solvents like Hexanes or Toluene, where the polar groups cannot be effectively solvated.

Temperature Effects

The dissolution of most solid compounds is an endothermic process, meaning solubility increases with temperature.[3][5] This is a critical parameter to control during experimental determination and can be leveraged during process chemistry for tasks like recrystallization.

Solid-State Properties

The physical form of the solid can impact solubility. Different crystalline forms, or polymorphs, can exhibit different solubilities.[5] Furthermore, smaller particle sizes increase the surface area available for solvation, leading to a faster dissolution rate, although it does not change the equilibrium solubility value.[5]

Authoritative Protocols for Solubility Determination

Generating reliable solubility data requires robust, well-controlled experimental protocols. The choice of method depends on the stage of development, with the "shake-flask" method being the gold standard for definitive thermodynamic solubility.[6][7]

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

Expertise & Experience: This method is universally recognized as the most reliable for determining thermodynamic or "equilibrium" solubility because it allows the system to reach a true saturation point over an extended period.[7][8] Its deliberate, time-intensive nature ensures that the measured concentration represents a true thermodynamic equilibrium, making the data highly valuable for regulatory submissions and process modeling.

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., purified water, buffer of specific pH, or organic solvent) in a sealed, inert glass vial.

    • Causality: Using a visible excess of solid ensures that the solution becomes saturated. Sealing the vial prevents solvent evaporation, which would alter the concentration.

  • Equilibration: Place the vials in a shaker or agitator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to ensure equilibrium is reached.

    • Trustworthiness: A minimum of 24 hours is recommended to reach thermodynamic equilibrium, though for some poorly soluble compounds, up to 72 hours may be necessary.[7][8] It is best practice to test multiple time points (e.g., 24h, 48h) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same controlled temperature to let the excess solid settle.[7] Then, carefully separate the saturated solution (supernatant) from the undissolved solid.

    • Self-Validating System: The most robust separation is achieved by centrifugation, followed by careful withdrawal of the supernatant. Alternatively, filtration through a low-binding filter (e.g., 0.22 µm PVDF) can be used, but one must ensure the compound does not adsorb to the filter material.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Authoritative Grounding: The HPLC method must be calibrated using a standard curve prepared from a known stock solution of the compound to ensure accurate quantification.[9]

References

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-butyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for providing detailed information about the molecular structure of a compound in solution. This guide offers an in-depth analysis of the ¹H NMR spectrum of tert-butyl (piperidin-4-ylmethyl)carbamate, a key building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds.

This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the NMR characteristics of this molecule. We will delve into a detailed, peak-by-peak analysis of a predicted ¹H NMR spectrum, grounding our interpretations in the fundamental principles of NMR spectroscopy. Furthermore, this guide will provide practical, field-proven insights into the experimental aspects of acquiring a high-quality ¹H NMR spectrum, from sample preparation to data interpretation.

Molecular Structure and Proton Environments

To comprehend the ¹H NMR spectrum of this compound, it is essential to first examine its molecular structure and identify the distinct proton environments. The presence of a Boc-protecting group and a piperidine ring gives rise to a series of characteristic signals.

Molecular Structure with Proton Labeling

Caption: Molecular structure of this compound with key proton environments labeled.

Predicted ¹H NMR Spectral Data

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
Hf1.45singlet9H-tert-butyl group
Hc1.05 - 1.25multiplet2H-Piperidine C3-H₂ (axial) & C5-H₂ (axial)
Hb1.65 - 1.80multiplet2H-Piperidine C3-H₂ (equatorial) & C5-H₂ (equatorial)
Hd1.50 - 1.65multiplet1H-Piperidine C4-H
Ha2.55 - 2.65triplet of doublets2HJ ≈ 12.0, 2.5 HzPiperidine C2-H₂ (axial) & C6-H₂ (axial)
Ha'3.05 - 3.15doublet of triplets2HJ ≈ 12.0, 3.0 HzPiperidine C2-H₂ (equatorial) & C6-H₂ (equatorial)
He3.00 - 3.10triplet2HJ ≈ 6.5 HzMethylene (-CH₂-NHBoc)
NH (carbamate)~4.8 (broad)broad singlet1H-Carbamate N-H
NH (piperidine)~1.5 (broad)broad singlet1H-Piperidine N-H

Detailed Spectral Analysis and Interpretation

The interpretation of a ¹H NMR spectrum is a deductive process that relies on understanding how the electronic environment surrounding a proton influences its resonance frequency (chemical shift), and how neighboring protons affect the signal's appearance (multiplicity and coupling constants).

  • The tert-butyl Protons (Hf): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. This results in a single, sharp signal with an integration of 9H. Its characteristic upfield chemical shift at approximately 1.45 ppm is due to the shielding effect of the surrounding methyl groups and the absence of nearby electron-withdrawing groups.

  • The Piperidine Ring Protons (Ha, Ha', Hb, Hc, Hd): The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial proton environments.

    • Protons at C2 and C6 (Ha, Ha'): These protons are adjacent to the nitrogen atom. The equatorial protons (Ha') are expected to be deshielded relative to the axial protons (Ha) and appear further downfield, around 3.05 - 3.15 ppm . The axial protons (Ha) will likely resonate upfield, around 2.55 - 2.65 ppm . Both sets of protons will exhibit complex splitting patterns due to coupling with each other (geminal coupling) and with the protons on C3 and C5.

    • Protons at C3 and C5 (Hb, Hc): The axial protons (Hc) are shielded and will appear upfield around 1.05 - 1.25 ppm . The equatorial protons (Hb) are deshielded and will be found further downfield around 1.65 - 1.80 ppm .

    • Proton at C4 (Hd): This single proton is in a complex environment, coupled to the protons on C3 and C5, as well as the methylene protons of the side chain. It is expected to appear as a multiplet in the region of 1.50 - 1.65 ppm .

  • The Methylene Protons (He): These two protons are adjacent to the carbamate nitrogen and the C4 of the piperidine ring. They are expected to resonate as a triplet around 3.00 - 3.10 ppm due to coupling with the proton on C4.

  • The Amine and Carbamate Protons (NH): The protons on the nitrogen atoms are exchangeable and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. They often appear as broad singlets. The carbamate NH is expected to be more deshielded, appearing around 4.8 ppm , while the piperidine NH will likely be more shielded, appearing around 1.5 ppm .

Experimental Protocol for ¹H NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol outlines the standard procedure for preparing a sample of this compound for ¹H NMR analysis.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm) and cap

  • Pasteur pipette and bulb

  • Small vial

  • Glass wool

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl the vial to dissolve the sample completely.

  • Filtering the Sample: Place a small plug of glass wool into the tip of a Pasteur pipette.

  • Transferring to the NMR Tube: Using the filter-tipped Pasteur pipette, transfer the solution from the vial into the NMR tube. This filtration step is crucial to remove any particulate matter that could adversely affect the spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Workflow for ¹H NMR Sample Preparation

A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent A->B C Filter through glass wool into NMR tube B->C D Cap and label the NMR tube C->D E Insert into NMR spectrometer D->E

Caption: A streamlined workflow for preparing a high-quality NMR sample.

Causality in Experimental Choices

  • Choice of Solvent: The selection of a deuterated solvent is critical. Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing large solvent signals from obscuring the signals of the analyte.[1] CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual peak. DMSO-d₆ is an excellent alternative for more polar compounds.

  • Sample Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is generally sufficient for obtaining a good quality ¹H NMR spectrum in a reasonable amount of time. Higher concentrations can lead to viscosity issues and peak broadening.

  • Filtration: The removal of solid particles is essential for achieving high-resolution spectra. Particulate matter disrupts the homogeneity of the magnetic field, leading to broad and distorted peaks.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. Through a detailed analysis of a predicted spectrum, we have assigned the chemical shifts, multiplicities, and coupling constants for each proton environment, grounding our interpretations in the fundamental principles of NMR spectroscopy. Furthermore, we have outlined a robust experimental protocol for sample preparation, emphasizing the critical choices that ensure the acquisition of high-quality data. This guide serves as a valuable resource for researchers and scientists working with this important chemical intermediate, enabling its confident identification and characterization in the pursuit of new therapeutic agents.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(Boc-Aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-(tert-butoxycarbonyl-aminomethyl)piperidine is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structural integrity and purity are paramount for the successful development of drug candidates. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive analytical technique for the unambiguous structural elucidation and quality assessment of this molecule. This guide provides a comprehensive technical overview of the ¹³C NMR analysis of 4-(Boc-aminomethyl)piperidine, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical prediction of the ¹³C NMR spectrum, establish a robust experimental protocol for data acquisition, and provide a detailed interpretation of the spectral data, including advanced techniques like DEPT.

Introduction: The Structural Significance of 4-(Boc-Aminomethyl)piperidine

4-(Boc-aminomethyl)piperidine serves as a versatile bifunctional scaffold. It incorporates a piperidine ring, a common motif in many marketed drugs due to its favorable pharmacokinetic properties, and a Boc-protected primary amine, which allows for selective chemical modification and peptide coupling reactions. The precise arrangement and electronic environment of each carbon atom in this structure are critical to its reactivity and function.

¹³C NMR spectroscopy offers a non-destructive method to probe the carbon skeleton of the molecule. By measuring the resonance frequencies of the ¹³C nuclei, we can confirm the connectivity of the atoms, verify the presence of the protective group, and assess the overall purity of the sample. This guide will systematically deconstruct the ¹³C NMR spectrum to provide a clear and actionable understanding of the molecule's structural features.

Theoretical Analysis and Predicted ¹³C NMR Spectrum

Before acquiring an experimental spectrum, a theoretical analysis based on fundamental NMR principles allows us to predict the chemical shifts for each unique carbon atom. The structure of 4-(Boc-aminomethyl)piperidine contains several distinct chemical environments influenced by factors such as electronegativity of neighboring atoms (N, O), steric effects, and hybridization.

The key structural components are:

  • The Piperidine Ring: A saturated heterocycle where carbons are influenced by the ring nitrogen.

  • The Aminomethyl Linker: A -CH₂- group connecting the piperidine ring to the Boc-protected nitrogen.

  • The Boc Protecting Group: Consisting of a quaternary carbon, a carbonyl carbon, and three equivalent methyl carbons.

Based on established chemical shift data for similar structural motifs, a predicted ¹³C NMR spectrum can be constructed.[1][2][3] The electronegative nitrogen atom in the piperidine ring will deshield the adjacent carbons (C2/C6), shifting them downfield. The Boc group's carbonyl carbon is highly deshielded due to the double bond to oxygen, while the quaternary and methyl carbons have characteristic chemical shifts.[4][5]

Below is the structure of 4-(Boc-aminomethyl)piperidine with IUPAC numbering for spectral assignment, alongside a diagram illustrating the distinct carbon types.

Caption: Molecular structure of 4-(Boc-aminomethyl)piperidine with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts and Multiplicities

Carbon Atom Predicted δ (ppm) Multiplicity (from DEPT) Rationale
C10 (Boc CH₃) ~28.5 CH₃ (Positive in DEPT-135) Standard range for tert-butyl methyl groups.
C3, C5 ~29.0 CH₂ (Negative in DEPT-135) Piperidine ring carbons beta to the nitrogen.
C4 ~36.0 CH (Positive in DEPT-135) Piperidine methine carbon, slightly deshielded.
C2, C6 ~44.0 CH₂ (Negative in DEPT-135) Piperidine carbons alpha to nitrogen, deshielded.
C7 (CH₂-N) ~46.5 CH₂ (Negative in DEPT-135) Methylene carbon adjacent to two nitrogens.
C9 (Boc Quat. C) ~79.0 C (Absent in DEPT) Quaternary carbon of the tert-butyl group.

| C8 (Boc C=O) | ~156.0 | C (Absent in DEPT) | Carbonyl carbon, highly deshielded by oxygen. |

Experimental Protocol for High-Fidelity Data Acquisition

Adherence to a meticulous experimental protocol is crucial for obtaining a high-quality, reproducible ¹³C NMR spectrum. This protocol is designed to be self-validating by ensuring sample purity, correct solvent choice, and optimized instrument parameters.

3.1. Sample Preparation

  • Material: Use 50-100 mg of 4-(Boc-aminomethyl)piperidine for a standard ¹³C experiment. Higher concentrations reduce acquisition time but may lead to viscosity-induced line broadening.[6]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for this compound and its single, sharp solvent residual peak at ~77.16 ppm.[7] Alternatively, DMSO-d₆ (~39.52 ppm) can be used if solubility is an issue.[8][9]

  • Procedure: a. Weigh the sample accurately and transfer it to a clean, dry 5 mm NMR tube.[10] b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. c. Cap the tube and gently vortex or sonicate until the sample is fully dissolved. d. Ensure the liquid height in the tube is sufficient for the instrument's detector coil (typically 4-5 cm).[11]

3.2. NMR Instrument Parameters

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

Table 2: Recommended ¹³C NMR Acquisition Parameters

Parameter Setting Rationale and Expert Insight
Pulse Program zgpg30 or zgdc30 A standard 30° pulse program with power-gated decoupling provides good signal-to-noise while mitigating negative Nuclear Overhauser Effect (NOE) for quaternary carbons.[12]
Acquisition Time (AQ) 1.0 - 2.0 s A longer acquisition time provides better resolution, but must be balanced with the relaxation delay.[12][13]
Relaxation Delay (D1) 2.0 s Allows for sufficient relaxation of most carbon nuclei, crucial for obtaining reliable signal intensities, especially for quaternary carbons which have longer T₁ relaxation times.[12]
Number of Scans (NS) 128 - 1024 The low natural abundance of ¹³C necessitates signal averaging. The exact number will depend on sample concentration. Start with 128 and increase as needed for a good signal-to-noise ratio.[12]
Spectral Width (SW) 0 - 220 ppm This range comfortably covers all expected resonances for organic molecules, from alkyl to carbonyl carbons.[14]

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Advanced Structural Verification with DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is an indispensable set of experiments for determining the number of protons attached to each carbon atom.[15][16] This technique definitively distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[17][18]

4.1. DEPT Experimental Workflow

The DEPT experiment is typically run in three stages: DEPT-45, DEPT-90, and DEPT-135. However, for routine structural verification, DEPT-135 in conjunction with the standard broadband-decoupled ¹³C spectrum is often sufficient.

Caption: Workflow for carbon type identification using DEPT-135.

4.2. Interpreting DEPT-135 Data

  • Positive Signals: Correspond to carbons with an odd number of attached protons (CH and CH₃).

  • Negative Signals: Correspond to carbons with an even number of attached protons (CH₂).

  • Absent Signals: Quaternary carbons (C) do not appear in DEPT spectra.

By comparing the DEPT-135 spectrum with the standard ¹³C spectrum, each peak can be unambiguously assigned to its carbon type, validating the assignments made in Table 1.

Spectral Interpretation: A Case Study

An experimental ¹³C NMR spectrum of 4-(Boc-aminomethyl)piperidine in CDCl₃ would exhibit seven distinct signals.

  • ~156.0 ppm: A weak signal, absent in the DEPT-135 spectrum, assigned to the C8 carbonyl carbon .

  • ~79.0 ppm: Another weak signal, also absent in the DEPT-135 spectrum, assigned to the C9 quaternary carbon of the Boc group.

  • ~46.5 ppm: A negative signal in DEPT-135, assigned to the C7 methylene linker .

  • ~44.0 ppm: A strong negative signal in DEPT-135, assigned to the equivalent C2 and C6 carbons of the piperidine ring.

  • ~36.0 ppm: A positive signal in DEPT-135, assigned to the C4 methine carbon .

  • ~29.0 ppm: A negative signal in DEPT-135, assigned to the equivalent C3 and C5 carbons .

  • ~28.5 ppm: A strong positive signal in DEPT-135, assigned to the three equivalent C10 methyl carbons of the Boc group.

This pattern of signals, confirmed by their multiplicities in a DEPT experiment, provides conclusive evidence for the structure of 4-(Boc-aminomethyl)piperidine. Any significant deviation or the presence of additional peaks would indicate impurities or structural isomers, which is critical information in a drug development context.[14][19]

Conclusion

The ¹³C NMR analysis of 4-(Boc-aminomethyl)piperidine is a robust and highly informative method for structural verification and purity assessment. Through a combination of theoretical prediction, standardized experimental protocols, and advanced techniques like DEPT, researchers can gain a high degree of confidence in the identity and quality of their material. This guide provides the foundational knowledge and practical steps necessary for scientists in the pharmaceutical industry to effectively utilize ¹³C NMR spectroscopy as a cornerstone of their analytical workflow.

References

An In-Depth Technical Guide to the Mass Spectrometry of Tert-butyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the mass spectrometric analysis of tert-butyl (piperidin-4-ylmethyl)carbamate, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its ionization and fragmentation behavior, offering field-proven insights to aid in structural elucidation and quality control.

Introduction: The Significance of this compound

This compound, often referred to as 4-(Boc-aminomethyl)piperidine, is a bifunctional molecule of considerable interest in the synthesis of pharmaceutical compounds.[1] Its structure incorporates a piperidine ring, a common scaffold in drug discovery, and a primary amine protected by the tert-butyloxycarbonyl (Boc) group. The Boc protecting group is favored in organic synthesis for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[2]

Mass spectrometry is an indispensable tool for the characterization of such molecules, enabling the confirmation of molecular weight, the elucidation of structure through fragmentation analysis, and the assessment of purity. This guide will focus on the fragmentation patterns observed under electrospray ionization (ESI), a soft ionization technique widely used in pharmaceutical analysis.

Molecular and Spectrometric Properties

A foundational understanding of the molecule's properties is essential for interpreting its mass spectrum.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂PubChem CID 723429[1]
Molecular Weight 214.30 g/mol PubChem CID 723429[1]
Monoisotopic Mass 214.16812 DaPubChem CID 723429[1]
Protonated Molecule [M+H]⁺ 215.17540 m/zPubChemLite[3]
Sodium Adduct [M+Na]⁺ 237.15734 m/zPubChemLite[3]

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

The following protocol outlines a robust methodology for the analysis of this compound using LC-MS with ESI.

Objective: To obtain a full scan mass spectrum and a product ion spectrum (MS/MS) of the protonated molecule.

Materials:

  • This compound

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient to elute the compound, for example, starting at 5% B and increasing to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Full Scan (MS1): Scan from m/z 50 to 300 to observe the protonated molecule [M+H]⁺ at m/z 215.18.

    • Product Ion Scan (MS/MS): Select the precursor ion at m/z 215.18 and apply collision-induced dissociation (CID). Optimize collision energy (typically in the range of 10-30 eV) to achieve a rich fragmentation pattern.

Fragmentation Analysis: Deciphering the Mass Spectrum

The fragmentation of protonated this compound is driven by the lability of the Boc group and the inherent stability of the piperidine ring. The primary site of protonation is the carbonyl oxygen of the carbamate group, which initiates the characteristic fragmentation cascade of the Boc moiety.

G cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Data Output Analyte This compound in Solution ESI Electrospray Ionization (+ve mode) Analyte->ESI Protonation MS1 MS1 Analysis (Full Scan) ESI->MS1 Precursor Precursor Ion Selection [M+H]⁺ (m/z 215.18) MS1->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Spectrum Mass Spectrum (Precursor & Fragment Ions) MS2->Spectrum

Experimental workflow for LC-MS/MS analysis.

The collision-induced dissociation of the [M+H]⁺ ion at m/z 215.18 is expected to yield several characteristic fragment ions.

Primary Fragmentation Pathways:

  • Loss of Isobutylene (C₄H₈): The most prominent fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) via a six-membered ring transition state, resulting in a carbamic acid intermediate.

    • [M+H - C₄H₈]⁺ → m/z 159.12

  • Loss of the Tert-butyl Group (C₄H₉): A direct cleavage of the tert-butyl cation.

    • [M+H - C₄H₉]⁺ → m/z 158.11 (less common) and the tert-butyl cation at m/z 57.07 .

  • Sequential Loss of Isobutylene and Carbon Dioxide: Following the initial loss of isobutylene, the resulting carbamic acid readily loses carbon dioxide (44 Da). This sequential loss results in a total neutral loss of 100 Da.

    • [M+H - C₄H₈ - CO₂]⁺ → m/z 115.12 This ion corresponds to the protonated 4-(aminomethyl)piperidine.

  • Loss of the Entire Boc Group (C₅H₉O₂): A single-step cleavage of the entire Boc group as a radical.

    • [M+H - C₅H₉O₂]⁺ → m/z 114.12

Secondary Fragmentation from the Piperidine Moiety:

The fragment ion at m/z 115.12, representing the deprotected aminomethylpiperidine, can undergo further fragmentation. Alpha-cleavage adjacent to the piperidine nitrogen is a characteristic fragmentation pathway for such structures, leading to the formation of stable iminium ions.

G cluster_boc Boc Group Fragmentation cluster_piperidine Piperidine Ring Fragmentation M [M+H]⁺ m/z 215.18 F159 [M+H - C₄H₈]⁺ m/z 159.12 M->F159 - 56 Da (Isobutylene) F57 [C₄H₉]⁺ m/z 57.07 M->F57 - 158 Da F115 [M+H - C₄H₈ - CO₂]⁺ m/z 115.12 F159->F115 - 44 Da (CO₂) F98 [C₆H₁₂N]⁺ m/z 98.10 F115->F98 - NH₃ (Ammonia)

Proposed fragmentation pathway of the target molecule.

Summary of Expected Fragment Ions

The following table summarizes the key fragment ions anticipated in the ESI-MS/MS spectrum of this compound.

m/z (Calculated)FormulaProposed Structure/Origin
215.18[C₁₁H₂₃N₂O₂]⁺Protonated Molecule [M+H]⁺
159.12[C₇H₁₅N₂O₂]⁺Loss of isobutylene from the Boc group
115.12[C₆H₁₅N₂]⁺Sequential loss of isobutylene and CO₂
98.10[C₆H₁₂N]⁺Alpha-cleavage of the piperidine ring from m/z 115
57.07[C₄H₉]⁺Tert-butyl cation

Conclusion and Field Insights

The mass spectrometric analysis of this compound is characterized by predictable and informative fragmentation patterns, dominated by the facile loss of the Boc protecting group. The observation of the neutral loss of 56 Da (isobutylene) and the subsequent loss of 44 Da (carbon dioxide) provides unequivocal evidence for the presence of the Boc moiety. Further fragmentation of the resulting deprotected piperidine core can offer additional structural confirmation.

For drug development professionals, a thorough understanding of these fragmentation pathways is crucial for:

  • Structure Verification: Confirming the identity of synthesized intermediates and final products.

  • Impurity Profiling: Identifying and characterizing process-related impurities and degradation products.

  • Reaction Monitoring: Tracking the progress of reactions involving the addition or removal of the Boc group.

This guide provides a solid framework for the interpretation of mass spectra of this compound and related structures, empowering researchers to confidently utilize mass spectrometry in their synthetic and analytical workflows.

References

The Indispensable Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving desired molecular architectures. Among the arsenal of protective chemistries, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection, prized for its robustness, ease of introduction, and facile, selective removal under mild acidic conditions.[1][2] This guide offers an in-depth exploration of the Boc protecting group, from its fundamental chemical principles and reaction mechanisms to detailed experimental protocols and its critical applications in modern synthetic chemistry, particularly within peptide synthesis and drug development.[3][4]

The Core Principle: Taming the Amine

Primary and secondary amines are potent nucleophiles and bases, a reactivity that is often beneficial but can be detrimental in complex syntheses where other functional groups are the intended targets.[2][5] The primary function of the Boc group is to temporarily convert a highly reactive amine into a significantly less reactive carbamate.[5][6] This transformation effectively "hides" the amine's nucleophilicity and basicity, preventing it from engaging in undesired side reactions.[2]

The stability of the Boc group is a key feature; it is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation conditions used to cleave other protecting groups like the benzyloxycarbonyl (Cbz) group.[2][6] This chemical resilience allows for a high degree of synthetic flexibility and is the foundation of its orthogonality with other common protecting groups.[1][6]

The Chemistry of Boc Protection and Deprotection

The successful application of the Boc group hinges on a thorough understanding of the mechanisms governing its introduction and removal.

Boc-Protection: The Formation of a Carbamate Shield

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[7][8] The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[8][9]

The mechanism can proceed with or without a base. However, the inclusion of a mild base like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) is common practice to accelerate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[8][10] The leaving group, a tert-butyl carbonate, is unstable and decomposes into gaseous carbon dioxide and tert-butoxide, which provides a strong thermodynamic driving force for the reaction.[6][9]

Boc_Protection_Mechanism cluster_intermediates Mechanism R_NH2 R-NH₂ step1 Nucleophilic Attack: Amine attacks Boc₂O R_NH2->step1 Boc2O Boc₂O Boc2O->step1 Base Base step2 Proton Transfer: Base removes proton from Nitrogen Base->step2 step1->step2 step3 Intermediate Collapse: tert-butyl carbonate leaves step2->step3 Protonated_Base Base-H⁺ step2->Protonated_Base step4 Decomposition: Leaving group forms CO₂ + t-BuO⁻ step3->step4 Boc_Amine R-NH-Boc step4->Boc_Amine CO2 CO₂ step4->CO2 tBuOH t-BuOH step4->tBuOH

Mechanism of Base-Catalyzed Boc Protection.
Boc-Deprotection: Acid-Catalyzed Liberation

The removal of the Boc group is its defining characteristic: it is efficiently cleaved under mild acidic conditions.[11] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[7][12]

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[5][13] This is followed by the fragmentation of the protonated carbamate, which results in the formation of the free amine, carbon dioxide, and a stabilized tert-butyl cation.[6][14] The formation of the highly stable tertiary carbocation is a key thermodynamic driver for this cleavage.[5]

Boc_Deprotection_Mechanism cluster_intermediates Mechanism Boc_Amine R-NH-Boc step1 Protonation: Carbonyl oxygen is protonated Boc_Amine->step1 Acid H⁺ (e.g., TFA) Acid->step1 step2 Fragmentation: Loss of t-butyl cation step1->step2 step3 Decarboxylation: Carbamic acid loses CO₂ step2->step3 Isobutene Isobutene step2->Isobutene Deprotonation Amine_Salt R-NH₃⁺ step3->Amine_Salt CO2 CO₂ step3->CO2

Mechanism of Acid-Catalyzed Boc Deprotection.

A potential complication during deprotection is the electrophilic nature of the intermediate t-butyl cation, which can alkylate nucleophilic residues such as tryptophan or methionine.[11][12] To mitigate these side reactions, "scavengers" like anisole, thioanisole, or triisopropylsilane (TIS) are often included in the deprotection cocktail to trap the t-butyl cation.[12][15]

Orthogonality: The Key to Complex Synthesis

In the synthesis of complex molecules with multiple functional groups, the ability to deprotect one group while leaving others intact is crucial. This concept is known as orthogonality.[1] The Boc group's acid lability makes it orthogonal to several other widely used amine protecting groups.[6][16]

Protecting GroupAbbreviationCleavage ConditionOrthogonal to Boc?
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)[15]Yes[6]
BenzyloxycarbonylCbz or ZCatalytic Hydrogenation (H₂/Pd)[6]Yes[6]
AllyloxycarbonylAllocTransition Metal Catalysis (Pd)[6]Yes[1]

This orthogonality allows for intricate synthetic strategies where different amines within the same molecule can be selectively unmasked and reacted in a controlled sequence.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group was foundational to the development of solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield.[15][] In the "Boc/Bzl" strategy, the Boc group provides temporary protection for the α-amino group of the incoming amino acid, while more acid-stable, benzyl-based groups (Bzl) protect the reactive side chains.[18][19]

The SPPS cycle using Boc chemistry involves a repetitive sequence of steps:[20]

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.[20]

  • Neutralization: The resulting ammonium salt is neutralized with a base, typically DIEA.[19][20]

  • Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.[20]

This cycle is repeated until the desired peptide sequence is assembled.[20] The final step involves cleavage of the peptide from the resin and simultaneous removal of the side-chain protecting groups using a strong acid like hydrofluoric acid (HF).[15][21]

Boc_SPPS_Workflow Start Start: Resin-Bound Amino Acid (N-Boc Protected) Deprotection Step 1: Nα-Boc Deprotection (TFA in DCM) Start->Deprotection Wash Wash Step (DCM/DMF) Deprotection->Wash Wash Neutralization Step 2: Neutralization (DIEA in DCM/DMF) Coupling Step 3: Coupling (Next Boc-Amino Acid + Activator) Neutralization->Coupling Repeat Repeat Cycle for Next Amino Acid Coupling->Repeat Wash->Neutralization Repeat->Deprotection Yes Final_Cleavage Final Cleavage (e.g., HF) Peptide released from resin Repeat->Final_Cleavage No (Sequence Complete)

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

While the Fmoc/tBu strategy, which uses milder conditions, has become more prevalent for routine peptide synthesis, the Boc strategy remains highly valuable, particularly for the synthesis of long or hydrophobic sequences prone to aggregation.[15][21] The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation.[15][21]

Role in Drug Development and Medicinal Chemistry

Beyond peptide synthesis, the Boc group is an indispensable tool in drug development and medicinal chemistry.[3][22] The high reactivity of amino groups in drug molecules can lead to side reactions, reducing yields and creating impurities.[4] By forming a stable carbamate, the Boc group effectively isolates the amine, ensuring its inertness during subsequent synthetic transformations.[3]

This precise control is crucial in the synthesis of complex pharmaceutical molecules. For instance, in the synthesis of certain antibiotics and anticancer agents like paclitaxel derivatives, Boc protection prevents amino groups from competing with other reactive sites, ensuring the stability of key intermediates and the fidelity of the final product.[3][4] The mild conditions required for its removal are compatible with a wide range of other functional groups, enhancing the overall efficiency and purity of complex drug syntheses.[4][23]

Experimental Protocols

Precise and reproducible experimental procedures are critical for the successful application of protecting group strategies.

Protocol for N-Boc Protection of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable solvent (e.g., a 2:1 v/v mixture of H₂O/THF or DCM).[8]

  • Base Addition: Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-3.0 equivalents).[8] Stir at room temperature for 5 minutes.

  • Reaction: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) portion-wise or as a solution in the reaction solvent.[8]

  • Stirring: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-16 hours.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Once complete, remove any organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).[8]

  • Washing: Wash the combined organic layers with water and then with brine.[8]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[8]

Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Setup: Dissolve the N-Boc protected amine in an anhydrous organic solvent such as dichloromethane (DCM).[8]

  • Reagent Addition: To the stirred solution, add TFA. A common concentration is 25-50% v/v TFA in DCM.[8][11] If the substrate contains sensitive functional groups, add a scavenger (e.g., triisopropylsilane, 2-5% v/v).

  • Reaction: Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 30 minutes to 2 hours.[11]

  • Monitoring: Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Workup: Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA). The product is typically obtained as a TFA salt, which can be used directly in the next step or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) during an extractive workup.

Conclusion

The tert-butyloxycarbonyl protecting group is a powerful and versatile tool in the arsenal of the synthetic chemist. Its predictable reactivity, well-defined stability profile, and the mild acidic conditions required for its removal have solidified its position as an indispensable component in both academic research and industrial drug development.[2] A thorough understanding of its underlying chemical principles, its orthogonality with other protecting groups, and its practical application in complex synthetic workflows enables researchers and scientists to design and execute more efficient and elegant synthetic routes to novel and impactful molecules.

References

Methodological & Application

Application Note & Synthesis Protocol: Tert-butyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract and Strategic Importance

Tert-butyl (piperidin-4-ylmethyl)carbamate is a valuable bifunctional building block in modern medicinal chemistry. Its structure incorporates a nucleophilic secondary amine within the piperidine ring and a primary amine protected by the acid-labile tert-butoxycarbonyl (Boc) group. This configuration makes it an ideal scaffold for introducing the 4-(aminomethyl)piperidine moiety into complex molecules, which is a common structural motif in pharmacologically active agents, including antagonists, agonists, and enzyme inhibitors.

This document provides a comprehensive, robust, and scalable protocol for the synthesis of this compound via the selective N-Boc protection of 4-(aminomethyl)piperidine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline critical safety considerations, and describe methods for purification and characterization to ensure the generation of high-purity material suitable for downstream applications.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The primary amine of 4-(aminomethyl)piperidine, being more sterically accessible and generally more nucleophilic than the secondary ring amine, selectively attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride).

Reaction: 4-(Aminomethyl)piperidine + Di-tert-butyl dicarbonate → this compound

Mechanistic Rationale

The mechanism involves three key stages:

  • Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen attacks a carbonyl carbon of the Boc anhydride, leading to the formation of a tetrahedral intermediate[1].

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses. The tert-butyl carbonate anion is expelled as a leaving group.

  • Byproduct Decomposition: The tert-butyl carbonate anion is unstable and rapidly decomposes into gaseous carbon dioxide and a tert-butoxide anion[2]. The tert-butoxide anion is then protonated by the newly formed carbamate or solvent to yield tert-butanol. The evolution of CO₂ gas provides a strong thermodynamic driving force, pushing the reaction to completion[1].

While the reaction can proceed without a base, the addition of a mild base like sodium bicarbonate can neutralize any acidic impurities and the carbamic acid intermediate, sometimes improving reaction rates and yields[3].

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products & Byproducts Amine 4-(Aminomethyl)piperidine (Primary Amine) Attack Nucleophilic Attack Amine->Attack Boc2O Di-tert-butyl Dicarbonate (Boc Anhydride) Boc2O->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Collapse Intermediate Collapse Intermediate->Collapse Undergoes Product This compound Collapse->Product Yields Byproducts tert-Butanol + CO₂ (gas) Collapse->Byproducts Releases cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification cluster_analysis Analysis A 1. Dissolve Amine in Anhydrous DCM C 3. Add Boc₂O Dropwise to Amine Solution A->C B 2. Prepare Boc₂O Solution B->C D 4. Stir at RT for 4-6h C->D E 5. Monitor by TLC D->E F 6. Aqueous Work-up (NaHCO₃, Brine) E->F Reaction Complete G 7. Dry & Concentrate F->G H 8. Column Chromatography (If Necessary) G->H I 9. Characterize Product (NMR, MS) G->I High Purity H->I J 10. Pure Product (White Solid) I->J

References

The Strategic Application of tert-Butyl (piperidin-4-ylmethyl)carbamate in Modern Drug Discovery: A Guide to Synthetic Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Piperidine Scaffold and the Role of a Versatile Building Block

In the landscape of contemporary medicinal chemistry, the piperidine motif stands out as a "privileged scaffold." This six-membered nitrogen-containing heterocycle is a cornerstone in the design of a multitude of therapeutic agents, owing to its favorable physicochemical properties. The piperidine ring can modulate lipophilicity and aqueous solubility, act as both a hydrogen bond donor and acceptor, and its conformational flexibility allows it to adapt to the steric demands of various biological targets.[1] This versatility enhances the "druggability" of molecules by improving metabolic stability and facilitating transport across biological membranes, often with reduced toxicity.[1]

Within this context, tert-butyl (piperidin-4-ylmethyl)carbamate emerges as a critical building block for introducing the 4-(aminomethyl)piperidine moiety into drug candidates. This reagent offers a strategic advantage due to the differential reactivity of its two nitrogen atoms. The secondary amine of the piperidine ring is available for nucleophilic substitution or reductive amination, while the primary exocyclic amine is protected by the acid-labile tert-butoxycarbonyl (Boc) group. This orthogonal protecting group strategy allows for sequential and controlled functionalization, a crucial aspect of complex molecule synthesis. This guide provides detailed application notes and protocols for the effective utilization of this compound in drug discovery workflows.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use. The table below summarizes key properties of this compound.

PropertyValueSource
CAS Number 135632-53-0PubChem[1]
Molecular Formula C₁₁H₂₂N₂O₂PubChem[1]
Molecular Weight 214.30 g/mol PubChem[1]
Appearance White to yellow solid or semi-solidSigma-Aldrich
Storage Temperature Keep in dark place, Inert atmosphere, Room temperatureLookChem[2], Sigma-Aldrich

Handling and Safety: this compound may cause skin and eye irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed.

Core Synthetic Applications and Strategic Considerations

The primary utility of this compound lies in its ability to serve as a scaffold for the introduction of diverse functionalities. The Boc-protected primary amine allows for selective reaction at the piperidine nitrogen, followed by deprotection and subsequent modification of the exocyclic amine. This sequential approach is fundamental in the construction of complex molecules with desired pharmacological profiles.

Workflow for Sequential Functionalization

The following diagram illustrates a typical synthetic workflow utilizing this compound.

G A tert-Butyl (piperidin-4-ylmethyl)carbamate B N-Alkylation or Reductive Amination A->B Electrophile (R-X) Base or Aldehyde/Ketone + Reducing Agent C N-Substituted Intermediate B->C D Boc Deprotection (Acidic Conditions) C->D TFA or HCl E Deprotected Intermediate D->E F Amide Coupling or Further Functionalization E->F Carboxylic Acid + Coupling Agent or Other Electrophile G Final Compound F->G

Caption: A generalized workflow for the sequential functionalization of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a guide for common synthetic transformations involving this compound. These are based on established methodologies for similar compounds and should be optimized for specific substrates and scales.

Protocol 1: N-Alkylation of the Piperidine Nitrogen

This protocol describes the selective alkylation of the secondary amine in the piperidine ring. A common method involves reaction with an alkyl halide in the presence of a mild base.[3]

Rationale: The use of a base such as potassium carbonate is sufficient to deprotonate the secondary amine, facilitating its nucleophilic attack on the alkyl halide. A polar aprotic solvent like DMF is ideal for this type of reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Boc Deprotection to Yield the Primary Amine

The removal of the Boc protecting group is typically achieved under acidic conditions, unmasking the primary amine for further functionalization.[4][5]

Rationale: Strong acids like trifluoroacetic acid (TFA) protonate the carbamate, leading to the formation of a stable tert-butyl cation and the release of the free amine.[5]

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the N-substituted, Boc-protected intermediate (1.0 eq.) in dichloromethane (DCM).

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Isolation: Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the amine salt. The free base can be obtained by neutralizing with a suitable base (e.g., saturated aqueous NaHCO₃) and extracting with an organic solvent.

Protocol 3: Amide Coupling with the Deprotected Primary Amine

This protocol outlines the formation of an amide bond between the deprotected primary amine and a carboxylic acid using a standard coupling agent.

Rationale: Amide bond formation is a cornerstone of drug synthesis.[6] Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) efficiently activate the carboxylic acid for reaction with the amine.

Step-by-Step Procedure:

  • Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF, stir at room temperature for 15-30 minutes.

  • Addition of Amine: Add a solution of the deprotected amine intermediate (1.2 eq.) in DMF to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous lithium chloride (LiCl) solution, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Data Presentation: Expected Outcomes and Variations

The following table provides a hypothetical summary of expected yields for a three-step synthesis starting from this compound, based on typical literature values for similar transformations.

StepReactionReagentsExpected Yield (%)
1 N-BenzylationBenzyl bromide, K₂CO₃, DMF85-95
2 Boc DeprotectionTFA, DCM>95
3 Amide CouplingBenzoic acid, HATU, DIPEA, DMF70-90

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its pre-protected primary amine allows for selective functionalization of the piperidine nitrogen, enabling a modular and efficient approach to the synthesis of complex molecules. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this important scaffold into their synthetic strategies, ultimately accelerating the discovery of new therapeutic agents.

References

The Versatile Virtuoso: 4-(Boc-Aminomethyl)piperidine as a Cornerstone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of contemporary organic synthesis and medicinal chemistry, the judicious selection of molecular building blocks is paramount to the successful construction of complex, biologically active molecules. Among these, 4-(Boc-aminomethyl)piperidine has emerged as a particularly valuable and versatile scaffold. Its unique bifunctional nature, combining a sterically accessible primary amine with a piperidine ring system, all under the protection of the acid-labile tert-butyloxycarbonyl (Boc) group, offers chemists a powerful tool for strategic molecular elaboration. This comprehensive guide provides an in-depth exploration of the applications of 4-(Boc-aminomethyl)piperidine, complete with detailed, field-proven protocols for its use in key synthetic transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Bifunctional Piperidine

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] Its incorporation into a molecule can significantly influence physicochemical properties such as solubility and lipophilicity, while also providing a three-dimensional framework that can enhance binding to biological targets.[1][2] 4-(Boc-aminomethyl)piperidine capitalizes on this by presenting a readily functionalizable exocyclic primary amine, orthogonally protected to the piperidine nitrogen. This allows for sequential and controlled modifications at two distinct points of the molecule, a crucial feature in the synthesis of complex architectures like those found in peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and spirocyclic systems.[3][4]

The tert-butyloxycarbonyl (Boc) protecting group is central to the utility of this building block. Its stability to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, provides a robust and reliable handle for synthetic chemists.[5][6] This guide will illuminate the practical applications of this versatile molecule, providing not just the "how" but also the "why" behind the methodologies.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.

PropertyValueReference
CAS Number 135632-53-0[7]
Molecular Formula C₁₁H₂₂N₂O₂[7][8]
Molecular Weight 214.31 g/mol [7][8]
Appearance Colorless to light yellow liquid[9]
Boiling Point 237-238 °C[8][10]
Density 1.013 g/mL at 25 °C[8][10]
Solubility Soluble in chloroform and methanol[11]

Safety Precautions: 4-(Boc-aminomethyl)piperidine is classified as a corrosive substance and can cause severe skin burns and eye damage.[7][12] It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Core Synthetic Applications: Protocols and Mechanistic Insights

This section provides detailed, step-by-step protocols for key synthetic transformations utilizing 4-(Boc-aminomethyl)piperidine. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the chemistry at play.

Amide Bond Formation: The Workhorse of Molecular Assembly

The primary amine of 4-(Boc-aminomethyl)piperidine is a nucleophile, readily participating in amide coupling reactions with carboxylic acids. This is a cornerstone transformation in the synthesis of a wide range of molecules, from simple amides to complex peptidomimetics.[13]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol details a standard and highly efficient method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[12]

Materials:

  • 4-(Boc-aminomethyl)piperidine

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM (approximately 10 mL per mmol of carboxylic acid).

  • Addition of Amine and Base: To the stirred solution, add 4-(Boc-aminomethyl)piperidine (1.05 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 5-10 minutes. The base is crucial to neutralize the acidic proton of the carboxylic acid and any HCl generated from the EDC hydrochloride salt, if used.

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution. The formation of a white precipitate (the urea byproduct) is often observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted HOBt and carboxylic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

Causality and Experimental Choices:

  • EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to racemization and side reactions, and reacts cleanly with the amine.

  • DIPEA: This non-nucleophilic base is essential for maintaining a basic environment, facilitating the deprotonation of the carboxylic acid and neutralizing any acidic byproducts without competing with the primary amine as a nucleophile.

  • Solvent: Anhydrous DMF or DCM are excellent solvents for this reaction as they are polar aprotic solvents that can dissolve a wide range of substrates and reagents.

Amide_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid & HOBt in DMF/DCM B Add 4-(Boc-aminomethyl)piperidine & DIPEA A->B Stir 5-10 min C Cool to 0 °C B->C D Add EDC C->D Portion-wise E Warm to RT & Stir D->E 4-16 h F Dilute & Wash E->F Reaction Complete G Dry & Concentrate F->G H Purify (Chromatography) G->H

Caption: Workflow for EDC/HOBt mediated amide coupling.

Reductive Amination: Forging C-N Bonds with Control

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of substituents onto the primary amine of 4-(Boc-aminomethyl)piperidine.[10] This two-step, one-pot process involves the initial formation of an imine or iminium ion between the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding amine.[10]

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This protocol utilizes the mild and selective reducing agent, sodium triacetoxyborohydride (STAB), which is particularly effective for the reductive amination of aldehydes and ketones.[10]

Materials:

  • 4-(Boc-aminomethyl)piperidine

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 4-(Boc-aminomethyl)piperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid (e.g., 1-2 drops). The acid catalyzes the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often accompanied by gas evolution.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): STAB is a milder reducing agent than sodium borohydride and is particularly effective at reducing the protonated imine (iminium ion) in the presence of the unreacted carbonyl compound. This selectivity prevents the undesired reduction of the starting aldehyde or ketone.

  • Acetic Acid: A catalytic amount of acid accelerates the formation of the iminium ion, which is the species that is reduced.

  • Solvent: DCM and DCE are common solvents for this reaction as they are non-protic and effectively dissolve the reagents.

Reductive_Amination_Logic cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reduction Reduction Amine 4-(Boc-aminomethyl)piperidine Imine Imine/Iminium Ion Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine + H⁺ (cat.) - H₂O Product N-Substituted Product Imine->Product STAB NaBH(OAc)₃ STAB->Imine Reduction

Caption: Logical flow of a reductive amination reaction.

Boc Deprotection: Unveiling the Piperidine Nitrogen

The removal of the Boc protecting group is a critical step to enable further functionalization of the piperidine nitrogen. This is typically achieved under acidic conditions.[5][6]

Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes the complete and rapid removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the Boc-protected piperidine derivative (1.0 eq) in DCM (10-20 mL per gram of substrate).

  • Acid Treatment: Cool the solution to 0 °C in an ice bath. Slowly add TFA (10-20 eq) to the stirred solution.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction and Drying: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Causality and Experimental Choices:

  • Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the Boc group by protonating the carbamate oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide.

  • DCM: DCM is a good solvent for this reaction as it is inert to the acidic conditions and effectively dissolves the starting material and product.

Boc_Deprotection_Workflow A Dissolve Boc-protected compound in DCM B Cool to 0 °C A->B C Add TFA B->C Slowly D Warm to RT & Stir (1-2 h) C->D E Concentrate D->E Reaction Complete F Neutralize with NaHCO₃ E->F G Extract, Dry, & Concentrate F->G H Deprotected Amine G->H

Caption: Workflow for Boc deprotection using TFA.

Solid-Phase Peptide Synthesis (SPPS): A Scaffold for Peptidomimetics

4-(Boc-aminomethyl)piperidine is an excellent building block for incorporation into peptides on a solid support, where it can act as a conformational constraint or a scaffold for further diversification.[3]

Protocol 4: Incorporation into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating the 4-(aminomethyl)piperidine moiety using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • 4-(Boc-aminomethyl)piperidine

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIPEA)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • DMF, DCM

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF. Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.[3]

  • Coupling of Standard Amino Acids: Couple the desired Fmoc-protected amino acids sequentially using a suitable coupling agent like HBTU/DIPEA or DIC/HOBt.[3]

  • Incorporation of 4-(Boc-aminomethyl)piperidine: After removing the N-terminal Fmoc group of the preceding amino acid, dissolve 4-(Boc-aminomethyl)piperidine (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF. Add this solution to the resin and agitate for 2-4 hours.[3]

  • Monitoring: Monitor the coupling reaction using a Kaiser test or a chloranil test.[3]

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., 95:2.5:2.5 TFA/TIS/H₂O) to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group.[3]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Causality and Experimental Choices:

  • Solid-Phase Synthesis: SPPS simplifies the purification process by allowing for easy removal of excess reagents and byproducts by simple filtration and washing.

  • Fmoc/tBu Chemistry: This orthogonal protection strategy allows for the selective removal of the Fmoc group with a base (piperidine) while the acid-labile tBu and Boc protecting groups remain intact until the final cleavage step.

  • Cleavage Cocktail: The strong acid (TFA) cleaves the peptide from the resin and removes the protecting groups, while the scavengers (TIS and water) trap the reactive carbocations generated during this process, preventing side reactions.

Advanced Applications: PROTACs and Spirocycles

The versatility of 4-(Boc-aminomethyl)piperidine extends to more advanced applications in drug discovery.

Linker in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical component, and 4-(Boc-aminomethyl)piperidine is an excellent choice for a rigid linker.[4][7] Its piperidine core can help to pre-organize the PROTAC molecule for optimal ternary complex formation.[4] The synthesis of a PROTAC using this linker would typically involve sequential amide coupling or reductive amination reactions at the primary amine, followed by functionalization of the piperidine nitrogen after Boc deprotection.

Synthesis of Spiropiperidines: A Gateway to 3D Chemical Space

Spiropiperidines are an important class of compounds in medicinal chemistry, offering a rigid three-dimensional scaffold. While a direct one-step synthesis from 4-(Boc-aminomethyl)piperidine is not common, it can serve as a key starting material in a multi-step sequence. A plausible synthetic route could involve:

  • N-Alkylation of the Piperidine Nitrogen: Following Boc deprotection of the exocyclic amine, the piperidine nitrogen can be alkylated with a substrate containing a suitable functional group for a subsequent cyclization reaction.

  • Intramolecular Cyclization: An intramolecular reaction, such as a Pictet-Spengler reaction, an intramolecular Heck reaction, or an intramolecular aldol condensation, could then be employed to form the spirocyclic ring system.[5][12] The specific choice of reaction would depend on the nature of the substituent introduced in the N-alkylation step.

Conclusion

4-(Boc-aminomethyl)piperidine is a testament to the power of a well-designed synthetic building block. Its combination of a piperidine scaffold, a strategically placed and protected primary amine, and the reliable Boc protecting group provides chemists with a versatile tool for the efficient and controlled synthesis of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this valuable reagent in their pursuit of new medicines and materials.

References

Introduction: The Strategic Importance of the 4-(Boc-Aminomethyl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Reaction Conditions for Coupling 4-(Boc-Aminomethyl)piperidine

4-(tert-Butoxycarbonyl-aminomethyl)piperidine is a cornerstone building block in modern medicinal chemistry and drug development. Its structure offers a unique combination of features: a conformationally restricted piperidine ring, a nucleophilic primary amine tethered by a methylene spacer, and a strategically placed Boc protecting group. This arrangement allows for its incorporation into a vast array of complex molecules, where the piperidine core can influence solubility, metabolic stability, and target engagement, while the primary amine serves as a versatile handle for diverse coupling reactions.

The tert-butoxycarbonyl (Boc) group is critical; it temporarily masks the piperidine ring's secondary amine, preventing its undesired participation in reactions targeting the primary aminomethyl group.[1] This chemoselectivity is fundamental to its utility, enabling precise, multi-step synthetic sequences. This guide provides detailed application notes and protocols for the most prevalent and effective coupling strategies involving this key intermediate, grounded in mechanistic principles to empower researchers to not only follow steps but also to rationalize, optimize, and troubleshoot their synthetic pathways.

Part 1: Amide Bond Formation — The Workhorse Coupling Reaction

The formation of an amide bond by coupling the primary amine of 4-(Boc-aminomethyl)piperidine with a carboxylic acid is the most frequently employed transformation for this building block.[2] The reaction requires the "activation" of the carboxylic acid to convert the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine. The choice of coupling reagent is dictated by the substrate's complexity, steric hindrance, and sensitivity to racemization.

Mechanism: The Principle of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature, requiring high heat and resulting in a low atom economy.[3][4] Coupling reagents overcome this barrier by reacting with the carboxylic acid to form a highly reactive acyl intermediate (e.g., an active ester or acyl-isourea). This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing the activated leaving group as a byproduct.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Carboxylic Acid) ActiveIntermediate R-CO-LG (Activated Intermediate) Acid->ActiveIntermediate + Reagent CouplingAgent Coupling Reagent (e.g., EDC, HATU) CouplingAgent->ActiveIntermediate Amine R'-NH₂ (4-(Boc-aminomethyl)piperidine) Amide R-CO-NH-R' (Final Amide Product) ActiveIntermediate->Amide + Amine Amine->Amide Byproduct Byproduct Amide->Byproduct releases G Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L₂Pd(II)(Ar)(NH₂R')]+X⁻ OA_Complex->Amine_Complex Ligand Exchange (+ R'NH₂) Amido_Complex L₂Pd(II)(Ar)(NHR') Amine_Complex->Amido_Complex Deprotonation (- Base-H⁺) Amido_Complex->Pd0 Reductive Elimination Product Ar-NH₂R' Amido_Complex->Product G Start 4-(Boc-Aminomethyl)piperidine Coupled Coupled Product (N-Boc Protected) Start->Coupled Coupling Rxn (Amide, Buchwald, etc.) Deprotected Final Product (Free Piperidine) Coupled->Deprotected Deprotection (TFA / DCM)

References

Application Notes and Protocols for the Solid-Phase Synthesis of Diverse Scaffolds Utilizing tert-butyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while also serving as a rigid scaffold to orient pharmacophoric groups in three-dimensional space. tert-Butyl (piperidin-4-ylmethyl)carbamate is a particularly versatile building block for solid-phase synthesis (SPS). It offers two distinct points for chemical diversification: the secondary amine of the piperidine ring and the primary amine at the exocyclic methyl position, which is temporarily protected by an acid-labile tert-butyloxycarbonyl (Boc) group.

This bifunctionality allows for two primary synthetic strategies on a solid support, enabling the generation of diverse molecular libraries for drug discovery. The choice of strategy is dictated by the desired point of attachment to the resin and the subsequent diversification plan. This guide provides a comprehensive overview of these strategies, detailing the underlying chemical logic, step-by-step protocols, and critical considerations for successful synthesis.

Core Principle: Orthogonal Protection Strategy

The successful use of this compound in solid-phase synthesis hinges on an orthogonal protection strategy.[2] Orthogonality ensures that one protecting group can be removed selectively in the presence of others. In this case, we are primarily concerned with the Boc group on the exocyclic amine and the linkage to the solid support.

  • Boc Group (Temporary): The tert-butyloxycarbonyl (Boc) group is labile to moderate to strong acids, such as trifluoroacetic acid (TFA).[3] It is stable to the basic and nucleophilic conditions often used for coupling reactions.

  • Linker to Solid Support (Cleavable): The choice of resin and its linker determines the final cleavage conditions. For instance, a Wang resin allows for cleavage with a high concentration of TFA, which will simultaneously deprotect the Boc group and release the final compound.

This orthogonality allows for the selective deprotection of the exocyclic amine for diversification while the molecule remains anchored to the solid support via the piperidine nitrogen, or vice versa.

Synthetic Strategy A: Immobilization via the Exocyclic Amine

This strategy is common when the piperidine nitrogen is intended to be a key point of diversification in the final steps of the synthesis. The exocyclic primary amine is first deprotected and then coupled to a resin-bound electrophile.

Workflow for Strategy A

Strategy A Workflow cluster_solution Solution Phase start Start with Carboxylic Acid Resin (e.g., Wang Resin) coupling Couple Deprotected Amine to Resin start->coupling deprotection Boc Deprotection of Building Block in Solution deprotection->coupling Building Block diversification Diversify Piperidine-N (e.g., Acylation, Alkylation) coupling->diversification cleavage Cleavage from Resin & Final Deprotection (TFA Cocktail) diversification->cleavage product Final Product cleavage->product

Caption: Workflow for immobilization via the exocyclic amine.

Protocol 1: Immobilization and Diversification (Strategy A)

This protocol details the coupling of the deprotected building block to a Wang resin, followed by N-acylation of the piperidine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Wang Resin (pre-loaded with a suitable acid or activated)

  • Coupling agents (e.g., HATU, HOBt, DIC)

  • N,N-Dimethylformamide (DMF)

  • Desired acylating agent (e.g., acid chloride or carboxylic acid)

  • Piperidine (for optional Fmoc deprotection if applicable)[4][5]

Procedure:

  • Boc Deprotection (Solution Phase):

    • Dissolve this compound (1.2 eq.) in DCM.

    • Add TFA (3-5 eq.) dropwise and stir at room temperature for 1-2 hours.

    • Monitor by TLC for the disappearance of the starting material.

    • Evaporate the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual acid. The resulting amine salt is used directly in the next step.

  • Coupling to Resin:

    • Swell the Wang resin (1 eq.) in DMF for 30-60 minutes in a peptide synthesis vessel.

    • In a separate vial, dissolve the deprotected amine salt (1.2 eq.), HATU (1.2 eq.), and HOBt (1.2 eq.) in DMF.

    • Add DIPEA (3 eq.) to neutralize the amine salt and activate the coupling mixture.

    • Add the activated solution to the swollen resin and agitate at room temperature for 2-4 hours.

    • Monitor the reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • N-Acylation of Piperidine:

    • Swell the resin from the previous step in DCM.

    • In a separate vial, dissolve the desired acid chloride (3 eq.) in DCM.

    • Add DIPEA (3.5 eq.) to the resin suspension, followed by the dropwise addition of the acid chloride solution.

    • Agitate at room temperature for 4-6 hours.

    • Wash the resin with DCM (3x), DMF (3x), and Methanol (3x). Dry the resin under vacuum.

Synthetic Strategy B: Immobilization via the Piperidine Nitrogen

This strategy is arguably more powerful for creating diverse libraries, as it leaves the exocyclic primary amine available for a wide range of subsequent reactions after a simple deprotection step. Immobilization can be achieved through N-acylation or reductive amination.

Workflow for Strategy B

Strategy B Workflow start Start with Functionalized Resin (e.g., Aldehyde Resin) immobilization Immobilize Building Block via Piperidine-N (e.g., Reductive Amination) start->immobilization boc_deprotection Selective Boc Deprotection (TFA) immobilization->boc_deprotection diversification Diversify Exocyclic Amine (e.g., Acylation, Sulfonylation) boc_deprotection->diversification cleavage Cleavage from Resin (TFA Cocktail) diversification->cleavage product Final Product cleavage->product

Caption: Workflow for immobilization via the piperidine nitrogen.

Protocol 2: Immobilization by Reductive Amination and Diversification (Strategy B)

This protocol describes the immobilization of the building block onto an aldehyde-functionalized resin, followed by deprotection and acylation of the exocyclic amine. Reductive amination is a robust method for forming C-N bonds on solid supports.[6][7][8][9]

Materials:

  • This compound

  • Aldehyde-functionalized resin (e.g., BAL resin)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Trimethyl orthoformate (TMOF)

  • 1% Acetic acid in DMF

  • TFA/DCM solution (e.g., 50% v/v)

  • Desired carboxylic acid for diversification

  • Coupling agents (e.g., HATU, HOBt, DIC)

  • DIPEA, DMF, DCM, Methanol

Procedure:

  • Immobilization via Reductive Amination:

    • Swell the aldehyde resin (1 eq.) in 1% acetic acid in DMF for 30 minutes.

    • Add a solution of this compound (3-5 eq.) in DMF to the resin.

    • Agitate for 1 hour to allow for imine formation.

    • Add NaBH₃CN (5-7 eq.) to the suspension and continue to agitate at room temperature for 12-16 hours.

    • Wash the resin thoroughly with DMF (3x), Methanol (3x), and DCM (3x). Dry the resin under vacuum.

  • Selective Boc Deprotection:

    • Swell the resin from the previous step in DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes. A pre-wash with the same solution for 2 minutes is recommended.[3]

    • Wash the resin with DCM (3x), 10% DIPEA in DCM (2x, for neutralization), and then DCM (3x) again.

    • Confirm the presence of a free primary amine with a positive Kaiser test.

  • Diversification of the Exocyclic Amine:

    • Swell the deprotected resin in DMF.

    • In a separate vial, pre-activate the desired carboxylic acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated acid solution to the resin and agitate for 2-4 hours.

    • Monitor for completion with a Kaiser test (should be negative).

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Final Cleavage and Product Isolation

The final step for both strategies involves cleaving the synthesized molecule from the solid support. For acid-labile linkers like Wang or Rink Amide, a TFA "cocktail" is used. The cocktail not only cleaves the linker but also removes any remaining acid-labile side-chain protecting groups. The inclusion of scavengers is critical to prevent the re-attachment of reactive cationic species to sensitive residues like tryptophan or tyrosine.[10][11]

Protocol 3: TFA-Mediated Cleavage

Materials:

  • Dried peptide-resin

  • TFA

  • Triisopropylsilane (TIS)

  • Deionized water

  • 1,2-Ethanedithiol (EDT) (optional, for cysteine-containing peptides)

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail. A standard non-odorous mixture is TFA/TIS/Water (95:2.5:2.5 v/v/v) .[5] This is suitable for most sequences.

    • For peptides containing sensitive residues or those prone to side reactions, Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[10]

  • Cleavage Reaction:

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[12]

    • Filter the resin through a fritted funnel and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Product Precipitation and Isolation:

    • Concentrate the TFA filtrate to a small volume under a stream of nitrogen.

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate).

    • A precipitate of the crude product should form.

    • Centrifuge the mixture, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude product under vacuum.

  • Purification:

    • Analyze the crude product by analytical HPLC and mass spectrometry.

    • Purify the product using preparative reverse-phase HPLC.

Data Presentation: Quantitative Parameters

The efficiency of each step is crucial for the overall success of the synthesis. The following table provides typical ranges for key quantitative parameters. Actual values will vary depending on the specific sequence and reaction conditions.

ParameterStrategy AStrategy BTypical Value/RangeJustification & Causality
Resin Loading Coupling to Wang ResinReductive Amination on BAL0.3 - 0.7 mmol/gHigher loading can lead to steric hindrance and incomplete reactions, especially with bulky building blocks.
Coupling Efficiency >99%>95%Monitored by Kaiser TestIncomplete coupling leads to deletion sequences, which are difficult to separate from the desired product.
Boc Deprotection Efficiency N/A (Solution Phase)>99%Monitored by Kaiser TestIncomplete deprotection will cap the growing chain, truncating the synthesis.
Cleavage Yield (Crude) 60 - 90%60 - 90%Varies with sequenceYield is affected by the stability of the linker to synthesis conditions and the efficiency of the final cleavage.
Final Purity (after HPLC) >95%>95%Determined by analytical HPLCHigh purity is essential for biological assays and drug development.

Conclusion and Field-Proven Insights

This compound is a powerful and versatile building block for solid-phase synthesis, enabling the creation of diverse libraries of peptidomimetics and other complex molecules. The choice between immobilizing via the exocyclic amine (Strategy A) or the piperidine nitrogen (Strategy B) provides significant flexibility in library design.

Expert Insights:

  • Reductive Amination: When performing reductive amination (Strategy B), using sodium triacetoxyborohydride (NaBH(OAc)₃) can sometimes offer milder conditions and improved selectivity over sodium cyanoborohydride.

  • "Difficult" Sequences: For sequences prone to aggregation, especially in peptide synthesis, using a Boc-based strategy can be advantageous over Fmoc chemistry, as the repeated TFA deprotection steps help to keep the peptide chain protonated and less prone to intermolecular hydrogen bonding.[13]

  • Cleavage: The choice of scavengers is not trivial. TIS is excellent for scavenging carbocations. If your sequence contains tryptophan, adding EDT can help prevent its modification. Always perform a small-scale trial cleavage on a few milligrams of resin to optimize the cocktail and time before committing the entire batch.

By carefully selecting the synthetic strategy, optimizing reaction conditions, and employing appropriate monitoring and cleavage techniques, researchers can effectively leverage this building block to accelerate the discovery of novel therapeutic agents.

References

Application Notes and Protocols for tert-Butyl (piperidin-4-ylmethyl)carbamate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols and handling instructions for tert-butyl (piperidin-4-ylmethyl)carbamate. This guide is designed to ensure the safe and effective use of this versatile building block in organic synthesis and medicinal chemistry, grounded in established scientific principles and practical laboratory experience.

Introduction: A Versatile Piperidine Building Block

This compound is a bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutics. Its structure incorporates a piperidine ring, a common scaffold in many pharmaceuticals, and a Boc-protected primary amine. This strategic protection allows for the selective functionalization of the secondary amine within the piperidine ring, making it an invaluable tool for constructing substituted piperidine derivatives.

The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a broad range of reaction conditions and its straightforward removal under acidic conditions. This allows for a modular and controlled approach to the synthesis of intricate molecular architectures.

Material Properties and Storage

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and use in experimental setups.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂N₂O₂--INVALID-LINK--[1]
Molecular Weight 214.30 g/mol --INVALID-LINK--[1]
Melting Point 50°C (lit.)ChemBK
Appearance White to yellow solid, semi-solid, or lump--INVALID-LINK--
IUPAC Name tert-butyl N-(piperidin-4-ylmethyl)carbamate--INVALID-LINK--[1]
CAS Number 135632-53-0--INVALID-LINK--[1]

Storage Recommendations:

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is advisable to keep it in a dark place under an inert atmosphere, such as argon or nitrogen, at room temperature. Long-term storage in a cool, dry place is recommended.[2]

Safety, Handling, and Disposal

Adherence to strict safety protocols is paramount when working with any chemical substance. The following guidelines are based on available safety data sheets (SDS) for this compound and structurally related compounds.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • In some notifications, it is listed as causing severe skin burns and eye damage.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles conforming to EN166 standards.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[5]

  • Body Protection: Wear a lab coat or long-sleeved clothing.[4]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator should be used.[3][4]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4]

Spill and Waste Disposal:

  • Spills: In case of a spill, wear appropriate PPE and ensure adequate ventilation. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, sealed container for disposal.[6] Prevent the material from entering drains or waterways.[2]

  • Waste Disposal: Dispose of unused material and contaminated waste in accordance with local, regional, and national hazardous waste regulations.[3][7] Do not dispose of it via evaporation, in sewers, or in regular trash.[7]

Experimental Protocols

The utility of this compound lies in its ability to undergo selective modification at the piperidine nitrogen, followed by the optional removal of the Boc protecting group.

N-Arylation of the Piperidine Ring (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

N_Arylation_Workflow reagents Reaction Setup: - this compound (1.0 equiv) - Aryl halide (1.2 equiv) - Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%) - Ligand (e.g., XPhos, 4 mol%) - Base (e.g., NaOtBu, 1.5 equiv) - Anhydrous Toluene reaction Reaction: - Heat to 80-110 °C - Monitor by TLC/LC-MS reagents->reaction Inert Atmosphere workup Work-up: - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup purification Purification: - Concentrate filtrate - Purify by flash column  chromatography workup->purification product N-Aryl Product purification->product

N-Arylation Experimental Workflow

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.5 equivalents).[8]

  • Solvent Addition: Add anhydrous toluene to the flask.[8]

  • Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring.[8]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[8]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the N-arylated product.[8]

Boc Deprotection to Yield the Primary Amine

The removal of the Boc group is a critical step to unmask the primary amine for further functionalization. This is typically achieved under acidic conditions.

Boc_Deprotection_Workflow cluster_tfa Protocol A: TFA in DCM cluster_hcl Protocol B: HCl in Dioxane tfa_start Dissolve Boc-protected amine in DCM, cool to 0°C tfa_add Add TFA (5-10 equiv) tfa_start->tfa_add tfa_react Stir at RT for 1-4h tfa_add->tfa_react tfa_workup Work-up: - Evaporate solvent & excess TFA - Neutralize with aq. NaHCO₃ - Extract with DCM tfa_react->tfa_workup tfa_product Deprotected Amine (Free Base) tfa_workup->tfa_product hcl_start Dissolve Boc-protected amine in Dioxane/MeOH hcl_add Add 4M HCl in Dioxane (3-5 equiv) hcl_start->hcl_add hcl_react Stir at RT for 1-3h hcl_add->hcl_react hcl_workup Work-up: - Evaporate solvent or - Precipitate with ether and filter hcl_react->hcl_workup hcl_product Deprotected Amine (HCl Salt) hcl_workup->hcl_product

Boc Deprotection Workflows

Protocol A: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally effective method.[9][10]

Materials:

  • N-substituted this compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolution: Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous DCM.[9]

  • TFA Addition: Cool the solution to 0°C in an ice bath and slowly add TFA (5-10 equivalents).[9]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.[9]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[9]

    • Carefully add saturated aqueous NaHCO₃ solution to the residue until gas evolution ceases and the pH is basic.[9]

    • Extract the aqueous layer with DCM (3x).[9]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]

  • Isolation: Filter and concentrate the solution under reduced pressure to obtain the deprotected amine as a free base.[9]

Protocol B: Using Hydrochloric Acid (HCl) in Dioxane

This method is a good alternative to TFA and often results in the precipitation of the hydrochloride salt of the product.[9][11]

Materials:

  • N-substituted this compound

  • Dioxane or Methanol

  • 4M HCl in Dioxane

Procedure:

  • Dissolution: Dissolve the Boc-protected amine (1.0 equivalent) in a minimal amount of dioxane or methanol.[9][12]

  • HCl Addition: Add 4M HCl in dioxane (3-5 equivalents) to the stirred solution at room temperature.[9][12]

  • Reaction: Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected amine may precipitate.[9]

  • Isolation:

    • Option 1: Remove the solvent under reduced pressure to yield the crude hydrochloride salt.[9]

    • Option 2: Add diethyl ether to fully precipitate the product, which can then be collected by filtration.[9]

Troubleshooting and Mechanistic Insights

Side Reactions in Boc Deprotection: The deprotection mechanism involves the formation of a tert-butyl cation. This reactive intermediate can lead to unwanted side reactions, particularly the alkylation of nucleophilic sites on the substrate or product.

Use of Scavengers: To prevent t-butylation, a scavenger such as triethylsilane can be added to the reaction mixture to trap the tert-butyl cation.

Incomplete Reactions: If a deprotection reaction is sluggish or incomplete, consider increasing the concentration of the acid or the reaction time. Gentle heating can also be applied, but this may increase the likelihood of side reactions.

References

Tert-butyl (piperidin-4-ylmethyl)carbamate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An Application and Safety Guide: Tert-butyl (piperidin-4-ylmethyl)carbamate for Advanced Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling, storage, and application of this compound. As a bifunctional building block, this compound is of significant interest in medicinal chemistry and organic synthesis, primarily due to its piperidine core, a common scaffold in pharmacologically active molecules, and its strategically placed Boc-protected amine.[1][2] This guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-tested protocols and explain the rationale behind key procedural steps.

Compound Identification and Physicochemical Properties

This compound is a key intermediate where the primary exocyclic amine is protected by a tert-butyloxycarbonyl (Boc) group, leaving the secondary amine of the piperidine ring available for nucleophilic reactions. This structural feature is central to its utility in multi-step synthetic routes.

PropertyValueSource(s)
IUPAC Name tert-butyl N-(piperidin-4-ylmethyl)carbamate[3]
CAS Number 135632-53-0[3][4]
Molecular Formula C₁₁H₂₂N₂O₂[3][5]
Molecular Weight 214.30 g/mol [3]
SMILES CC(C)(C)OC(=O)NCC1CCNCC1[3][4]
Appearance White to yellow solid or semi-solid[6]
Boiling Point 306.014 °C at 760 mmHg (Predicted)[7]
Density 0.978 g/cm³ (Predicted)[7]
Storage Temperature Room temperature, under inert atmosphere[6][7]

Material Safety and Hazard Synopsis

While not classified as acutely toxic, this compound requires careful handling due to its irritant properties. The information below is a synthesis of data from multiple safety data sheets.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementSignal WordPictogramSource(s)
Skin Irritation2H315: Causes skin irritationWarningGHS07 (Exclamation Mark)[3][8][9]
Eye Irritation2AH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)[3][8][9]
STOT - Single Exposure3H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)[6][8][9]

STOT = Specific Target Organ Toxicity

First Aid Measures

In case of exposure, follow these immediate procedures:

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[8][10] If you feel unwell, call a POISON CENTER or doctor.[10]

  • Skin Contact : Take off immediately all contaminated clothing.[10] Wash the affected area with plenty of soap and water.[11] If skin irritation occurs, seek medical advice.[8][10]

  • Eye Contact : Rinse cautiously with water for several minutes.[8][10] Remove contact lenses, if present and easy to do, and continue rinsing.[8][10] If eye irritation persists, get medical advice.[8][10]

  • Ingestion : Rinse mouth with water.[11] Do NOT induce vomiting.[12] Call a POISON CENTER or doctor if you feel unwell.[10]

Fire-Fighting and Accidental Release Measures
  • Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide, as appropriate for the surrounding fire.[11]

  • Hazards from Combustion : Thermal decomposition may produce irritating gases and toxic fumes, including carbon oxides and nitrogen oxides (NOx).[8]

  • Accidental Release : Evacuate personnel from the area.[11] Wear appropriate personal protective equipment (PPE).[8] Absorb spills with an inert material (e.g., sand, earth) and place in a suitable container for chemical waste disposal.[10] Ensure adequate ventilation.[8]

Protocols for Safe Handling, Storage, and Disposal

Adherence to strict laboratory protocols is essential for user safety and maintaining the integrity of the compound.

Engineering Controls and Personal Protective Equipment (PPE)
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[13] Eyewash stations and safety showers must be readily accessible.[10][13]

  • Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[14]

  • Skin Protection : Wear nitrile rubber gloves and a lab coat or long-sleeved clothing to prevent skin contact.[14]

  • Respiratory Protection : If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[14]

  • Hygiene : Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.[15]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Weigh Compound in Fume Hood prep2->handle1 handle2 Perform Reaction handle1->handle2 clean1 Quench Reaction & Segregate Waste handle2->clean1 clean2 Decontaminate Glassware & Work Surfaces clean1->clean2 clean3 Dispose of Waste in Labeled Containers clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4 start Tert-butyl (piperidin-4-ylmethyl)carbamate step1_reagent + R¹-X, Base start->step1_reagent 1. N-Functionalization intermediate N-Substituted Intermediate (Boc Protected) step1_reagent->intermediate step2_reagent + Acid (TFA or HCl) intermediate->step2_reagent 2. Boc Deprotection deprotected N-Substituted Piperidin-4-ylmethanamine step2_reagent->deprotected step3_reagent + R²-Y deprotected->step3_reagent 3. Amine Functionalization final_product Disubstituted Final Product step3_reagent->final_product BocAmine Boc-Protected Amine Protonation Protonation (+ H⁺) BocAmine->Protonation ProtonatedIntermediate Protonated Intermediate Protonation->ProtonatedIntermediate Fragmentation Fragmentation ProtonatedIntermediate->Fragmentation Products Free Amine (R-NH₃⁺) + CO₂ + t-Butyl Cation Fragmentation->Products Isobutylene Isobutylene Products->Isobutylene - H⁺

References

The Strategic Deployment of 4-(Boc-Aminomethyl)piperidine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Piperidine Scaffold and the Rise of a Versatile Building Block

The piperidine motif is a cornerstone of medicinal chemistry, embedded in the core structure of numerous blockbuster drugs and bioactive molecules.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and the capacity to cross the blood-brain barrier.[2] Within the vast armamentarium of synthetic building blocks, 4-(Boc-aminomethyl)piperidine has emerged as a particularly strategic asset for drug discovery programs.[3] Its bifunctional nature, featuring a primary amine masked by a readily cleavable tert-butyloxycarbonyl (Boc) group and a secondary amine within the piperidine ring, offers a versatile handle for constructing complex molecular architectures.[4]

This guide provides an in-depth exploration of the experimental use of 4-(Boc-aminomethyl)piperidine, moving beyond simple procedural lists to elucidate the underlying chemical principles and strategic considerations. The protocols detailed herein are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure experimental robustness and reproducibility.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application. 4-(Boc-aminomethyl)piperidine is a stable, commercially available compound that serves as an essential intermediate in the synthesis of a wide array of biologically active molecules.[2]

PropertyValueSource
CAS Number 144222-22-0[3]
Molecular Formula C₁₁H₂₂N₂O₂[3]
Molecular Weight 214.30 g/mol [3]
Appearance Colorless to light yellow liquid[5]
Boiling Point 237-238 °C[3]
Density 1.013 g/mL at 25 °C[3]
Refractive Index n20/D 1.473[3]

Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. For long-term storage, temperatures of -20°C to -80°C are recommended to maintain stability.[6] As with all amines, it should be handled in a fume hood with appropriate personal protective equipment.

Core Synthetic Applications: Protocols and Mechanistic Insights

The utility of 4-(Boc-aminomethyl)piperidine lies in the selective manipulation of its two amine functionalities. The Boc-protected primary amine allows for the piperidine nitrogen to be functionalized first, or it can be deprotected to serve as a nucleophile in subsequent reactions.

Boc Group Deprotection: Unmasking the Primary Amine

The removal of the Boc protecting group is a critical first step in many synthetic routes. This acid-catalyzed hydrolysis proceeds through the formation of a stable tert-butyl cation.[7] The choice of acidic conditions is paramount and can be tailored to the sensitivity of other functional groups within the molecule.[8]

Protocol 1: Complete Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is suitable for substrates that can tolerate strong acidic conditions.

  • Materials:

    • 4-(Boc-Aminomethyl)piperidine derivative (1 equivalent)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Cold diethyl ether

  • Procedure:

    • Dissolve the Boc-protected substrate in anhydrous DCM (approximately 10 mL per gram of substrate).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (5-10 equivalents) to the stirred solution. The addition is exothermic.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Add cold diethyl ether to the residue to precipitate the product as the TFA salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[7]

Protocol 2: Selective Boc Deprotection using HCl in Dioxane

For substrates with other acid-labile groups, milder conditions such as HCl in dioxane are often employed.[7][9]

  • Materials:

    • 4-(Boc-Aminomethyl)piperidine derivative (1 equivalent)

    • 4M HCl in 1,4-Dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the Boc-protected substrate in a minimal amount of a co-solvent like DCM or methanol if necessary, though direct suspension in the HCl/dioxane solution is often feasible.

    • Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents) to the substrate.

    • Stir the mixture at room temperature for 2-4 hours. Monitor by TLC or LC-MS.[10]

    • Upon completion, concentrate the mixture under reduced pressure.

    • Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.

    • Filter the solid, wash with diethyl ether, and dry under vacuum.

Experimental Workflow: Boc Deprotection

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Boc-protected substrate in anhydrous DCM cool Cool to 0°C start->cool add_tfa Slowly add TFA cool->add_tfa stir Stir at RT for 1-2 hours add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete precipitate Precipitate with cold diethyl ether concentrate->precipitate filter Filter and wash solid precipitate->filter dry Dry under vacuum filter->dry end Isolated Amine Salt dry->end

Caption: General workflow for Boc deprotection of 4-(aminomethyl)piperidine derivatives.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

Amide coupling is arguably the most frequently employed reaction in drug discovery.[11] The deprotected primary amine of the 4-(aminomethyl)piperidine moiety serves as an excellent nucleophile for reaction with activated carboxylic acids.

Protocol 3: EDC/HOBt Mediated Amide Coupling

This is a classic and reliable method for forming amide bonds, minimizing racemization when coupling with chiral carboxylic acids.[12]

  • Materials:

    • Deprotected 4-(aminomethyl)piperidine salt (e.g., HCl salt) (1 equivalent)

    • Carboxylic acid (1.1 equivalents)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

    • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents, to neutralize the amine salt and acid)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a stirred solution of the carboxylic acid in anhydrous DMF, add EDC·HCl and HOBt.

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve the 4-(aminomethyl)piperidine salt in DMF and add DIPEA.

    • Add the amine solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Signaling Pathway: Amide Coupling Mechanism

RCOOH Carboxylic Acid (R-COOH) ActiveEster O-Acylisourea Intermediate RCOOH->ActiveEster + EDC EDC EDC HOBt HOBt Amine R'-NH₂ (Deprotected Piperidine) Amide Amide (R-CONH-R') Amine->Amide HOBtEster HOBt Active Ester ActiveEster->HOBtEster + HOBt HOBtEster->Amide + R'-NH₂

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful method for forming carbon-nitrogen bonds, offering an alternative to direct alkylation which can suffer from over-alkylation.[13] The reaction involves the initial formation of an imine or iminium ion between an amine and a carbonyl compound, followed by in-situ reduction.[14]

Protocol 4: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

STAB is a mild and selective reducing agent, capable of reducing the intermediate iminium ion in the presence of the unreacted aldehyde, minimizing side reactions.[15] This protocol details the functionalization of the secondary amine of the piperidine ring.

  • Materials:

    • 4-(Boc-Aminomethyl)piperidine (1 equivalent)

    • Aldehyde or Ketone (1.1 equivalents)

    • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

    • Acetic acid (optional, catalytic amount)

  • Procedure:

    • Dissolve 4-(Boc-aminomethyl)piperidine and the carbonyl compound in anhydrous DCM or DCE.

    • If the carbonyl compound is less reactive, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 20-30 minutes.

    • Add STAB portion-wise to the reaction mixture. The addition may cause gas evolution.

    • Continue stirring at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Stir vigorously for 15-20 minutes, then transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by silica gel column chromatography.

Strategic Applications in Drug Discovery

The versatility of 4-(Boc-aminomethyl)piperidine has led to its incorporation into a wide range of therapeutic candidates.[4]

  • GPCR Ligands: The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands. The ability to elaborate the 4-aminomethyl substituent allows for fine-tuning of ligand-receptor interactions.[16]

  • Enzyme Inhibitors: It serves as a precursor for the synthesis of various enzyme inhibitors, including those targeting kinesin spindle protein (anticancer) and Pim-1 kinase.[3]

  • Peptidomimetics: In solid-phase peptide synthesis, incorporating this building block can induce specific secondary structures like β-turns, which are crucial for biological activity.[16] This conformational constraint can enhance both affinity and selectivity for biological targets.

Conclusion

4-(Boc-Aminomethyl)piperidine is a powerful and versatile building block in the medicinal chemist's toolkit. Its strategic value lies in its bifunctional nature, which, through controlled manipulation of the Boc-protecting group, allows for the sequential and regioselective introduction of diverse functionalities. The robust and well-established protocols for its deprotection, acylation, and alkylation enable the efficient synthesis of complex molecules and chemical libraries for drug discovery. A thorough understanding of the principles behind these reactions, as outlined in this guide, is essential for leveraging the full potential of this valuable synthetic intermediate.

References

Tert-butyl (piperidin-4-ylmethyl)carbamate derivatization techniques

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Strategic Derivatization of Tert-butyl (piperidin-4-ylmethyl)carbamate

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and natural products.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional vector for molecular exploration. This compound is a particularly valuable bifunctional building block for medicinal chemists.[2] It features a secondary amine within the piperidine ring, which serves as a prime handle for derivatization, and a primary amine protected by a tert-butoxycarbonyl (Boc) group. This strategic protection allows for selective functionalization of the piperidine nitrogen without interference from the primary amine.

This guide provides an in-depth exploration of key derivatization techniques for this scaffold, offering detailed protocols and the scientific rationale behind the experimental choices. The methods discussed—N-alkylation, N-arylation, and N-acylation—are foundational for constructing diverse chemical libraries aimed at identifying novel therapeutic agents.

Core Derivatization Strategies

The secondary amine of the piperidine ring is a versatile nucleophile, enabling a wide range of C-N and N-acyl bond-forming reactions. The choice of strategy depends on the desired substituent: an alkyl group for exploring aliphatic space, an aryl group for introducing aromatic interactions, or an acyl group for creating amide linkages.

G cluster_start Starting Material cluster_products Derivative Classes start This compound alkylation N-Alkyl Derivatives start->alkylation N-Alkylation (Direct or Reductive Amination) arylation N-Aryl Derivatives start->arylation N-Arylation (Buchwald-Hartwig) acylation N-Acyl Derivatives start->acylation N-Acylation

Caption: Key derivatization pathways for the title compound.

N-Alkylation of the Piperidine Ring

Introducing alkyl substituents on the piperidine nitrogen is a common strategy to modulate a compound's lipophilicity, basicity, and steric profile. Two primary methods are employed: direct alkylation with electrophiles and reductive amination with carbonyl compounds.

Protocol: Direct N-Alkylation with Alkyl Halides

Principle: This is a classic SN2 reaction where the nucleophilic piperidine nitrogen displaces a halide from an alkyl halide. A non-nucleophilic base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[3]

Experimental Protocol:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 0.1 M concentration).

  • Base Addition: Add a solid base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq). The choice of a carbonate base is common as it is easily filtered off post-reaction.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic base. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

EntryAlkyl HalideBaseSolventTemperatureTypical Yield (%)
1Benzyl BromideK₂CO₃DMFRT85-95%
2Methyl IodideK₂CO₃AcetonitrileRT90-98%
3Ethyl BromideCs₂CO₃DMF50 °C80-90%
Protocol: Reductive Amination

Principle: Reductive amination is a highly versatile and often preferred method for N-alkylation.[4] It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the alkylated amine.[5][6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a favored reducing agent because it is mild, tolerant of acidic conditions generated during iminium formation, and selective for imines over carbonyls.[7]

Experimental Protocol:

  • Setup: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) in a round-bottom flask.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate. A small amount of acetic acid (0.1 eq) can be added to catalyze this step, though it's often not necessary.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the solution. The portion-wise addition helps control any effervescence.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

G cluster_workflow Reductive Amination Workflow Reactants Amine + Aldehyde in DCM Imine Iminium Formation (Stir 30 min) Reactants->Imine Reduce Add NaBH(OAc)₃ (Stir 4-16h) Imine->Reduce Quench Quench with NaHCO₃ Extract with DCM Reduce->Quench Purify Column Chromatography Quench->Purify Product Purified N-Alkyl Product Purify->Product

Caption: Step-by-step workflow for reductive amination.

N-Arylation via Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[8][9] This reaction allows for the coupling of the piperidine nitrogen with aryl halides or triflates, which is a critical transformation in the synthesis of many modern pharmaceuticals.[10] The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by amine coordination, deprotonation by a base, and reductive elimination to yield the N-aryl product and regenerate the catalyst.[9] The choice of ligand is critical for an efficient reaction, with bulky, electron-rich phosphine ligands being common.

Experimental Protocol:

  • Setup: In an oven-dried Schlenk tube or reaction vial, combine the aryl halide (e.g., 4-bromotoluene) (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent, such as toluene or dioxane, via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography.

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene10080-90%
22-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄Dioxane11075-85%
33-BromoanisolePd₂(dba)₃ / RuPhosLHMDSToluene9082-92%

N-Acylation of the Piperidine Ring

Principle: N-acylation converts the secondary amine into an amide using an acylating agent like an acid chloride or anhydride. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acidic byproduct (HCl or a carboxylic acid), driving the reaction to completion.[11][12] The resulting amides are often more stable and less basic than the parent amine and can serve as important hydrogen bond acceptors in ligand-receptor interactions.

Experimental Protocol:

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a base, such as triethylamine (Et₃N, 1.5 eq).

  • Acylating Agent: Add the acid chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (1.1 eq) dropwise to the cold, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic extracts, wash with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The product may be pure enough or can be further purified by chromatography or recrystallization.

Boc Group Removal and Further Functionalization

Principle: The Boc protecting group is stable to most basic and nucleophilic conditions, allowing for the selective derivatization of the piperidine nitrogen. To reveal the primary amine for subsequent reactions, the Boc group is readily cleaved under acidic conditions.[13][14] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which forms isobutylene and carbon dioxide.[13]

Experimental Protocol:

  • Setup: Dissolve the N-derivatized, Boc-protected piperidine (1.0 eq) in DCM.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of 4M HCl in dioxane (5-10 eq) at 0 °C.

  • Reaction: Stir the solution at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Remove the solvent and excess acid under reduced pressure. For TFA, co-evaporation with toluene can help remove residual acid. The product is typically obtained as a salt (e.g., TFA or HCl salt).

  • Neutralization (Optional): To obtain the free amine, dissolve the salt in water, basify with a base like NaOH or NaHCO₃, and extract with an organic solvent.

Analytical Characterization

Confirming the identity and purity of the synthesized derivatives is a critical step.

  • Thin Layer Chromatography (TLC): Used for rapid reaction monitoring. A typical mobile phase for these compounds is a mixture of DCM/Methanol or Ethyl Acetate/Hexanes with a small amount of triethylamine to prevent streaking of basic compounds.

  • Mass Spectrometry (MS): Both GC-MS for volatile derivatives and LC-MS are ideal for confirming the molecular weight of the product.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the addition of the new substituent and the integrity of the overall structure.[17]

Conclusion

This compound is a cornerstone building block in medicinal chemistry, offering a reliable platform for creating diverse molecular architectures. The protocols detailed herein for N-alkylation, N-arylation, and N-acylation provide researchers with robust and versatile tools for library synthesis and lead optimization. A thorough understanding of the principles behind each method allows for logical troubleshooting and adaptation to a wide range of substrates, accelerating the drug discovery process.

References

Application Note: A Scalable and Robust Process for the Kilogram-Scale Synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive and detailed protocol for the large-scale synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate, a key building block in the development of various pharmaceutical agents. The described process is designed for scalability, robustness, and high yield, avoiding the need for chromatographic purification. The protocol emphasizes safety, process control, and the chemical principles underpinning the synthetic strategy, making it suitable for implementation in drug development and manufacturing environments.

Introduction: The Significance of a Versatile Piperidine Building Block

This compound is a bifunctional molecule of significant interest in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous approved drugs due to its favorable pharmacokinetic properties, while the Boc-protected aminomethyl group provides a versatile handle for further chemical elaboration.[1][2] This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, including inhibitors for enzymes like the Kinesin spindle protein and agonists for G-protein coupled receptors.

The growing demand for this intermediate necessitates a synthetic process that is not only high-yielding but also economically viable and operationally straightforward on a large scale. This guide details such a process, focusing on the direct N-Boc protection of 4-(aminomethyl)piperidine.

Synthetic Strategy: Rationale and Process Design

The chosen synthetic route is the direct acylation of the primary amine of 4-(aminomethyl)piperidine with di-tert-butyl dicarbonate ((Boc)₂O). This method is favored for large-scale production due to several key advantages:

  • Atom Economy: The reaction is highly efficient, with the primary byproduct, tert-butanol, and carbon dioxide being easily removable.

  • Commercially Available Starting Materials: Both 4-(aminomethyl)piperidine and (Boc)₂O are readily available in bulk from numerous suppliers.

  • Mild Reaction Conditions: The reaction proceeds readily at or near ambient temperature, minimizing energy consumption and the formation of degradation byproducts.[3]

  • Scalable Workup: The process is designed to conclude with a straightforward aqueous workup and crystallization, which are amenable to large-scale chemical processing equipment and avoid costly and time-consuming chromatographic purification.

The overall synthetic workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product A Charge Reactor with 4-(aminomethyl)piperidine and THF B Cool Reaction Mixture to 0-5 °C A->B D Slowly Add (Boc)₂O Solution to Reactor B->D C Prepare Solution of (Boc)₂O in THF C->D E Warm to Ambient Temp & Stir to Completion D->E F Monitor by TLC/HPLC E->F G Concentrate Reaction Mixture in vacuo F->G Reaction Complete H Add Heptane to Precipitate Product G->H I Filter the Solid Product H->I J Wash with Cold Heptane I->J K Dry Under Vacuum J->K L tert-butyl (piperidin-4-ylmethyl)carbamate K->L

Figure 1: Overall workflow for the large-scale synthesis of this compound.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a nominal 1 kg scale of the starting material, 4-(aminomethyl)piperidine. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor, adhering to all institutional and governmental safety regulations.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mol)PuritySupplier Example
4-(Aminomethyl)piperidine7144-05-0114.191.00 kg8.76>97%Sigma-Aldrich
Di-tert-butyl dicarbonate24424-99-5218.252.00 kg9.16 (1.05 eq)>98%TCI Chemicals
Tetrahydrofuran (THF)109-99-972.1110.0 L-AnhydrousFisher Scientific
Heptane142-82-5100.2110.0 L-Reagent GradeVWR
Equipment
  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet

  • Addition funnel (2 L)

  • Vacuum filtration apparatus (e.g., Büchner funnel or Nutsche filter)

  • Vacuum oven

Step-by-Step Procedure
  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a slight positive pressure of nitrogen throughout the reaction.

  • Charging the Reactor: Charge the reactor with 4-(aminomethyl)piperidine (1.00 kg, 8.76 mol) and tetrahydrofuran (5.0 L).

  • Cooling: Start the agitator and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Preparation of (Boc)₂O Solution: In a separate vessel, dissolve di-tert-butyl dicarbonate (2.00 kg, 9.16 mol) in tetrahydrofuran (5.0 L).

  • Addition of (Boc)₂O: Slowly add the (Boc)₂O solution to the reactor via the addition funnel over a period of 2-3 hours. Causality: A slow addition rate is crucial to control the exotherm from the reaction and to prevent the formation of the di-Boc protected byproduct. The reaction is exothermic, and maintaining a low temperature ensures selectivity for the primary amine over the secondary piperidine nitrogen.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to ambient temperature (20-25 °C) and stir for an additional 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • TLC System: Silica gel 60 F₂₅₄ plates; Mobile Phase: 10% Methanol in Dichloromethane with 1% Triethylamine; Visualization: Ninhydrin stain (starting material will stain purple/blue, product will not).

  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure at a temperature not exceeding 40 °C to approximately one-third of its original volume.

  • Precipitation/Crystallization: To the concentrated residue, add heptane (8.0 L) slowly with vigorous stirring. The product will precipitate as a white solid. Causality: The product is highly soluble in THF but poorly soluble in non-polar solvents like heptane. This solvent/anti-solvent combination is a highly effective and scalable method for isolating the product without chromatography.

  • Stir and Cool: Stir the resulting slurry at ambient temperature for 1 hour, then cool to 0-5 °C and hold for at least 2 hours to maximize precipitation.

  • Filtration: Filter the solid product using a Büchner funnel or a Nutsche filter.

  • Washing: Wash the filter cake with cold (0-5 °C) heptane (2 x 1.0 L) to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

Expected Yield and Characterization
  • Expected Yield: 1.70 - 1.82 kg (90-96%)

  • Appearance: White to off-white crystalline solid

  • Purity (by HPLC): >98%

  • ¹H NMR (400 MHz, CDCl₃): δ 4.85 (br s, 1H), 3.08 (d, J=12.8 Hz, 2H), 2.98 (t, J=6.4 Hz, 2H), 2.58 (t, J=12.0 Hz, 2H), 1.70 (d, J=12.4 Hz, 2H), 1.55 (m, 1H), 1.44 (s, 9H), 1.09 (qd, J=12.4, 4.0 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 156.0, 79.1, 46.5, 46.1, 35.8, 29.8, 28.4.

Safety Considerations

  • 4-(Aminomethyl)piperidine: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Di-tert-butyl dicarbonate: Flammable solid and an irritant. Handle away from ignition sources.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon exposure to air and light. Use in a well-ventilated area and away from heat and open flames.

  • General Precautions: The reaction is exothermic and should be carefully monitored, especially during the addition of (Boc)₂O. Perform the reaction under an inert atmosphere to prevent moisture from hydrolyzing the (Boc)₂O.

Conclusion

The protocol described in this application note presents a reliable, scalable, and high-yielding process for the synthesis of this compound. By avoiding chromatographic purification and utilizing a robust crystallization procedure, this method is well-suited for industrial production. The detailed explanation of the rationale behind key process steps provides a solid foundation for process optimization and troubleshooting, ensuring consistent production of this valuable pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of tert-butyl (piperidin-4-ylmethyl)carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-butyl (piperidin-4-ylmethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful purification of this compound using column chromatography.

I. Understanding the Molecule and Potential Challenges

This compound is a Boc-protected piperidine derivative. Its structure presents specific purification challenges. The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups of a standard silica gel stationary phase, potentially leading to peak tailing and poor separation. The Boc protecting group adds a degree of lipophilicity, but the overall polarity of the molecule requires careful selection of the mobile phase.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the column chromatography purification of this compound.

Issue 1: Product is Not Eluting from the Column (High Retention)

Probable Cause: The mobile phase is not polar enough to displace the compound from the silica gel, or the compound is irreversibly adsorbed. This is a common issue with amine-containing compounds due to strong interactions with the acidic silica gel.

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol or ethyl acetate) in your mobile phase. For example, if you are using a dichloromethane/methanol system, incrementally increase the methanol concentration.

  • Introduce a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1%). This will compete with the basic nitrogen on your compound for the acidic sites on the silica gel, reducing strong interactions and allowing for elution.[1][2]

  • Check for Compound Stability: Before performing column chromatography, it's crucial to assess the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[3]

Issue 2: Poor Separation of the Product from Impurities

Probable Cause: The chosen mobile phase does not provide adequate resolution between your target compound and closely related impurities.

Solutions:

  • Optimize the Solvent System with TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for optimizing your mobile phase.[1] Systematically test various solvent systems to find one that gives a good separation between your product and impurities, aiming for an Rf value of 0.2-0.3 for your target compound.[1][3]

  • Employ a Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can significantly improve separation.[4]

  • Consider a Different Stationary Phase: If separation on silica gel is challenging, consider alternative stationary phases. Alumina (basic or neutral) can be a good alternative for basic compounds.[3] Reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar, is another option.[5][6][7]

Issue 3: Peak Tailing or Streaking of the Product Band

Probable Cause: This is a classic sign of strong interaction between the basic piperidine nitrogen and the acidic silanol groups on the silica gel.[2]

Solutions:

  • Use a Basic Modifier: As mentioned previously, adding a small amount of triethylamine (0.1-1%) to your mobile phase can significantly reduce tailing by neutralizing the acidic sites on the silica gel.[1][2]

  • Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in the mobile phase containing the basic modifier. This helps to pre-treat the silica and minimize tailing.[1]

  • Dry Loading: If your compound has poor solubility in the mobile phase, dry loading can help create a more uniform starting band.[8] Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent before carefully adding the dried powder to the top of your column.[8]

Issue 4: The Compound Decomposes on the Column

Probable Cause: The Boc protecting group is sensitive to acidic conditions and can be cleaved on the acidic surface of the silica gel, leading to the formation of the unprotected amine and other byproducts.[9][10][11]

Solutions:

  • Neutralize the Silica Gel: Use a mobile phase containing a basic modifier like triethylamine to create a less acidic environment on the column.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase column, which are less likely to cause the degradation of acid-sensitive compounds.[3]

  • Minimize Time on the Column: Work efficiently to minimize the time your compound spends on the column. A faster flow rate (with the caveat that it may reduce resolution) can sometimes be beneficial.

III. Experimental Protocols and Data

Workflow for Purification of this compound

Caption: General workflow for column chromatography purification.

Recommended Starting Conditions for Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.[12]
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/Hexane with 0.1-1% TriethylamineThe non-polar/polar solvent mixture allows for tuning of polarity, while triethylamine minimizes peak tailing.[1][12]
TLC Optimization Aim for an Rf of 0.2-0.3 for the target compoundProvides a good balance between retention and elution time for optimal separation on the column.[1][3]
Sample Loading 1-5% of silica gel weightOverloading the column leads to poor separation.[12]
Step-by-Step Protocol for Column Chromatography
  • Mobile Phase Preparation: Based on your TLC analysis, prepare a sufficient volume of the chosen mobile phase. For example, a 95:5 mixture of dichloromethane and methanol with 0.5% triethylamine.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in your mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packed bed.

    • Drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane).[8]

    • Carefully apply the sample solution to the top of the silica bed.

    • Allow the sample to adsorb onto the silica by draining the solvent until the level is at the top of the silica.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions. The size of the fractions will depend on the scale of your purification.

  • Monitoring the Separation:

    • Monitor the elution of your compound by performing TLC on the collected fractions.

    • Visualize the spots using a suitable method, such as a potassium permanganate stain.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

IV. Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the TLC analysis?

A1: A good starting point for TLC analysis is a 1:1 mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. You can then adjust the ratio to achieve the desired Rf value. For more polar compounds, a system like dichloromethane/methanol may be more appropriate.

Q2: How much triethylamine should I add to my mobile phase?

A2: Typically, 0.1% to 1% (v/v) of triethylamine is sufficient to suppress the interaction with silica gel and improve peak shape. It is advisable to start with a lower concentration and increase it if tailing persists.

Q3: Can I use a different base instead of triethylamine?

A3: Yes, other volatile bases like pyridine or a dilute solution of ammonia in methanol can also be used. The choice of base may depend on the subsequent steps in your synthesis and the ease of removal.

Q4: My compound is a solid. How should I load it onto the column?

A4: If your solid compound is soluble in the mobile phase, you can dissolve it and load it as a solution (wet loading). If it has limited solubility, the dry loading technique is recommended.[8]

Q5: How do I know if my column is overloaded?

A5: Column overloading will result in broad, poorly resolved peaks. The separation that you observed on your TLC plate will not be replicated on the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.[12]

Q6: What visualization techniques can I use for TLC if my compound is not UV active?

A6: Since this compound lacks a strong chromophore, it will not be visible under UV light. Staining agents are necessary for visualization. Potassium permanganate stain is a good general-purpose stain for organic compounds. Other options include iodine vapor or vanillin stain.

V. Troubleshooting Decision Tree

Troubleshooting cluster_problems Problem Identification cluster_causes Probable Causes cluster_solutions Solutions start Purification Issue p1 No Elution start->p1 p2 Poor Separation start->p2 p3 Peak Tailing start->p3 p4 Decomposition start->p4 c1 Mobile phase not polar enough p1->c1 c2 Sub-optimal solvent system p2->c2 c3 Strong interaction with silica p3->c3 c4 Acidic nature of silica p4->c4 s1 Increase mobile phase polarity c1->s1 s2 Add basic modifier (e.g., TEA) c1->s2 s3 Optimize mobile phase via TLC c2->s3 s4 Use gradient elution c2->s4 s5 Use alternative stationary phase (Alumina, C18) c2->s5 c3->s2 c3->s5 s6 Dry load sample c3->s6 c4->s2 c4->s5

Caption: A decision tree for troubleshooting common purification issues.

VI. References

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. --INVALID-LINK--

  • LookChem. (n.d.). TERT-BUTYL METHYL(PIPERIDIN-4-YLMETHYL)-CARBAMATE. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). tert-Butyl methyl(piperidin-4-yl)carbamate. --INVALID-LINK--

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?--INVALID-LINK--

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. --INVALID-LINK--

  • SIELC Technologies. (2018). tert-Butyl carbamate. --INVALID-LINK--

  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. --INVALID-LINK--

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. --INVALID-LINK--

  • ResearchGate. (2025). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). tert-Butyl methyl(piperidin-4-ylmethyl)-carbamate. --INVALID-LINK--

  • Chemicalbook. (2025). TERT-BUTYL METHYL(PIPERIDIN-4-YLMETHYL)-CARBAMATE. --INVALID-LINK--

  • PubChemLite. (n.d.). This compound (C11H22N2O2). --INVALID-LINK--

  • BenchChem. (2025). Improving the efficiency of 3,3-Dipropylpiperidine purification by HPLC. --INVALID-LINK--

  • PubChem. (n.d.). This compound. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Tert-butyl N-(4-azidobutyl)carbamate by Column Chromatography. --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. --INVALID-LINK--

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. --INVALID-LINK--

  • TCI Chemicals. (n.d.). tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate. --INVALID-LINK--

  • AChemBlock. (n.d.). tert-Butyl methyl(piperidin-4-ylmethyl)carbamate 95%. --INVALID-LINK--

  • Pharmaffiliates. (n.d.). This compound (BSC). --INVALID-LINK--

  • ChemBK. (2024). tert-butyl Piperidin-4-ylmethylcarbamate. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. --INVALID-LINK--

  • ResearchGate. (n.d.). Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,...--INVALID-LINK--

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. --INVALID-LINK--

  • Biotech Res Asia. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. --INVALID-LINK--

References

Technical Support Center: Synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic endeavors. The tert-butyloxycarbonyl (Boc) protection of 4-(aminomethyl)piperidine is a foundational reaction, yet it presents unique challenges, from chemoselectivity to purification.

This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure reproducible, high-yield results.

Reaction Overview: The Boc Protection of 4-(Aminomethyl)piperidine

The primary goal of this synthesis is the chemoselective protection of the primary exocyclic amine of 4-(aminomethyl)piperidine without affecting the secondary endocylcic amine of the piperidine ring. The reaction is typically performed by treating the diamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][2]

The choice of reagents, solvent, and reaction conditions is critical for achieving high selectivity and yield.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction shows low to no conversion of the starting material, 4-(aminomethyl)piperidine, by TLC or LC-MS analysis. What are the likely causes and how can I fix this?

Answer: This is a common issue that typically points to one of four areas: reagent quality, stoichiometry, reaction conditions, or the nature of the starting material itself.

Why It Happens & What To Do:
  • Inactive Reagent ((Boc)₂O): Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze over time, especially if stored improperly.[4]

    • What To Do: Always use a fresh bottle of (Boc)₂O or a recently opened bottle that has been stored in a desiccator. If you suspect the reagent is old, perform a test reaction on a simple amine like benzylamine to confirm its activity.

  • Incorrect Stoichiometry: Using too little (Boc)₂O will naturally lead to incomplete conversion.

    • What To Do: While a 1:1 molar ratio is theoretically sufficient, it is standard practice to use a slight excess of (Boc)₂O (1.05 to 1.2 equivalents) to drive the reaction to completion.[1] Ensure accurate weighing and molar calculations.

  • Inadequate Base or pH: The reaction generates tert-butoxycarboxylic acid, which protonates the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid and the amine starting material itself.

    • What To Do: Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[5] In biphasic systems (e.g., DCM/water), an inorganic base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) is effective.[1][6] The pH of the reaction should be maintained between 8-10.

  • Starting Material is a Salt: 4-(aminomethyl)piperidine is often supplied as a dihydrochloride salt. If the salt is used directly without neutralization, the amines will be protonated and unreactive.

    • What To Do: If starting with the dihydrochloride salt, you must add at least two additional equivalents of base to liberate the free diamine. A common procedure involves dissolving the salt in an aqueous base solution and extracting the free amine into an organic solvent before proceeding with the Boc protection. Alternatively, a one-pot method with sufficient base can be employed.[7]

Issue 2: Formation of Multiple Products / Low Purity

Question: My TLC/LC-MS analysis shows my desired product, but also significant side products. What are these impurities and how can I prevent them?

Answer: The primary side product in this reaction is the di-protected species, tert-butyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate. Understanding the factors that lead to its formation is key to ensuring high chemoselectivity.

Side Reaction: Di-Boc Protection

The secondary amine of the piperidine ring is less nucleophilic than the primary amine due to steric hindrance, but it can still react with (Boc)₂O, especially under forcing conditions.

Why It Happens & What To Do:
  • Excess (Boc)₂O or Prolonged Reaction Time: Using a large excess of the Boc-anhydride or allowing the reaction to run for an extended period after the primary amine has been consumed increases the likelihood of the secondary amine reacting.

    • What To Do: Carefully monitor the reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Limit the excess of (Boc)₂O to 1.1 equivalents.

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy for the less reactive secondary amine to attack the (Boc)₂O.

    • What To Do: Run the reaction at 0 °C to room temperature.[1] Cooling the reaction mixture, especially during the addition of (Boc)₂O, can significantly enhance selectivity for the primary amine.[8]

  • Choice of Solvent: Certain solvents can influence the relative reactivity of the two amine groups.

    • What To Do: Dichloromethane (DCM), Tetrahydrofuran (THF), and biphasic systems like DCM/water are standard and generally provide good selectivity.[1][9] Protic solvents like methanol can sometimes facilitate over-reaction.

Troubleshooting Flowchart for Purity Issues

G start Impure Product Detected (Multiple Spots/Peaks) check_sm Is Unreacted Starting Material (SM) Present? start->check_sm check_overreaction Is a Less Polar Side Product Observed? start->check_overreaction Main product is formed sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No ov_yes Yes check_overreaction->ov_yes Yes sm_cause Cause: Incomplete Reaction - Inactive (Boc)2O - Insufficient Base - SM is a salt sm_yes->sm_cause sm_no->check_overreaction sm_solution Solution: 1. Use fresh (Boc)2O. 2. Add more base (1-2 eq). 3. Re-run reaction. sm_cause->sm_solution ov_cause Cause: Di-Boc Protection - Excess (Boc)2O - High Temperature - Long Reaction Time ov_yes->ov_cause ov_solution Solution: 1. Use max 1.1 eq (Boc)2O. 2. Run at 0 °C to RT. 3. Monitor closely and quench. ov_cause->ov_solution

Caption: Troubleshooting logic for purity issues.

Issue 3: Difficult Product Isolation and Purification

Question: My reaction is complete, but I am struggling to isolate a pure, solid product. The workup is messy, and column chromatography is giving poor separation.

Answer: The amphiphilic nature of this compound, with its polar piperidine ring and greasy Boc group, can complicate extraction and purification.

Why It Happens & What To Do:
  • Aqueous Workup Emulsions/Solubility: The product can have partial solubility in both aqueous and organic layers, leading to emulsions and loss of product during extraction.

    • What To Do: After quenching the reaction, perform the extraction with a robust organic solvent like ethyl acetate or a 9:1 mixture of chloroform/isopropanol. To break emulsions and decrease the aqueous solubility of the product, wash the combined organic layers with brine (saturated NaCl solution).

  • Column Chromatography Challenges: The basic nitrogen on the piperidine ring can cause the product to streak on silica gel, leading to broad peaks and poor separation from closely-eluting impurities like the di-Boc product.

    • What To Do: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier. A common mobile phase is DCM/Methanol with 0.5-1% triethylamine or ammonium hydroxide added to the solvent mixture. This neutralizes the acidic sites on the silica, ensuring sharp peaks and better separation.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for Boc protection? A: The reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile and attacks one of the carbonyl carbons of the highly electrophilic (Boc)₂O. This forms a tetrahedral intermediate which then collapses, eliminating tert-butoxycarbonate as a leaving group. This leaving group can then deprotonate the newly formed carbamate or decompose to CO₂ and tert-butoxide, which acts as a base.[10][11]

G Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Collapse LeavingGroup tBuO⁻ + CO₂ + H⁺ Intermediate->LeavingGroup Elimination

Caption: Mechanism of Boc protection.

Q2: How should I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting material and product (e.g., 10% Methanol in DCM with 1% NH₄OH). Stain the plate with ninhydrin; the starting material (both primary and secondary amines) will stain strongly (usually yellow or purple), while the product (only a secondary amine) will stain much more weakly. The reaction is complete when the initial starting material spot has disappeared.

Q3: Is the Boc group stable under basic conditions? A: Yes, the Boc group is renowned for its stability in basic and nucleophilic environments.[12][13] This is why it is considered "orthogonal" to other protecting groups like Fmoc, which is removed under basic conditions.[12][14] The Boc group is, however, easily cleaved under acidic conditions (e.g., with TFA or HCl).[6][10][12]

Experimental Protocols

Protocol 1: Standard Synthesis of this compound
ReagentMW ( g/mol )AmountMolesEquivalents
4-(Aminomethyl)piperidine114.195.00 g43.8 mmol1.0
Di-tert-butyl dicarbonate218.2510.5 g48.2 mmol1.1
Triethylamine (TEA)101.196.7 mL48.2 mmol1.1
Dichloromethane (DCM)-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(aminomethyl)piperidine (5.00 g, 43.8 mmol).

  • Dissolve the amine in dichloromethane (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (6.7 mL, 48.2 mmol) to the stirred solution.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (10.5 g, 48.2 mmol) in a minimal amount of DCM (approx. 20 mL).

  • Add the (Boc)₂O solution dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[3]

  • Monitor the reaction progress by TLC (10% MeOH/DCM + 1% NH₄OH, ninhydrin stain) until the starting material is consumed.

  • Upon completion, quench the reaction by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the initial elution solvent (e.g., 2% Methanol in DCM + 0.5% TEA).

  • Pack a glass column with the slurry.

  • Dissolve the crude product obtained from Protocol 1 in a minimal amount of DCM.

  • Load the dissolved crude product onto the column.

  • Elute the column with a gradient of 2-10% Methanol in DCM, ensuring 0.5% TEA is present in the mobile phase throughout the gradient.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white solid or viscous oil.

References

Technical Support Center: Optimizing Reaction Yield for 4-(Boc-Aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Boc-aminomethyl)piperidine is a critical building block in medicinal chemistry, valued for its bifunctional nature.[1] The Boc-protected piperidine nitrogen and the primary aminomethyl group allow for selective functionalization in complex synthetic sequences.[1] The synthesis, typically achieved by reacting 4-(aminomethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O), is a foundational N-protection reaction. While generally reliable, achieving high yields consistently can be challenging. This guide addresses common issues encountered during this synthesis.

Core Reaction and Mechanism

The reaction involves the nucleophilic attack of the primary amine of 4-(aminomethyl)piperidine on one of the carbonyl carbons of di-tert-butyl dicarbonate.[2] This is followed by the departure of a tert-butyl carbonate group, which subsequently decomposes into carbon dioxide and tert-butoxide.

Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?

Several factors can contribute to low yields in the Boc protection of 4-(aminomethyl)piperidine:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Sub-optimal Stoichiometry: An incorrect ratio of Boc₂O to the amine can lead to unreacted starting material.

  • Competing Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.

  • Product Loss During Work-up: The work-up and purification steps can lead to significant product loss if not optimized.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

The most common side products in this reaction include:

  • Di-Boc Adduct: Double protection, where a second Boc group attaches to the piperidine nitrogen, can occur, especially with a large excess of Boc₂O and a catalyst like DMAP.[3][4]

  • Urea Formation: This can be an issue, particularly with sterically hindered amines or when using strong bases.[5]

  • Unreacted Starting Material: The presence of 4-(aminomethyl)piperidine indicates an incomplete reaction.

Q3: Is a base necessary for this reaction? If so, how do I choose the right one?

While the reaction can proceed without a base, its presence is highly recommended to neutralize the protonated amine intermediate and accelerate the reaction, leading to higher yields.[2][5][6]

  • Common Choices: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently used.[5]

  • Aqueous Systems: For reactions in aqueous or biphasic systems, inorganic bases like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) are suitable.[5]

  • Catalytic DMAP: 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts to significantly speed up the reaction, especially for less reactive amines.[3][5] However, it can also promote the formation of the di-Boc adduct.[3]

Q4: What is the optimal solvent for this reaction?

The choice of solvent can significantly impact the reaction rate and yield.[5]

  • Common Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are widely used.[5][7]

  • Aqueous Systems: A mixture of water and an organic solvent like dioxane or THF can also be effective.[5]

  • Alcoholic Solvents: Alcohols can enhance the rate of Boc protection, particularly for less nucleophilic amines.[8]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time and monitor progress by TLC or LC-MS. Consider a moderate increase in temperature.[9]
Incorrect stoichiometry.Use a slight excess of Boc₂O (1.1-1.2 equivalents).[7]
Product loss during work-up.For water-soluble products, avoid extensive aqueous washes. Consider extraction with a more polar solvent or direct purification of the crude product.[5]
Multiple Spots on TLC Formation of di-Boc adduct.Avoid a large excess of Boc₂O. If using DMAP, use it in catalytic amounts (0.1 eq).[5]
Presence of unreacted starting amine.Ensure sufficient reaction time and optimal stoichiometry of Boc₂O.
Difficult Purification Product and starting material have similar polarity.If column chromatography is challenging, consider an acid-base extraction to remove the unreacted basic amine.
Product is highly water-soluble.After work-up, concentrate the organic layer and consider precipitation of the product by adding a non-polar solvent like hexanes or diethyl ether.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 4-(Aminomethyl)piperidine

This protocol provides a general method suitable for achieving a high yield.[7]

  • Dissolve the Amine: In a round-bottom flask, dissolve 4-(aminomethyl)piperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2-0.5 M.

  • Add Base: Add triethylamine (TEA) (1.1-1.5 eq) to the solution.

  • Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) either as a solid in one portion or as a solution in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.[7]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, saturated sodium bicarbonate solution, and finally brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Catalyst-Free Boc Protection in an Aqueous System

This method can be advantageous for its simplicity and speed.[7]

  • Prepare Mixture: In a round-bottom flask, add 4-(aminomethyl)piperidine (1 mmol), water (9.5 mL), and acetone (0.5 mL). Stir until the amine is dissolved.

  • Add Boc Anhydride: Add Boc₂O (1.2 mmol) to the mixture.

  • Reaction: Stir vigorously at room temperature. The reaction is typically complete in 10-20 minutes. Monitor by TLC.[7]

  • Work-up:

    • Add dichloromethane (DCM, 5 mL) to the reaction mixture.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Visualization of Key Processes

Boc_Protection_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up & Purification start Dissolve 4-(aminomethyl)piperidine and Base in Solvent add_boc Add Di-tert-butyl Dicarbonate (Boc₂O) start->add_boc react Stir at Room Temperature add_boc->react monitor Monitor by TLC/LC-MS react->monitor decision Reaction Complete? monitor->decision decision->react No concentrate Concentrate decision->concentrate Yes extract Aqueous Work-up (Acid/Base Washes) concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography (if necessary) dry->purify product Pure Product purify->product

Caption: General experimental workflow for Boc protection.

Troubleshooting_Yield start Low Reaction Yield cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? start->cause2 cause3 Work-up Loss? start->cause3 solution1a Increase Reaction Time cause1->solution1a Yes solution1b Optimize Temperature cause1->solution1b Yes solution2a Adjust Stoichiometry (1.1-1.2 eq Boc₂O) cause2->solution2a Yes solution2b Use Milder Base cause2->solution2b Yes solution3a Minimize Aqueous Washes cause3->solution3a Yes solution3b Optimize Extraction/Purification cause3->solution3b Yes end Improved Yield solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end

References

Technical Support Center: Synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important building block, providing in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.

Introduction: The Challenge of Selective Protection

The synthesis of this compound involves the selective protection of the primary amine of 4-(aminomethyl)piperidine with a tert-butyloxycarbonyl (Boc) group. The primary challenge in this synthesis arises from the presence of two nucleophilic nitrogen atoms in the starting material: a primary amine and a secondary amine within the piperidine ring. The Boc-anhydride reagent, under standard conditions, can react with both amines, leading to a mixture of products.[1] This guide will help you navigate these challenges to achieve a high yield and purity of the desired mono-protected product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

Answer:

The most common side reaction in this synthesis is the formation of the di-Boc protected product, tert-butyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate . This occurs when both the primary aminomethyl group and the secondary piperidine nitrogen are acylated by the di-tert-butyl dicarbonate (Boc-anhydride).

Causality:

  • Stoichiometry: Using an excess of Boc-anhydride is the primary cause of di-protection.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can also favor the formation of the di-Boc byproduct.

  • Base: The choice and amount of base can influence the nucleophilicity of the piperidine nitrogen.

Troubleshooting and Optimization:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Using a slight excess of 4-(aminomethyl)piperidine relative to Boc-anhydride can help minimize di-protection. A common starting point is to use 1.0 equivalent of Boc-anhydride to 1.1-1.2 equivalents of the diamine.

  • Monoprotonation Strategy: A highly effective method to achieve selectivity is the monoprotonation of the more basic piperidine nitrogen.[2][3] By adding one equivalent of a strong acid (like HCl or TFA) to the diamine before introducing the Boc-anhydride, you can form the hydrochloride or trifluoroacetate salt of the piperidine nitrogen. This protonation significantly reduces its nucleophilicity, directing the Boc-protection to the primary amine.[4][5]

  • Temperature Control: Perform the reaction at a reduced temperature (0 °C to room temperature) to moderate the reactivity and improve selectivity.

  • Slow Addition: Add the Boc-anhydride solution dropwise to the solution of 4-(aminomethyl)piperidine to maintain a low concentration of the acylating agent throughout the reaction, which favors mono-protection.

Q2: I'm struggling to separate the desired mono-Boc product from the di-Boc impurity. What are the best purification strategies?

Answer:

Separating the mono-Boc and di-Boc products can be challenging due to their similar polarities. However, their differing basicities provide a key handle for purification.

Purification Protocols:

1. Acid-Base Extraction: This is often the most effective method.

  • Step 1: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Step 2: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The mono-Boc product, with its free basic piperidine nitrogen, will be protonated and move into the aqueous layer. The di-Boc product, lacking a basic nitrogen, will remain in the organic layer along with other neutral impurities.[6]

  • Step 3: Separate the aqueous layer and basify it with a base such as 2M NaOH until the pH is >12.

  • Step 4: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM) to recover the pure mono-Boc product.

  • Step 5: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

2. Column Chromatography:

  • Stationary Phase: Silica gel is commonly used.

  • Eluent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol and a small amount of a basic modifier like triethylamine or ammonium hydroxide. The triethylamine helps to prevent tailing of the basic amine product on the acidic silica gel. A typical gradient might be from 100% DCM to 90:10:1 DCM:Methanol:Triethylamine.

Compound Typical Rf Value (DCM:MeOH:NH4OH 90:9:1)
di-Boc Side ProductHigh
This compound Moderate
4-(aminomethyl)piperidine (starting material)Low (streaking)
Q3: How can I confirm the identity and purity of my final product and identify the di-Boc side product?

Answer:

A combination of NMR spectroscopy and mass spectrometry is ideal for characterizing your product and any impurities.

Analytical Techniques:

  • ¹H NMR Spectroscopy:

    • Desired Mono-Boc Product: You will observe a characteristic singlet for the 9 protons of the tert-butyl group around 1.44 ppm. The protons on the piperidine ring will show complex multiplets in the aliphatic region. The NH proton of the carbamate will appear as a broad signal. The piperidine NH proton will also be present.

    • Di-Boc Side Product: You will see two distinct singlets for the two different Boc groups, integrating to 9 protons each. The chemical shifts of the piperidine ring protons will also be different compared to the mono-Boc product due to the electron-withdrawing effect of the second Boc group.

    • Starting Material (4-(aminomethyl)piperidine): The absence of a signal around 1.44 ppm and the presence of characteristic signals for the unprotected piperidine derivative.[7]

  • Mass Spectrometry (MS):

    • Desired Mono-Boc Product: Look for the [M+H]⁺ ion at m/z 215.3.[8]

    • Di-Boc Side Product: Expect an [M+H]⁺ ion at m/z 315.4.

    • Starting Material: [M+H]⁺ at m/z 115.2.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction pathway and the common side reaction.

Caption: Desired mono-protection vs. side reaction of di-protection.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection using Monoprotonation

This protocol is designed to maximize the yield of the mono-protected product.[3]

  • Dissolve the Diamine: In a round-bottom flask, dissolve 4-(aminomethyl)piperidine (1.0 eq) in methanol (approx. 0.5 M).

  • Cool the Solution: Cool the flask to 0 °C in an ice bath.

  • Monoprotonation: Slowly add a solution of 1.0 M HCl in methanol (1.0 eq) dropwise with stirring. Stir the mixture for 30 minutes at 0 °C to allow for equilibration.

  • Add Boc-Anhydride: Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and wash with a non-polar solvent like diethyl ether or hexanes to remove any di-Boc product.

    • Basify the aqueous layer to pH >12 with 2M NaOH.

    • Extract the product with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the pure product.

start Start: Dissolve Diamine in MeOH cool Cool to 0 °C start->cool protonate Add 1 eq. HCl/MeOH Stir for 30 min cool->protonate add_boc Add 1 eq. Boc2O/MeOH protonate->add_boc react Warm to RT Stir 12-16 h add_boc->react workup Work-up & Purification react->workup end End: Pure Mono-Boc Product workup->end

Caption: Workflow for selective mono-Boc protection.

References

Technical Support Center: Optimizing Solubility of tert-butyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-butyl (piperidin-4-ylmethyl)carbamate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving this compound in organic solvents. Our goal is to equip you with the scientific principles and practical techniques to ensure successful experimental outcomes.

Understanding the Molecule: Key Physicochemical Properties

Before delving into solubility issues, it's crucial to understand the structural features of this compound that influence its behavior in different solvents.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂--INVALID-LINK--
Molecular Weight 214.30 g/mol --INVALID-LINK--
XLogP3-AA (Predicted) 1.2--INVALID-LINK--
Hydrogen Bond Donor Count 2--INVALID-LINK--
Hydrogen Bond Acceptor Count 3--INVALID-LINK--
pKa (Predicted) 10.51 ± 0.10--INVALID-LINK--[1]

The presence of both a polar piperidine ring and a carbamate group, along with a nonpolar tert-butyl group, gives this molecule a mixed polarity. This amphiphilic nature is the primary reason for its variable solubility in different organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen organic solvent?

A1: The principle of "like dissolves like" is fundamental here.[2] The solubility of a compound is highest in a solvent with a similar polarity. This compound has both polar (amine and carbamate groups) and nonpolar (tert-butyl group) regions. If your solvent is either extremely polar or completely nonpolar, you may face solubility challenges.

Q2: What are the best starting solvents to try for dissolving this compound?

A2: Based on its structure, the following solvents are good starting points:

  • Polar Protic Solvents: Methanol and ethanol can engage in hydrogen bonding with the amine and carbamate groups, often leading to good solubility.

  • Polar Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are also excellent choices. While they don't donate hydrogen bonds, their polarity is sufficient to solvate the molecule effectively.[3][4]

  • Less Polar Solvents: Toluene may be effective, particularly with gentle heating, due to interactions with the nonpolar parts of the molecule.

Q3: Can I heat the mixture to improve solubility?

A3: Yes, gentle heating can significantly increase the solubility of most organic compounds by providing the energy needed to overcome the crystal lattice energy. However, exercise caution. Prolonged heating at high temperatures can potentially lead to the degradation of the compound. Always monitor for any color changes or the appearance of byproducts.

Q4: I've tried several solvents and heating, but the compound still won't dissolve completely. What's next?

A4: If single solvents are not effective, consider using a co-solvent system. A mixture of a polar and a less polar solvent can often provide the ideal polarity match. For example, a mixture of dichloromethane and methanol, or toluene and ethanol, can be effective. Start with a small amount of the more polar solvent and gradually add it to the suspension in the less polar solvent until the compound dissolves.

Troubleshooting Guide: Common Solubility Problems and Solutions

This section provides a structured approach to resolving common issues you might encounter during your experiments.

Issue 1: The compound "oils out" instead of dissolving.
  • Causality: This phenomenon often occurs when the compound has a low melting point and is being dissolved in a solvent in which it is only partially soluble at room temperature. Upon heating, it melts before it fully dissolves, forming a separate liquid phase.

  • Troubleshooting Steps:

    • Increase the solvent volume: The initial concentration may be too high. Add more solvent in small increments.

    • Try a different solvent: The current solvent may not be optimal. Refer to the solvent selection guide in the FAQs.

    • Use a co-solvent system: A mixture of solvents can modulate the polarity to better match the solute.

Issue 2: The compound dissolves initially but then precipitates out of solution.
  • Causality: This can be due to a few factors:

    • Supersaturation: The solution was heated to dissolve the compound, but upon cooling to room temperature, the solubility limit is exceeded, causing it to crash out.

    • Change in pH: If there are any acidic or basic impurities in your solvent or on your glassware, it could alter the protonation state of the piperidine nitrogen, affecting its solubility.

    • Reaction with the solvent: Although less common with the recommended solvents, some reactive impurities could cause a transformation of the compound into a less soluble species.

  • Troubleshooting Steps:

    • Maintain a slightly elevated temperature: If your experiment allows, working at a slightly elevated temperature (e.g., 30-40 °C) might keep the compound in solution.

    • Use a larger volume of solvent: This will keep the concentration well below the saturation point at room temperature.

    • Ensure inert conditions: Use dry, aprotic solvents and consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric components.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol provides a quick and efficient way to screen for suitable solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely disappears, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • If the compound is insoluble or partially soluble, gently warm the test tube in a warm water bath (do not exceed 50°C) and observe any changes.

  • Record your observations for each solvent.

Protocol 2: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution for use in further experiments.

Materials:

  • This compound

  • Volumetric flask

  • Chosen solvent (determined from Protocol 1)

  • Analytical balance

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Transfer the compound to the volumetric flask.

  • Add approximately half of the final desired volume of the solvent to the flask.

  • Swirl the flask or use a magnetic stirrer to dissolve the compound completely. Gentle warming may be applied if necessary.

  • Once the compound is fully dissolved, allow the solution to cool to room temperature.

  • Carefully add the solvent to the flask until the bottom of the meniscus is aligned with the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

Visualization of Concepts

Solubility Decision Workflow

This diagram illustrates a logical workflow for troubleshooting solubility issues.

SolubilityWorkflow start Start: Dissolve Compound is_dissolved Is it fully dissolved? start->is_dissolved increase_temp Gently heat the mixture is_dissolved->increase_temp No success Success: Compound Dissolved is_dissolved->success Yes is_dissolved2 Is it fully dissolved? increase_temp->is_dissolved2 add_solvent Add more solvent is_dissolved2->add_solvent No is_dissolved2->success Yes is_dissolved3 Is it fully dissolved? add_solvent->is_dissolved3 cosolvent Try a co-solvent system is_dissolved3->cosolvent No is_dissolved3->success Yes fail Re-evaluate solvent choice cosolvent->fail

Caption: A workflow for systematically addressing solubility challenges.

Molecular Polarity and Solvent Interaction

This diagram illustrates the different polarity regions of the molecule and their interactions with solvents.

Polarity cluster_molecule This compound cluster_solvents Solvents nonpolar Nonpolar (tert-butyl group) polar_solvent Polar Solvents (e.g., Methanol, DCM) nonpolar->polar_solvent Weak Interaction (Poor Solubility) nonpolar_solvent Nonpolar Solvents (e.g., Hexane) nonpolar->nonpolar_solvent Strong Interaction (Good Solubility) polar Polar (Piperidine & Carbamate) polar->polar_solvent Strong Interaction (Good Solubility) polar->nonpolar_solvent Weak Interaction (Poor Solubility)

Caption: Interaction between molecular polarity and solvent type.

References

Technical Support Center: Monitoring tert-butyl (piperidin-4-ylmethyl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals monitoring reactions involving tert-butyl (piperidin-4-ylmethyl)carbamate. As a key building block in medicinal chemistry, particularly in the synthesis of PROTACs and other piperidine-containing scaffolds, robust analytical monitoring is critical for reaction optimization, yield maximization, and impurity profiling.[1][2] This document offers troubleshooting advice and frequently asked questions (FAQs) for two primary analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, cost-effective, and indispensable tool for the real-time monitoring of chemical reactions.[3] It allows for a quick assessment of the consumption of starting materials and the formation of products. However, the basic nature of the piperidine moiety in this compound can present unique challenges on standard silica gel plates.

Troubleshooting Guide: TLC

Question: Why are my spots streaking or tailing on the TLC plate?

Answer:

Streaking or tailing of spots is a common issue when analyzing basic compounds like piperidine derivatives on acidic silica gel.[4][5] This phenomenon arises from strong interactions between the basic amine and the acidic silanol groups on the silica surface, leading to poor spot morphology and inaccurate Rf values.[4]

Solutions:

  • Mobile Phase Modification: The most effective way to counteract this is to add a small amount of a basic modifier to your eluent. This competitively binds to the acidic sites on the silica, minimizing the interaction with your analyte.[4][6][7][8]

    • Triethylamine (TEA): Add 0.1–2.0% TEA to your mobile phase.[4][6] For particularly stubborn cases, up to 5% can be used.

    • Ammonia Solution: A solution of 1–10% ammonia in methanol can be added to a non-polar co-solvent like dichloromethane (DCM).[6]

  • Sample Overloading: Applying too much sample to the plate can saturate the stationary phase, causing streaks.[8] Try diluting your sample significantly before spotting.

  • Stationary Phase Choice: If streaking persists, consider using a different stationary phase that is less acidic.

    • Alumina Plates: Alumina is less acidic than silica and can be a good alternative for basic compounds.[4]

    • Reversed-Phase Plates (C18): For highly polar compounds, reversed-phase TLC can provide better separation.[6]

Question: I can't see any spots on my TLC plate after development. What should I do?

Answer:

The this compound and related structures lack a strong UV chromophore, making visualization under a standard 254 nm UV lamp challenging.[6][9][10]

Solutions:

  • Use a Staining Reagent: Staining is often necessary to visualize these compounds. The choice of stain depends on the functional groups present.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized, including the secondary amine of the piperidine ring.[6][11] Spots will appear as yellow to brown on a purple background.

    • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, appearing as colored spots (often purple or yellow) upon heating.[3][12]

    • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[3][6] This method is generally non-destructive.

  • Sample Concentration: Your sample may be too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications.[6][7]

  • Derivatization: For more sensitive detection, especially in quantitative applications, pre- or post-chromatographic derivatization with a UV-active or fluorescent tag can be employed.[10][13][14]

Frequently Asked Questions (FAQs): TLC

Q1: What is a good starting solvent system for analyzing this compound reactions?

A1: A good starting point for polar, basic compounds is a mixture of a moderately polar solvent and a more polar solvent, with a basic modifier.[3][11][15]

Solvent System ComponentTypical Ratio (v/v/v)Purpose
Dichloromethane (DCM)94Main eluent
Methanol (MeOH)5Polar modifier to increase eluent strength
Triethylamine (TEA)1Basic modifier to prevent streaking

Adjust the ratio of DCM to MeOH to achieve an Rf value of approximately 0.3-0.4 for your product for optimal separation.[15]

Q2: How can I confirm if my reaction has gone to completion using TLC?

A2: Spot three lanes on your TLC plate: your starting material, your reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. If the reaction is complete, you should see the disappearance of the starting material spot in the reaction mixture lane. The co-spot will help to resolve two spots if the Rf values are very close.[16]

Experimental Workflow: TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_eluent Prepare Eluent (e.g., 94:5:1 DCM:MeOH:TEA) develop Develop Plate in Saturated Chamber prep_eluent->develop prep_sample Dissolve Crude Sample in Volatile Solvent spot Spot Starting Material, Reaction Mixture, & Co-spot prep_sample->spot prep_plate Mark Baseline on TLC Plate prep_plate->spot spot->develop dry Dry the Plate develop->dry visualize Visualize Spots (e.g., KMnO₄ Stain) dry->visualize calculate Calculate Rf Values & Assess Completion visualize->calculate

Caption: General workflow for monitoring a reaction using TLC.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS is a highly sensitive and selective technique that provides both chromatographic separation and mass information, making it ideal for confirming product identity, detecting low-level impurities, and obtaining quantitative data.

Troubleshooting Guide: LC-MS

Question: I am seeing poor peak shape (tailing) for my compound. How can I improve it?

Answer:

Similar to TLC, peak tailing in reversed-phase LC is often due to interactions between the basic piperidine and residual silanol groups on the C18 stationary phase.

Solutions:

  • Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can significantly improve peak shape.

    • Acidic Conditions: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) will protonate the amine. This can sometimes improve peak shape but may also reduce retention time.[17]

    • Basic Conditions: Using a mobile phase with a higher pH (e.g., ammonium bicarbonate at pH 9.5) will keep the amine in its neutral form, often leading to better peak shape and increased retention on a C18 column. Ensure your column is stable at high pH.

  • Mobile Phase Modifiers: Volatile salts are essential for LC-MS compatibility.[18][19]

    • Ammonium Formate/Acetate: Adding 5-10 mM ammonium formate or ammonium acetate to the mobile phase can help to mask residual silanol groups and improve peak shape.[17]

Question: My analyte signal is very low, or I'm seeing significant signal variability. What could be the cause?

Answer:

This is often indicative of ion suppression , a common matrix effect in electrospray ionization (ESI).[20][21][22] Co-eluting compounds from the reaction mixture can compete with the analyte for ionization, reducing its signal.[21][22]

Solutions:

  • Improve Chromatographic Separation: Ensure your analyte is well-separated from other components in the reaction mixture. Adjusting the gradient or changing the stationary phase can help.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating ion suppression.[21]

  • Optimize ESI Source Parameters: Fine-tuning parameters like capillary voltage, gas flow, and temperature can enhance the ionization of your specific compound.

  • Matrix Effect Evaluation: To confirm ion suppression, you can perform a post-column infusion experiment or compare the response of the analyte in the neat solvent versus the sample matrix.[22][23][24]

Frequently Asked Questions (FAQs): LC-MS

Q1: What are the expected ions for this compound in ESI-MS?

A1: In positive electrospray ionization (ESI+), you should primarily look for the protonated molecule [M+H]+.

CompoundChemical FormulaMolecular WeightExpected Ion [M+H]+
This compoundC₁₁H₂₂N₂O₂214.31m/z 215.17

Note: The exact mass will differ slightly from the average molecular weight.

Q2: What is a good starting LC method for this compound?

A2: A reversed-phase method on a C18 column is a standard starting point. A gradient elution is typically used to separate compounds with differing polarities.

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 10 mM Ammonium Formate
Gradient 5% to 95% B over 5-10 minutes
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Detection ESI Positive Mode

This is a generic starting point. Method optimization is crucial for achieving the best results.[17][25]

Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep_sample Quench & Dilute Reaction Aliquot filter_sample Filter Sample (0.22 µm Syringe Filter) prep_sample->filter_sample inject Inject Sample onto LC System filter_sample->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Ionization (ESI+) separate->ionize detect Mass Analysis (Scan or SIM Mode) ionize->detect process_data Integrate Peaks & Extract Ion Chromatograms detect->process_data analyze_results Identify Product/Impurities & Assess Purity/Conversion process_data->analyze_results

Caption: A typical workflow for LC-MS reaction monitoring.

References

Technical Support Center: Byproduct Identification in Reactions of Tert-butyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for tert-butyl (piperidin-4-ylmethyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during reactions with this versatile building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to address the most pressing issues that arise during key transformations involving this compound.

Section 1: Boc Group Manipulation (Deprotection)

The most common source of impurities arises from the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. Understanding the mechanism is key to preventing unwanted side reactions.

Q1: What is the primary cause of byproduct formation during the acidic deprotection of the Boc group?

A: The formation of byproducts is almost exclusively caused by the generation of a highly reactive tert-butyl cation (t-Bu⁺) intermediate.[1] When a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is used, it protonates the carbonyl oxygen of the Boc group, leading to its collapse. This process releases carbon dioxide, your deprotected amine, and the problematic tert-butyl cation. This carbocation is a potent electrophile and will readily alkylate any available nucleophile in the reaction mixture, leading to a cascade of potential impurities.[1]

dot ```dot graph Boc_Deprotection_Mechanism { layout=dot; rankdir=LR; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Node Definitions Start [label="Boc-Protected Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation\n(Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Protonated Carbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Group Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbocation [label="tert-Butyl Cation (t-Bu⁺)\n+ CO₂ + Deprotected Amine", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Product [label="Desired Amine Salt", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="t-Butylated Byproduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Scavenger [label="Scavenger\n(e.g., TIS, H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trapped [label="Trapped Cation\n(e.g., t-butanol)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protonation [label="+ H⁺"]; Protonation -> Intermediate; Intermediate -> Cleavage; Cleavage -> Carbocation;

Carbocation -> Product [label="Main Pathway\n(Amine is protonated)"]; Carbocation -> Byproduct [label="Side Reaction\n(Alkylation of Nucleophile)"]; Carbocation -> Scavenger [style=dashed, label="Interception"]; Scavenger -> Trapped; }

Caption: Troubleshooting workflow for incomplete Boc deprotection reactions.

  • Insufficient Acid: The concentration or number of equivalents of acid may be too low to drive the reaction to completion. Using a higher concentration of TFA (e.g., 50% in DCM) or switching to 4M HCl in dioxane can be effective. [1]* Short Reaction Time: Some sterically hindered Boc groups may require longer reaction times. Ensure you are monitoring the reaction until the starting material is fully consumed. [1]* Low Temperature: While reactions are often started at 0°C to control exotherms, they may need to be warmed to room temperature to proceed at a reasonable rate. Gentle heating (to 40°C) can be used as a last resort, but this may also increase the rate of side reactions. [1]

Section 2: N-Alkylation and Reductive Amination

The secondary amine on the piperidine ring is a key functional handle for elaboration. However, side reactions can occur during these transformations.

Q5: What are the common byproducts when using this compound in a reductive amination with an aldehyde?

A: Reductive amination is a robust reaction, but several byproducts can arise if conditions are not optimized. [2]

  • Unreacted Starting Materials: The most common impurity is simply unreacted amine or aldehyde. This is often due to an inefficient reducing agent or insufficient reaction time.

  • Stalled Imine/Enamine Intermediate: The reaction proceeds through an imine (or enamine) intermediate. If the reducing agent is not added promptly or is not reactive enough, this intermediate can persist or participate in side reactions.

  • Over-reduction of Aldehyde: A strong reducing agent like sodium borohydride can reduce the aldehyde to its corresponding alcohol faster than the imine is formed and reduced. Using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) is highly recommended as it primarily reduces the protonated imine. [3]4. Homocoupling of the Amine (Tertiary Amine Formation): If the aldehyde is reactive, it's possible for the newly formed secondary amine product to react with a second molecule of the aldehyde, leading to a tertiary amine byproduct. This is less common but can occur with unhindered aldehydes and prolonged reaction times.

Experimental Protocol 2: General Procedure for Reductive Amination

This protocol uses STAB for a clean and efficient reductive amination.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor for the disappearance of the starting material and the imine intermediate by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously until gas evolution ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated product.

References

Introduction: The Role and Challenges of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to navigating the common obstacles encountered when scaling the synthesis of 4-(Boc-Aminomethyl)piperidine, a critical building block in modern drug discovery. This technical support center provides troubleshooting guides, FAQs, and detailed protocols to assist researchers in achieving efficient and reproducible large-scale production.

4-(Boc-Aminomethyl)piperidine is a bifunctional molecule indispensable in medicinal chemistry and pharmaceutical development. Its structure, featuring a rigid piperidine scaffold, a protected secondary amine (Boc group), and a reactive primary aminomethyl group, makes it a versatile linker and building block.[1][2] It is a precursor in the synthesis of various therapeutic agents, including inhibitors for kinases like Pim-1 and Kinesin spindle protein (KSP), as well as GPR119 agonists for potential antidiabetic treatments.[1]

While laboratory-scale synthesis is well-documented, scaling up production introduces significant challenges. These can range from managing reaction exotherms and ensuring selective reactivity to developing efficient purification strategies suitable for large quantities. This guide, designed for chemists and process scientists, addresses these scale-up hurdles with practical, field-proven solutions.

Core Synthetic Strategies at a Glance

There are several primary routes to synthesize 4-(Boc-Aminomethyl)piperidine. The choice of route often depends on the availability of starting materials, cost, and the scale of the operation.

G cluster_0 Starting Materials cluster_1 Reaction Pathways 4-(Aminomethyl)piperidine 4-(Aminomethyl)piperidine Boc Protection Boc Protection 4-(Aminomethyl)piperidine->Boc Protection +(Boc)₂O 4-Cyanopiperidine 4-Cyanopiperidine Catalytic Hydrogenation Catalytic Hydrogenation 4-Cyanopiperidine->Catalytic Hydrogenation H₂, Catalyst (e.g., Ra-Ni, Pd/C) N-Boc-4-piperidone N-Boc-4-piperidone Reductive Amination Reductive Amination N-Boc-4-piperidone->Reductive Amination NH₃, H₂, Catalyst Product 4-(Boc-Aminomethyl)piperidine Boc Protection->Product Catalytic Hydrogenation->4-(Aminomethyl)piperidine Reductive Amination->Product caption Key Synthetic Routes to 4-(Boc-Aminomethyl)piperidine

Caption: Key Synthetic Routes to 4-(Boc-Aminomethyl)piperidine

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of 4-(Boc-Aminomethyl)piperidine in a practical question-and-answer format.

Route 1: Boc Protection of 4-(Aminomethyl)piperidine

This is often the most direct route but can be problematic regarding selectivity and purification. The reaction involves treating 4-(aminomethyl)piperidine with di-tert-butyl dicarbonate ((Boc)₂O).

Q1: My reaction yield is low, and I see multiple spots on my TLC plate. What are the likely side products?

A: Low yields in this reaction are typically due to a lack of selectivity. The starting material has two amine groups: a primary amine (-CH₂NH₂) and a secondary amine within the piperidine ring. Both can react with (Boc)₂O.

  • Causality: The primary amine is generally more nucleophilic and less sterically hindered, making it the preferred site of reaction. However, under non-optimized conditions, two side products can form:

    • N-Boc Product: The Boc group attaches to the piperidine nitrogen instead of the desired primary amine.

    • Di-Boc Product: Both the primary and secondary amines are protected. This is more likely if an excess of (Boc)₂O is used.

  • Solution:

    • Stoichiometry: Use a slight excess, but not a large one, of 4-(aminomethyl)piperidine relative to (Boc)₂O to minimize di-protection. A 1.0 to 1.1 equivalent of (Boc)₂O is a good starting point.

    • Controlled Addition: On a large scale, add the (Boc)₂O solution slowly to the solution of the diamine. This maintains a low instantaneous concentration of the Boc-anhydride, favoring mono-protection at the more reactive primary amine.

    • Solvent and Temperature: Running the reaction in a suitable solvent like dichloromethane (DCM) or toluene at room temperature or slightly below (0-25°C) often provides good selectivity.[3]

Q2: How can I effectively purify the product on a large scale? Column chromatography is not feasible.

A: Large-scale purification requires avoiding column chromatography. An acid-base extraction is the most effective method.

  • Causality: The desired product has a basic secondary amine (pKa ~10-11), while the starting material has two basic amines. The di-Boc byproduct is significantly less basic. This difference in basicity can be exploited.

  • Protocol:

    • After the reaction, perform an aqueous workup to quench any remaining (Boc)₂O.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl or citric acid). The desired product and unreacted starting material will move into the aqueous layer as their respective hydrochloride salts. The non-basic di-Boc byproduct will remain in the organic layer.

    • Separate the aqueous layer and basify it with a strong base (e.g., NaOH or K₂CO₃) to a pH >12.

    • Extract the now-free-based product back into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.

Route 2: Catalytic Hydrogenation of 4-Cyanopiperidine

This route involves the reduction of the nitrile group of 4-cyanopiperidine to a primary amine. This is often done as a two-step, one-pot process where the resulting 4-(aminomethyl)piperidine is directly protected with (Boc)₂O.

Q1: The hydrogenation of 4-cyanopiperidine is slow or incomplete. How can I improve it?

A: Incomplete hydrogenation is a common issue related to catalyst activity, hydrogen pressure, or reaction conditions.

  • Causality: The reduction of a nitrile to a primary amine is a demanding transformation that requires an active catalyst and sufficient hydrogen availability.

  • Solutions:

    • Catalyst Choice: Raney Nickel (Ra-Ni) is highly effective for this transformation, often used in an ammonia-saturated alcoholic solvent to prevent the formation of secondary amine byproducts. Palladium on carbon (Pd/C) can also be used, but may require higher pressures or temperatures.[4]

    • Catalyst Loading & Quality: On a large scale, ensure the catalyst is fresh and active. For a slurry reaction, catalyst loading is typically 5-10% by weight relative to the substrate.[4]

    • Hydrogen Pressure: While lab scale might work at lower pressures, scaling up often requires higher pressures (e.g., 50-100 psi or higher) to ensure sufficient hydrogen concentration in the solution.[4]

    • Temperature: Gently heating the reaction (e.g., 40-60°C) can increase the reaction rate, but be cautious of potential side reactions at higher temperatures.[4]

    • Solvent: Methanol or ethanol saturated with ammonia is a standard solvent system. Ammonia helps to suppress the formation of secondary amines from the intermediate imine.

Q2: What are the primary safety concerns when scaling up catalytic hydrogenation?

A: The two main hazards are flammable hydrogen gas and pyrophoric catalysts.

  • Hydrogen Safety:

    • Use a properly rated hydrogenation reactor (autoclave).

    • Ensure the system is leak-proof and purged with an inert gas (nitrogen or argon) before introducing hydrogen.

    • Properly vent the reactor after the reaction is complete and before opening.

  • Pyrophoric Catalyst Handling:

    • Catalysts like Raney Nickel and dry Pd/C can ignite spontaneously upon exposure to air.

    • Never handle dry catalyst in the open. Always keep it under a blanket of solvent (e.g., water, ethanol).

    • For filtration, use a system that prevents the filter cake from drying. A Nutsche filter dryer is ideal for large-scale operations. The filtered catalyst should be immediately quenched or stored under solvent.

Route 3: Reductive Amination of N-Boc-4-piperidone

This route involves reacting N-Boc-4-piperidone with an ammonia source to form an imine or enamine, which is then reduced in situ.

Q1: The reductive amination is giving very low yields. Why is this reaction so challenging?

A: This reaction is notoriously difficult because the starting ketone, N-Boc-4-piperidone, is relatively unreactive.

  • Causality: The electron-withdrawing nature of the Boc group decreases the electrophilicity of the ketone's carbonyl carbon, making the initial nucleophilic attack by ammonia (the rate-limiting step) very slow.[5]

  • Solutions:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium cyanoborohydride (NaBH₃CN) as it is more reactive and less toxic. It is also tolerant of mildly acidic conditions which can help catalyze imine formation.[6]

    • Reaction Conditions:

      • Ammonia Source: Using a high concentration of ammonia, such as ammonium acetate or a solution of ammonia in methanol, is crucial to drive the equilibrium towards imine formation.

      • Lewis Acid Catalysis: The addition of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can activate the carbonyl group, facilitating the initial attack by ammonia.[5]

      • Water Removal: The formation of the imine intermediate produces water. On a large scale, removing this water using a Dean-Stark trap (if thermally stable) or molecular sieves can help drive the reaction forward.

Comparative Overview of Synthetic Routes

FeatureRoute 1: Boc ProtectionRoute 2: Catalytic HydrogenationRoute 3: Reductive Amination
Starting Material 4-(Aminomethyl)piperidine4-CyanopiperidineN-Boc-4-piperidone
Key Reagents (Boc)₂O, BaseH₂, Catalyst (Ra-Ni, Pd/C)NH₃ source, NaBH(OAc)₃
Primary Challenge Selectivity, PurificationCatalyst handling, SafetySlow reaction rate
Scale-Up Suitability Good, if purification is optimizedExcellent, with proper equipmentModerate, requires optimization
Typical Yield 70-90%[3]80-95% (for reduction step)40-70%

Experimental Protocols

Protocol 1: Scale-Up Boc Protection of 4-(Aminomethyl)piperidine

This protocol is a representative example and should be optimized for specific equipment and scale.

  • Reactor Setup: In a suitable jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge 4-(aminomethyl)piperidine (1.05 eq) and toluene (10 volumes).

  • Cooling: Cool the stirred solution to 0-5°C.

  • Reagent Addition: In a separate vessel, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in toluene (2 volumes). Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 12-16 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Add water (5 volumes) to the reactor and stir for 30 minutes to quench the reaction.

    • Separate the organic layer.

    • Extract the product from the organic layer using 1M HCl (2 x 4 volumes).

    • Combine the acidic aqueous layers, cool to 10-15°C, and adjust the pH to >12 with 50% NaOH solution, keeping the temperature below 25°C.

    • Extract the product into ethyl acetate (3 x 5 volumes).

  • Isolation: Combine the final organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain 4-(Boc-aminomethyl)piperidine as an oil or low-melting solid.

Troubleshooting Workflow: Low Yield in Boc Protection

G start Low Yield in Boc Protection check_sm TLC/LC-MS Analysis: Identify major components start->check_sm sm_present Significant Starting Material Remaining check_sm->sm_present  SM > 10% diboc_present Di-Boc Product Detected check_sm->diboc_present  Major Byproduct other_impurities Other Impurities check_sm->other_impurities  Unidentified action_sm Action: - Increase reaction time - Check (Boc)₂O quality - Ensure sufficient base (if used) sm_present->action_sm action_diboc Action: - Reduce (Boc)₂O equivalents to ~1.0 - Slow down (Boc)₂O addition - Lower reaction temperature diboc_present->action_diboc action_other Action: - Check starting material purity - Analyze for solvent-related side products other_impurities->action_other end Re-run Optimized Reaction action_sm->end action_diboc->end action_other->end caption Troubleshooting workflow for low yield.

Caption: Troubleshooting workflow for low yield.

References

Preventing N-alkylation side products in piperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for piperidine reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the N-alkylation of piperidine and its derivatives. Our focus is on providing practical, field-proven solutions to prevent the formation of common side products, ensuring higher yields and purity.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common challenges encountered during the N-alkylation of piperidines. Each answer explains the chemical principles behind the problem and provides actionable solutions.

Q1: My primary byproduct is a water-soluble salt, and I suspect over-alkylation. How do I prevent the formation of quaternary ammonium salts?

This is the most frequent side product in piperidine alkylations. It occurs because the desired tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second, unwanted alkylation event.

Causality: The reaction of piperidine with an alkyl halide (R-X) forms the N-alkylpiperidine. If a significant concentration of R-X is still present, it can react with the N-alkylpiperidine product to form a quaternary ammonium salt. This side reaction is often rapid.

Solutions:

  • Control Stoichiometry: Use the piperidine as the limiting reagent, or use a slight excess of the piperidine (1.1 to 1.5 equivalents) relative to the alkylating agent. This ensures the alkylating agent is consumed before it can react extensively with the product.[1]

  • Slow Addition of Alkylating Agent: This is a highly effective strategy.[1][2] By adding the alkylating agent slowly (e.g., via a syringe pump) to a solution of the piperidine and a base, you maintain a very low concentration of the electrophile at all times. This kinetically favors the reaction with the more abundant starting piperidine over the newly formed product.

  • Use a Non-Nucleophilic Base: The reaction generates an acid (HX) which protonates the piperidine, rendering it non-nucleophilic.[2][3] Adding a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA, Hünig's base) is crucial to scavenge this acid and maintain the reaction rate.[2][3]

Q2: My reaction is sluggish or incomplete, forcing me to use high temperatures that cause decomposition. What factors can I adjust?

Forcing a reaction with excessive heat is a common cause of side product formation. A sluggish reaction points to suboptimal conditions or reagents.

Causality: The rate of an SN2 reaction like N-alkylation is highly dependent on the electrophilicity of the alkylating agent and the reaction environment.

Solutions:

  • Improve the Leaving Group: The reactivity of alkyl halides is directly related to the stability of the leaving group. The general trend is R-I > R-Br > R-Cl.[3] If you are using an alkyl chloride and the reaction is slow, switching to the corresponding bromide or iodide will significantly accelerate the reaction, often allowing for lower temperatures.[3]

  • Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices.[2] They effectively solvate the cation of the base (e.g., K⁺ in K₂CO₃) while poorly solvating the anion and the amine, increasing their reactivity.

  • Steric Hindrance: Bulky substituents on either the piperidine ring (especially at the 2 and 6 positions) or on the alkylating agent can dramatically slow the reaction.[3][4][5] If steric hindrance is a major factor, you may need to increase the temperature, but consider alternative methods like reductive amination (see Q4) which are less sensitive to steric bulk.[6]

Q3: My starting material has another nucleophilic group (e.g., a primary amine). How can I selectively alkylate only the piperidine nitrogen?

Chemoselectivity is a critical challenge when multiple reactive sites are present. Direct alkylation will often yield a mixture of products.

Causality: The secondary amine of the piperidine ring is generally more nucleophilic than a primary amine on an alkyl substituent, but this difference is often insufficient for perfect selectivity.[7]

Solution: Protecting Group Strategy

The most robust method is to temporarily "block" the more reactive or undesired nucleophile with a protecting group.[1][8] The tert-butoxycarbonyl (Boc) group is an industry standard for this purpose.

  • Protection: Selectively protect the primary amine with Di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically very clean.[7]

  • Alkylation: With the primary amine protected as a non-nucleophilic carbamate, you can now perform the N-alkylation on the piperidine nitrogen as desired.

  • Deprotection: The Boc group is easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) to reveal the primary amine, leaving the newly installed N-alkyl group on the piperidine intact.[8]

Q4: Are there alternative methods to direct alkylation with alkyl halides that produce fewer side products?

Yes. For many applications, reductive amination is a superior and more controlled method for preparing N-alkyl piperidines.[9][10]

Causality: Reductive amination is a two-step, one-pot process. First, the piperidine reacts with an aldehyde or ketone to form an intermediate iminium ion. Second, a selective reducing agent, present in the same pot, immediately reduces the iminium ion to the tertiary amine.[9][11]

Key Advantages:

  • Avoids Over-Alkylation: The reaction product, a tertiary amine, cannot react further with the aldehyde or ketone under these conditions, completely preventing the formation of quaternary salts.[10]

  • Milder Conditions: The reaction is often run at room temperature with mild reducing agents like sodium triacetoxyborohydride (STAB), which is tolerant of many functional groups.[10][12]

  • Broad Scope: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

This method should be strongly considered whenever the corresponding aldehyde or ketone is readily available.

Troubleshooting Decision Tree

Use this flowchart to diagnose potential issues in your piperidine N-alkylation reaction.

G cluster_observe Observation cluster_diagnose Diagnosis & Solution start Problem with N-Alkylation? low_yield Low Yield or Incomplete Reaction start->low_yield byproduct Significant Byproduct Formation start->byproduct cause_slow Probable Cause: - Poor Leaving Group (e.g., Cl) - Insufficient Base - Steric Hindrance - Suboptimal Solvent low_yield->cause_slow cause_quat Byproduct is Water-Soluble? (Likely Quaternary Salt) byproduct->cause_quat cause_other Byproduct is NOT Water-Soluble? (Likely Impurity or Other Side Reaction) byproduct->cause_other solution_slow Suggested Solution: - Switch to Alkyl Bromide/Iodide - Add K₂CO₃ or DIPEA - Increase Temperature Moderately - Use DMF or MeCN cause_slow->solution_slow solution_quat Suggested Solution: - Use slow addition of alkyl halide - Use piperidine in excess - Switch to Reductive Amination cause_quat->solution_quat solution_other Suggested Solution: - Check starting material purity - Consider elimination side reaction (E2) - Purify via chromatography cause_other->solution_other

Caption: Troubleshooting flowchart for piperidine N-alkylation.
Validated Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation with an Alkyl Halide

This protocol minimizes over-alkylation by using a non-nucleophilic base and controlling stoichiometry.

  • Reagents & Materials:

    • Piperidine (1.0 equiv)

    • Alkyl Bromide (1.1 equiv)

    • N,N-diisopropylethylamine (DIPEA) (1.5 equiv)[2]

    • Anhydrous Acetonitrile (MeCN)

    • Round bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • To a flame-dried round bottom flask under a nitrogen atmosphere, add piperidine (1.0 equiv) and anhydrous acetonitrile.

    • Add DIPEA (1.5 equiv) to the solution and stir for 5 minutes at room temperature.[2]

    • Add the alkyl bromide (1.1 equiv) dropwise to the stirred solution over 30 minutes.

    • Stir the reaction at room temperature until completion, monitoring by TLC or GC-MS (typically 4-24 hours).

    • Upon completion, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to remove DIPEA salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-alkylpiperidine, which can be purified by column chromatography or distillation.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is an excellent alternative to direct alkylation, preventing over-alkylation.

  • Reagents & Materials:

    • Piperidine (1.0 equiv)

    • Aldehyde or Ketone (1.1 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (catalytic, ~5 mol%)

  • Procedure:

    • To a round bottom flask, add piperidine (1.0 equiv), the aldehyde/ketone (1.1 equiv), and DCM.

    • Add a catalytic amount of acetic acid to facilitate iminium ion formation. Stir for 20-30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the mixture. Note: The reaction may bubble slightly.

    • Stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).

    • Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylpiperidine.

Summary of N-Alkylation Strategies
StrategyPrimary Use CaseAdvantagesDisadvantages & Pitfalls
Direct Alkylation Simple alkylations where over-alkylation can be controlled.Operationally simple, uses common reagents.[2]Prone to over-alkylation (quaternary salt formation), may require heat, sensitive to leaving group.[2][3]
Protection Strategy Selective alkylation in the presence of other nucleophiles.Provides excellent chemoselectivity, robust and reliable.[7][8]Adds two steps (protection/deprotection) to the synthesis, increasing time and resource use.
Reductive Amination General purpose N-alkylation, especially for complex substrates.Avoids over-alkylation, proceeds under mild conditions, broad substrate scope.[9][10]Requires availability of the corresponding aldehyde or ketone, STAB is water-sensitive.

References

Technical Support Center: Optimizing Catalyst Loading for Reductive Amination Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions, particularly concerning the critical parameter of catalyst loading.

Introduction to Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds to produce primary, secondary, and tertiary amines from carbonyl compounds.[1][2] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced by a suitable catalyst.[1][3][4] The choice and amount of catalyst are pivotal, directly influencing reaction efficiency, selectivity, and the final product yield.

This guide provides practical, field-proven insights to help you overcome common challenges and make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your reductive amination experiments in a question-and-answer format.

Question 1: My reaction yield is low, or the reaction is not going to completion. How can I improve it?

Answer:

Low conversion is a frequent issue in reductive amination and can stem from several factors related to catalyst activity and reaction conditions.

Causality and Recommended Actions:

  • Insufficient Catalyst Loading: The most straightforward reason for low conversion is an inadequate amount of catalyst. For heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel, ensure you are using a sufficient weight percentage relative to the limiting reagent. For homogenous catalysts (hydride reagents), ensure the molar equivalents are appropriate.

  • Catalyst Deactivation:

    • Heterogeneous Catalysts (e.g., Pd/C, Raney Ni): These catalysts can be poisoned by impurities in your starting materials or solvents. Sulfur-containing compounds are notorious poisons for Raney Nickel.[5] Ensure the purity of your reagents. The amine substrate or product itself can sometimes deactivate the catalyst.[1]

    • Hydride Reagents (e.g., STAB, NaBH₃CN): Sodium triacetoxyborohydride (STAB) is sensitive to water and can decompose in protic solvents like methanol.[6][7] If using STAB, ensure your reaction is conducted under anhydrous conditions in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8][9]

  • Inefficient Imine Formation: The reduction step is contingent on the successful formation of the imine intermediate.[2]

    • The equilibrium between the carbonyl compound and the imine can be unfavorable. Removing water as it forms, either by azeotropic distillation or using a dehydrating agent, can drive the equilibrium towards the imine.[2]

    • The reaction pH is critical. Mildly acidic conditions (pH 4-5) are often optimal for imine formation.[10] You can add a catalytic amount of acetic acid, especially when working with ketones.[8][9]

  • Sub-optimal Reaction Temperature: While many reductive aminations proceed at room temperature, some less reactive substrates may require gentle heating.[11] Conversely, for highly reactive substrates, elevated temperatures might promote side reactions.

Troubleshooting Workflow:

G cluster_0 Low Conversion Troubleshooting start Low Yield Observed check_catalyst Verify Catalyst Loading & Activity start->check_catalyst check_conditions Assess Reaction Conditions check_catalyst->check_conditions Loading is Correct optimize Systematic Optimization check_catalyst->optimize Loading was Low check_imine Investigate Imine Formation check_conditions->check_imine Conditions Seem Optimal check_conditions->optimize Conditions Sub-optimal check_imine->optimize Imine Formation is Poor success Improved Yield optimize->success

Caption: A streamlined workflow for troubleshooting low yields in reductive amination.

Question 2: I am observing significant amounts of the alcohol byproduct from the reduction of my starting carbonyl.

Answer:

The formation of an alcohol byproduct indicates that your reducing agent is reducing the starting aldehyde or ketone faster than the imine intermediate.[12] This is a common chemoselectivity issue.[1]

Causality and Recommended Actions:

  • Incorrect Choice of Reducing Agent: The strength of the reducing agent is paramount.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can readily reduce both carbonyls and imines.[1][10] Its use can often lead to alcohol byproduct formation, especially in a one-pot procedure.[10] If using NaBH₄, it's often better to first form the imine and then add the reducing agent.[9][10]

    • Sodium Triacetoxyborohydride (STAB) & Sodium Cyanoborohydride (NaBH₃CN): These are milder and more selective reducing agents.[7] STAB is particularly effective as it reduces iminium ions much faster than ketones or even aldehydes, making it ideal for one-pot reactions.[1][8] NaBH₃CN is also selective for imines at a slightly acidic pH.[1][4]

  • Reaction pH: The relative rates of carbonyl vs. imine reduction can be pH-dependent. For NaBH₃CN, at low pH, it will reduce aldehydes and ketones, while at a more neutral pH, it preferentially reduces the imine.[1]

  • Slow Imine Formation: If imine formation is slow, the reducing agent has more opportunity to react with the starting carbonyl. Consider adding a catalytic amount of acid (e.g., acetic acid) to accelerate imine formation.[8]

Question 3: My primary amine is getting dialkylated, leading to the formation of a tertiary amine impurity.

Answer:

Overalkylation is a common side reaction where the desired secondary amine product reacts further with the carbonyl starting material to form a tertiary amine.[10]

Causality and Recommended Actions:

  • Stoichiometry: The molar ratio of your reactants is a key factor.

    • Using an excess of the amine starting material can help to minimize dialkylation by ensuring the carbonyl compound is more likely to react with the starting amine rather than the product amine.[11]

    • Conversely, if the amine is the more valuable reagent, a stepwise procedure where the imine is formed and then reduced can be beneficial.[9]

  • Reaction Conditions:

    • Slow Addition: Adding the carbonyl compound slowly to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring the second alkylation step.

    • Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of the second alkylation.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for heterogeneous catalysts like Pd/C?

A1: For palladium on carbon (Pd/C), a typical loading is between 5% and 10% by weight of the catalyst on the carbon support.[13] In a reaction, the catalyst is usually used in an amount of 1-10 mol% of palladium relative to the limiting substrate. However, this can vary significantly based on the reactivity of the substrates and the reaction conditions. Pilot-scale reactions often aim to reduce catalyst loading to below 1 mol%.[14]

Q2: How do I choose between different hydride reducing agents like NaBH₄, NaBH₃CN, and STAB?

A2: The choice depends on the specific substrates and desired reaction setup.

Reducing AgentKey Characteristics
Sodium Borohydride (NaBH₄) Strong, inexpensive reductant. Reduces both carbonyls and imines.[1] Best used in a two-step process where the imine is pre-formed.[9][10]
Sodium Cyanoborohydride (NaBH₃CN) Milder than NaBH₄. Selectively reduces imines at neutral or slightly acidic pH.[1][4] Stable in protic solvents like methanol. A potential drawback is the release of toxic cyanide byproducts during workup.[1]
Sodium Triacetoxyborohydride (STAB) Mild and highly selective for imines/iminium ions over carbonyls.[1][7][8] Ideal for one-pot reductive aminations.[2] It is moisture-sensitive.[6]

Q3: Can I reuse my heterogeneous catalyst?

A3: In principle, one of the advantages of heterogeneous catalysts like Pd/C and Raney Nickel is their potential for recovery and reuse.[15] However, catalyst activity can decrease with each cycle due to poisoning or physical degradation. The reusability should be evaluated on a case-by-case basis by monitoring the reaction kinetics and yield over several runs.

Q4: What is the role of adding an acid like acetic acid to the reaction?

A4: Acetic acid acts as a catalyst for the formation of the imine or iminium ion intermediate, which is the species that is subsequently reduced.[8] This is particularly important for less reactive carbonyl compounds like ketones. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Experimental Protocol: A General Procedure for Reductive Amination using STAB

This protocol provides a general workflow for a one-pot reductive amination.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.3-1.6 equiv)[16]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[8]

  • Acetic Acid (optional, catalytic amount for ketones)

  • Saturated Sodium Bicarbonate solution

  • Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup.

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde or ketone and the amine.

  • Solvent Addition: Add anhydrous DCM or DCE to dissolve the starting materials. A typical concentration is 0.1-0.5 M.

  • (Optional) Acid Catalyst: If using a ketone, add a catalytic amount of acetic acid (e.g., 0.1 equiv). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Add STAB portion-wise to the stirred solution. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Workup: Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution. Stir for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).

  • Drying and Concentration: Combine the organic layers, dry over magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography, if necessary.

G cluster_1 Reductive Amination Protocol A 1. Combine Carbonyl & Amine in Anhydrous Solvent B 2. (Optional) Add Catalytic Acetic Acid A->B C 3. Add STAB Portion-wise B->C D 4. Stir at Room Temp & Monitor Progress C->D E 5. Quench with Sat. NaHCO₃ D->E F 6. Extract with Organic Solvent E->F G 7. Dry & Concentrate F->G H 8. Purify Product G->H

Caption: A step-by-step workflow for a typical reductive amination using STAB.

References

Recrystallization methods for purifying tert-butyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An exceptional purity level of tert-butyl (piperidin-4-ylmethyl)carbamate is paramount for its successful application in pharmaceutical synthesis and drug development. As a key building block, any impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential safety concerns. Recrystallization stands as a robust and scalable purification technique perfectly suited for this compound.

This guide serves as a technical support center for researchers, scientists, and process chemists. It provides in-depth, field-tested answers to common questions and troubleshooting scenarios encountered during the recrystallization of this compound, ensuring you can achieve the desired purity with high recovery.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the carbamate has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[1] For this compound, a polar protic solvent like methanol or ethanol is often a good starting point. A related compound, (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate, has been successfully recrystallized from methanol.[2]

However, a single solvent may not always provide optimal results. A mixed-solvent system, such as methanol/water or ethanol/water, can be highly effective. In this system, the carbamate is dissolved in the "soluble" solvent (e.g., methanol) at its boiling point, and the "anti-solvent" (e.g., water) is added dropwise until the solution becomes slightly cloudy (the saturation point). This technique allows for fine-tuning of the solubility gradient to maximize recovery.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities typically stem from the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: Such as 4-(aminomethyl)piperidine or di-tert-butyl dicarbonate (Boc anhydride).

  • Byproducts: Including di-Boc protected diamine or other side-reaction products.

  • Residual Solvents: From the reaction workup (e.g., ethyl acetate, dichloromethane).

  • Degradation Products: Carbamates can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, which could revert the compound to its parent amine and carbon dioxide.[1]

Q3: My carbamate seems to be degrading during purification. What are the likely causes?

A3: Carbamate stability is a critical factor. Degradation is often accelerated by two main factors:

  • pH: Carbamates are prone to hydrolysis outside of a generally neutral pH range, particularly under basic conditions.[1] It is crucial to ensure that the crude material is neutralized after workup and before attempting recrystallization.

  • Temperature: While heat is necessary for dissolution, prolonged exposure to high temperatures can cause degradation.[1] Therefore, the dissolution step should be performed efficiently, and the solution should not be held at reflux for an extended period.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific problems you might encounter during the experimental process.

Problem: No crystals are forming upon cooling.

This is a common issue often caused by either using too much solvent or the formation of a supersaturated solution.[3]

  • Diagnosis & Solution Workflow:

    Troubleshooting Decision Tree for Lack of Crystallization

Problem: The compound has "oiled out," forming liquid droplets instead of solid crystals.

This occurs when the compound comes out of solution at a temperature above its melting point. This is often exacerbated by the presence of impurities, which can depress the melting point of the solid.

  • Solutions:

    • Re-heat and Dilute: Return the mixture to the heat source until the oil redissolves completely. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation point.[4]

    • Slow Down Cooling: Allow the flask to cool more slowly. You can insulate the flask with glass wool or a towel to reduce the cooling rate, giving the molecules more time to align into a crystal lattice.

    • Change Solvents: If the problem persists, the chosen solvent system may be unsuitable. A solvent with a lower boiling point might be necessary.

Problem: The final yield is very low.

A low yield (e.g., less than 70-80%) can be frustrating and is typically due to one of the following reasons.[4]

  • Causes & Preventative Measures:

CausePreventative Measure
Excess Solvent Usage Use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[3] Adding too much will keep a significant portion of your product dissolved in the mother liquor even after cooling.
Premature Crystallization If crystals form during a hot filtration step, product is lost. Ensure the funnel and receiving flask are pre-heated to prevent this.
Excessive Rinsing When washing the collected crystals, use a minimal amount of ice-cold solvent.[3] Using room temperature or an excessive volume of solvent will redissolve some of your purified product.
Inappropriate Solvent Choice If the compound has relatively high solubility in the chosen solvent even at low temperatures, recovery will be poor. Perform small-scale solubility tests first.
Problem: The purified material is still impure.

If analytical data (e.g., NMR, LC-MS) shows that impurities remain, or if the material is colored when it should be white, the recrystallization was not fully effective.

  • Next Steps:

    • Second Recrystallization: A second recrystallization will often remove the remaining impurities, yielding a product of much higher purity.

    • Charcoal Treatment: If the impurity is colored, it can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. Use charcoal sparingly, as it can also adsorb your desired product.[4]

    • Alternative Purification: If recrystallization fails to remove a persistent impurity (perhaps due to similar solubility), an alternative method like column chromatography may be necessary.[1]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general, robust method for purification.

  • Recrystallization Workflow Overview:

    General Workflow for Recrystallization
  • Step-by-Step Methodology:

    • Solvent Selection: Place a small amount of the crude material (approx. 20-30 mg) in a test tube and add a few drops of the chosen solvent (e.g., methanol). Observe the solubility at room temperature. It should be sparingly soluble or insoluble. Heat the test tube. The solid should dissolve completely. This confirms you have a potentially suitable solvent.

    • Dissolution: Place the bulk of the crude this compound into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate). Continue adding solvent until the solid just dissolves completely at the solvent's boiling point. Crucially, use the minimum amount of solvent necessary .[3]

    • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, particulates) or if you have used charcoal for decolorization, you must perform a hot filtration. Pre-heat a funnel (stemless or short-stemmed) and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

    • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals.[3]

    • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for an additional 15-30 minutes to maximize the precipitation of the product from the solution.

    • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold recrystallization solvent to rinse away any remaining soluble impurities. Repeat once if necessary.

    • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the purified solid to a watch glass or drying dish and place it in a vacuum oven (at a mild temperature, e.g., 40-50 °C) until a constant weight is achieved.

By following this guide, you will be well-equipped to purify this compound effectively, troubleshoot common issues with a clear understanding of the underlying principles, and achieve the high purity required for your research and development endeavors.

References

Validation & Comparative

A Comparative Spectroscopic Guide to tert-Butyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern drug discovery and synthetic chemistry, piperidine-containing scaffolds are indispensable building blocks. Tert-butyl (piperidin-4-ylmethyl)carbamate (PubChem CID: 723429) is a key intermediate, valued for its bifunctional nature, combining a reactive secondary amine within the piperidine ring and a protected primary amine on the side chain.[1] Unambiguous characterization is paramount to ensure purity and confirm structural integrity during multi-step syntheses. This guide provides an in-depth spectroscopic analysis of this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present detailed experimental protocols, interpret the resulting data with reference to fundamental chemical principles, and draw critical comparisons with structurally similar analogs to highlight its unique spectral signature.

Molecular Structure and Spectroscopic Assignment Strategy

The structure of this compound contains several distinct chemical environments that are readily distinguishable by modern spectroscopic techniques. The tert-butoxycarbonyl (Boc) protecting group, the piperidine ring, and the exocyclic methylcarbamate linker each provide characteristic signals. Our analytical approach involves assigning the signals from each of these regions and comparing them to molecules where specific structural elements are altered.

cluster_mol This compound C1 C1 C2 C2, C6 N1 N(ring) C2->N1 C3 C3, C5 C3->C2 C4 C4 C4->C3 C7 C7 C4->C7 N2 N(carbamate) C7->N2 C8 C8 O1 O(C=O) C8->O1 O O2 O(tert-butyl) C8->O2 carbamate Carbamate Linker C9 C9 tert_butyl tert-Butyl Group C6 C6 N1:n->C6:n C6 piperidine Piperidine Ring N2->C8 O2->C9 C5 C5 C6:n->C5:n C5 C5->C4

Caption: Molecular structure with key regions for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical for resolving the exchangeable N-H protons.[2]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse ('zg30').

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').[3]

    • Spectral Width: -10 to 220 ppm.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

¹H NMR Analysis

The ¹H NMR spectrum is characterized by a prominent singlet for the tert-butyl group and a series of multiplets for the piperidine ring and side chain.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H9 (tert-Butyl)~1.44Singlet9HMagnetically equivalent methyl protons of the bulky t-butyl group.[4]
H3, H5 (axial)~1.10 - 1.25Multiplet2HShielded axial protons on the piperidine ring.
H4~1.45 - 1.60Multiplet1HMethine proton at the piperidine ring's point of substitution.
H3, H5 (equatorial)~1.65 - 1.80Multiplet2HDeshielded equatorial protons on the piperidine ring.
H2, H6 (axial)~2.55 - 2.70Multiplet2HProtons alpha to the ring nitrogen, deshielded.
H7~2.95 - 3.05Triplet (broad)2HMethylene protons adjacent to the carbamate nitrogen.
H2, H6 (equatorial)~3.05 - 3.15Multiplet2HProtons alpha to the ring nitrogen, most deshielded due to equatorial position.
N-H (Carbamate)~4.80 (broad)Singlet1HExchangeable proton, chemical shift is solvent and concentration dependent.
N-H (Piperidine)Variable (broad)Singlet1HExchangeable proton, often broad and may exchange with water.
¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon environments.

Assignment Expected Chemical Shift (δ, ppm) Rationale
C9 (tert-Butyl CH₃)~28.4Shielded methyl carbons of the t-butyl group.[5]
C3, C5~29.5Piperidine carbons beta to the nitrogen.
C4~36.0Piperidine carbon at the point of substitution.
C7~44.9Methylene carbon adjacent to the carbamate nitrogen.
C2, C6~46.2Piperidine carbons alpha to the nitrogen, deshielded by the heteroatom.[6]
C8 (tert-Butyl Quat. C)~79.1Quaternary carbon of the t-butyl group, deshielded by the adjacent oxygen.[5]
C=O (Carbamate)~156.1Carbonyl carbon, highly deshielded by the two adjacent heteroatoms.[7]
NMR Comparison with Structural Analogs
Compound Key Differentiating ¹H NMR Feature Key Differentiating ¹³C NMR Feature
This compound (Target) Protons at C2/C6 are deshielded (~2.6-3.1 ppm). Exocyclic CH₂ at ~3.0 ppm.C2/C6 carbons at ~46 ppm. Carbonyl at ~156 ppm.
N-Boc-piperidine Lacks the -CH₂-NH-Boc side chain signals. Protons at C2/C6 are shifted further downfield (~3.4 ppm) due to direct attachment of the electron-withdrawing Boc group to the ring nitrogen.Lacks signals for the exocyclic CH₂ and C4 methine. C2/C6 are significantly deshielded (~45 ppm), while C4 is shielded (~26 ppm).
tert-Butyl (piperidin-4-yl)carbamate The N-H proton of the carbamate is directly attached to the ring. The C4 proton is deshielded (~3.5 ppm) due to direct attachment to the nitrogen of the carbamate.The C4 carbon is significantly deshielded (~48-50 ppm) by the directly attached nitrogen of the carbamate group.
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate [8][9]Lacks the carbamate N-H proton signal. Shows an N-CH₃ singlet around 2.8 ppm.Shows an N-CH₃ carbon signal around 34 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[3]

  • Data Acquisition:

    • Spectral Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Acquire a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum and ratio it against the background to produce the final absorbance spectrum.

IR Spectral Analysis
Frequency (cm⁻¹) Vibration Mode Intensity Interpretation
~3350N-H Stretch (Carbamate)MediumConfirms the presence of the secondary carbamate N-H group.[10][11]
~3290N-H Stretch (Piperidine)Medium, BroadIndicates the secondary amine within the piperidine ring.
2950 - 2850C-H Stretch (Alkyl)StrongCharacteristic of the sp³ C-H bonds in the piperidine ring and t-butyl group.[12]
~1685C=O Stretch (Amide I)Very StrongA key diagnostic peak for the carbamate carbonyl group.[10][11]
~1530N-H Bend (Amide II)StrongCoupled N-H bending and C-N stretching, characteristic of secondary amides/carbamates.
~1250 & ~1170C-O StretchStrongAsymmetric and symmetric stretching of the C-O bonds of the carbamate ester functionality.[10]
IR Comparison with Structural Analogs
Compound Key Differentiating IR Feature
Target Compound Strong C=O stretch at ~1685 cm⁻¹ and two distinct N-H stretch bands (~3350 and ~3290 cm⁻¹).
Piperidine Lacks the strong C=O stretch around 1700 cm⁻¹ and the N-H bend around 1530 cm⁻¹. Shows a single N-H stretch.[13]
tert-Butyl (piperidin-4-yl)carbamate [14]The spectral pattern is very similar, but subtle shifts in the N-H and C=O stretching frequencies may be observed due to the different electronic environment of the carbamate.
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate The N-H stretching band for the carbamate (~3350 cm⁻¹) would be absent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Analysis: Infuse the sample solution directly or via an LC system. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.[2]

Mass Spectrum Analysis

The molecule has a molecular weight of 214.30 g/mol . The fragmentation is dominated by the lability of the Boc group.

M [M+H]⁺ m/z = 215 M_minus_56 [M+H - C₄H₈]⁺ m/z = 159 M->M_minus_56 - Isobutylene (56 Da) tBu [C₄H₉]⁺ m/z = 57 M->tBu Fragmentation M_minus_100 [M+H - C₅H₉O₂]⁺ m/z = 115 M_minus_56->M_minus_100 - CO₂ (44 Da)

Caption: Key fragmentation pathways for this compound.

m/z Proposed Fragment Interpretation
215[M+H]⁺Protonated molecular ion.
159[M+H - 56]⁺Loss of isobutylene (C₄H₈) via a McLafferty-like rearrangement, a hallmark of the Boc group.[15][16]
115[M+H - 100]⁺Loss of the entire Boc group (C₅H₉O₂).
57[C₄H₉]⁺The tert-butyl cation, often the base peak in Electron Ionization (EI) and a significant peak in ESI.[17]

Integrated Workflow and Comparative Logic

A robust analytical strategy relies on a multi-technique approach to build a self-validating dataset. The logic of comparison hinges on isolating the spectroscopic consequences of specific structural modifications.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution) NMR NMR Acquisition (¹H, ¹³C) Sample->NMR IR FTIR Acquisition (ATR) Sample->IR MS MS Acquisition (ESI-MS) Sample->MS Data Data Processing & Interpretation NMR->Data IR->Data MS->Data Report Final Report & Characterization Data->Report

References

A Comparative Guide to the GC-MS Analysis of tert-Butyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical synthesis, the accurate and robust analysis of intermediates is paramount to ensuring the quality and integrity of the final active pharmaceutical ingredient (API). One such critical intermediate is tert-butyl (piperidin-4-ylmethyl)carbamate, a key building block in the synthesis of various therapeutic agents. Its unique structure, featuring a piperidine ring and a thermally labile tert-butoxycarbonyl (Boc) protecting group, presents distinct analytical challenges.

This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the characterization of this compound. We will explore both direct injection and derivatization-based GC-MS approaches, offering field-proven insights into the causality behind experimental choices. Furthermore, we will objectively compare the performance of GC-MS with a robust High-Performance Liquid Chromatography (HPLC) method, providing supporting experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs.

The Analytical Challenge: Thermal Lability of the Boc Protecting Group

The primary obstacle in the GC-MS analysis of this compound lies in the thermal instability of the Boc protecting group. At the elevated temperatures of the GC inlet and column, the Boc group is susceptible to degradation, primarily through the loss of isobutylene and carbon dioxide, leading to the formation of the corresponding free amine. This in-source fragmentation can result in inaccurate quantification and misinterpretation of the mass spectral data.

Therefore, a critical decision in method development is whether to pursue a direct analysis, carefully optimizing GC conditions to minimize thermal degradation, or to employ a derivatization strategy to enhance the thermal stability of the analyte.

GC-MS Analysis: A Tale of Two Approaches

Direct GC-MS Analysis of this compound

Direct analysis by GC-MS offers the advantage of a simpler workflow, avoiding additional sample preparation steps. However, success hinges on the careful optimization of chromatographic parameters to mitigate thermal degradation. A lower injection port temperature and a rapid oven temperature ramp are crucial to minimize the analyte's residence time in the high-temperature zones of the instrument.

Mass Spectral Fragmentation Pattern (Electron Ionization)

Under electron ionization (EI), the fragmentation of this compound is characterized by several key pathways. The molecular ion ([M]⁺) at m/z 214 is often of low abundance or absent due to its instability. The fragmentation is dominated by cleavages related to the Boc group and the piperidine ring.

A prominent fragmentation pathway involves the loss of a tert-butyl radical (•C(CH₃)₃), resulting in an ion at m/z 157 . Another significant fragmentation is the loss of isobutylene (C₄H₈) from the Boc group, leading to an ion at m/z 158 . Subsequent loss of CO₂ from this ion can produce the fragment corresponding to the protonated 4-(aminomethyl)piperidine at m/z 114 .

The piperidine ring itself undergoes characteristic fragmentation. Alpha-cleavage adjacent to the nitrogen atom is a dominant process in the fragmentation of piperidine derivatives.[1] For the piperidine ring in this molecule, this can lead to the formation of a stable iminium ion. A key fragment observed is at m/z 96 , which can be attributed to the piperidin-4-ylmethyl cation. The fragmentation of the piperidine ring can also lead to the formation of smaller fragments.

Proposed Fragmentation Scheme:

M [M]⁺˙ m/z 214 F157 [M - C₄H₉]⁺ m/z 157 M->F157 - •C(CH₃)₃ F96 [C₆H₁₂N]⁺ m/z 96 M->F96 - •NHBoc F57 [C₄H₉]⁺ m/z 57 M->F57 - C₇H₁₃N₂O₂ F114 [M - C₄H₈ - CO₂]⁺˙ m/z 114 F157->F114 - CO₂

Caption: Proposed EI fragmentation of this compound.

GC-MS Analysis with Silylation Derivatization

To overcome the thermal lability of the Boc-carbamate, derivatization is a highly effective strategy. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and robust technique for amines and carbamates.[2] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents that react with the N-H proton of the carbamate and the secondary amine of the piperidine ring (if not protonated) to form thermally stable TMS derivatives.[3][4]

This derivatization enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and more reliable quantification.[2]

Comparative Analysis: GC-MS vs. HPLC-UV

While GC-MS is a powerful tool, High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of thermally labile compounds like carbamates.[5] A comparative overview of the two techniques is presented below.

FeatureGC-MSHPLC-UV
Principle Separation of volatile/semi-volatile compounds in the gas phase.Separation of compounds in the liquid phase based on their interaction with a stationary phase.
Thermal Stress High, potential for degradation of labile compounds.Low, suitable for thermally unstable molecules.
Sample Volatility Required.Not required.
Derivatization Often necessary for polar or thermally labile compounds.Can be used to add a chromophore for UV detection.
Sensitivity Generally high, especially in Selected Ion Monitoring (SIM) mode.Dependent on the analyte's chromophore; can be enhanced with derivatization.
Identification High confidence through mass spectral library matching.Based on retention time; confirmation may require a diode array detector (DAD) or MS detector.

Experimental Protocols

Protocol 1: Direct GC-MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Create a series of calibration standards by serial dilution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio).

  • Injector Temperature: 250°C (optimization may be required to minimize degradation).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis using key fragment ions (e.g., m/z 157, 96).

Protocol 2: GC-MS Analysis with Silylation

1. Sample Preparation and Derivatization:

  • Prepare standards and samples as described in Protocol 1.

  • Evaporate a 100 µL aliquot of each standard or sample solution to dryness under a gentle stream of nitrogen in a sealed vial.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst and 50 µL of pyridine (as a solvent).[2]

  • Securely cap the vial and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Use the same GC-MS system and column as in Protocol 1.

  • The oven temperature program may be adjusted to optimize the separation of the silylated derivative.

Protocol 3: HPLC-UV Analysis with Pre-Column Derivatization

Since this compound lacks a strong UV chromophore, pre-column derivatization is necessary for sensitive UV detection. Derivatization with 4-toluenesulfonyl chloride (tosyl chloride) is a robust method for primary and secondary amines, including the piperidine nitrogen, to introduce a UV-active moiety.[6][7][8]

1. Sample Preparation and Derivatization: [6]

  • Prepare standards and samples in a suitable solvent.

  • To 100 µL of the standard or sample solution in a vial, add 100 µL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.

  • Add 50 µL of a 1 M sodium bicarbonate solution to maintain a basic pH.

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Cool to room temperature and dilute with the mobile phase before injection.

2. HPLC Instrumentation and Conditions: [6][7]

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at approximately 230 nm (the absorbance maximum of the tosyl derivative).

Workflow Diagrams

cluster_gcms GC-MS Workflow Sample_GC Sample Preparation Direct_GC Direct Injection Sample_GC->Direct_GC Deriv_GC Silylation Sample_GC->Deriv_GC GCMS_Analysis GC-MS Analysis Direct_GC->GCMS_Analysis Deriv_GC->GCMS_Analysis Data_GC Data Analysis GCMS_Analysis->Data_GC

Caption: GC-MS analytical workflow for this compound.

cluster_hplc HPLC-UV Workflow Sample_HPLC Sample Preparation Deriv_HPLC Tosyl Chloride Derivatization Sample_HPLC->Deriv_HPLC HPLC_Analysis HPLC-UV Analysis Deriv_HPLC->HPLC_Analysis Data_HPLC Data Analysis HPLC_Analysis->Data_HPLC

Caption: HPLC-UV analytical workflow for this compound.

Performance Comparison Data

The following table summarizes the expected performance characteristics of the described analytical methods. These values are based on typical performance for similar compounds and should be validated for specific applications.

Performance MetricDirect GC-MSGC-MS with SilylationHPLC-UV with Derivatization
Linearity (r²) > 0.99> 0.995> 0.999
Limit of Quantification (LOQ) ~1 µg/mL~0.1 µg/mL~0.44 µg/mL[7]
Precision (%RSD) < 10%< 5%< 2%[7]
Accuracy (% Recovery) 85-115%95-105%98-102%[7]
Throughput HighModerateHigh

Conclusion and Recommendations

The choice of analytical method for this compound depends on the specific requirements of the analysis.

  • Direct GC-MS is a rapid screening tool, but it is susceptible to inaccuracies due to the thermal degradation of the analyte. It is best suited for qualitative identification where speed is prioritized over quantitative precision.

  • GC-MS with silylation offers a significant improvement in accuracy and precision by stabilizing the molecule. This method is recommended when the high specificity of mass spectrometric detection is required for complex matrices.

  • HPLC-UV with pre-column derivatization stands out as a robust and reliable method for the routine quantification of this compound. It avoids the issue of thermal degradation and, with appropriate derivatization, provides excellent sensitivity and precision.

For routine quality control and accurate quantification in a drug development setting, the HPLC-UV method with tosyl chloride derivatization is the recommended approach . For structural confirmation and impurity profiling where the identification of unknown components is necessary, GC-MS with silylation provides an invaluable orthogonal technique . A comprehensive analytical strategy may involve the use of both HPLC-UV for quantification and GC-MS for identity confirmation, ensuring the highest level of confidence in the analytical results.

References

A Senior Application Scientist's Guide to Bifunctional Linkers: A Comparative Analysis Featuring Tert-butyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of the Bifunctional Linker

In the landscape of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the bifunctional linker is a pivotal component that dictates the overall efficacy, stability, and pharmacokinetic profile of the conjugate.[1] It is far more than a simple tether; the linker's chemical architecture influences solubility, cell permeability, and the mechanism of payload release. The judicious selection of a linker is therefore a critical decision in the design of potent and safe bioconjugates.

This guide provides an in-depth comparison of various bifunctional linkers, with a specific focus on the structural and functional attributes of tert-butyl (piperidin-4-ylmethyl)carbamate. While direct, head-to-head experimental data for this specific molecule against a wide array of linkers is not extensively published, we can, with a high degree of scientific confidence, infer its performance characteristics based on its constituent parts: a rigid piperidine core, a stable carbamate linkage, and the versatile Boc-protecting group. This analysis will equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their linker selection process.

Deconstructing this compound: A Linker Building Block

This compound (CAS 135632-53-0) is a heterobifunctional linker building block.[2] Its structure comprises three key features that define its utility and potential performance in a final bioconjugate:

  • Piperidine Ring: This six-membered saturated heterocycle imparts a degree of rigidity to the linker.[3] In contrast to flexible alkyl or polyethylene glycol (PEG) chains, this conformational constraint can be advantageous in orienting the two connected moieties (e.g., an antibody and a drug, or a target-binding ligand and an E3 ligase ligand) in a spatially defined manner.[3] This can be crucial for optimal binding and biological activity.[4] The piperidine moiety is a common scaffold in medicinal chemistry, known to enhance metabolic stability and improve pharmacokinetic properties.[5]

  • Carbamate Linkage: The carbamate group is known for its high chemical and proteolytic stability.[6] Structurally, it can be considered a hybrid of an amide and an ester, and this characteristic contributes to its robustness in biological systems.[6] This stability is desirable for non-cleavable linker strategies, where the payload is released upon lysosomal degradation of the entire antibody-linker-drug complex.[7]

  • Tert-butyloxycarbonyl (Boc) Protecting Group: The Boc group is an acid-labile protecting group for the amine functionality.[8] Its presence makes this compound a versatile building block in multi-step syntheses. The Boc group can be selectively removed under acidic conditions to reveal a primary amine, which can then be coupled to another molecule.[8] This allows for a modular and controlled approach to the synthesis of complex bioconjugates.

Comparative Analysis with Other Bifunctional Linkers

The choice of a linker is a multi-parameter optimization problem. Key characteristics to consider include flexibility versus rigidity, hydrophilicity versus hydrophobicity, and cleavable versus non-cleavable release mechanisms.

Flexibility and Rigidity: A Balancing Act

Linkers can be broadly categorized as flexible or rigid. Flexible linkers, such as alkyl chains and PEG polymers, allow for a greater range of motion between the conjugated molecules. This can be beneficial in some contexts, for example, by enabling a PROTAC to adopt multiple conformations to facilitate the formation of a productive ternary complex.[5] However, excessive flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the complex.[9]

Rigid linkers, such as those containing piperidine or piperazine rings, "pre-organize" the molecule into a more defined conformation.[10] This can enhance potency and stability by reducing the entropic cost of binding.[9] this compound, by virtue of its piperidine core, falls into the category of a rigid linker building block.

Logical Relationship: Linker Flexibility and PROTAC Efficacy

Flexible Flexible Linkers (e.g., PEG, Alkyl) Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) Flexible->Ternary_Complex Increased conformational sampling Rigid Rigid Linkers (e.g., Piperidine, Phenyl) Rigid->Ternary_Complex Pre-organization, reduced entropic penalty Efficacy PROTAC Efficacy Ternary_Complex->Efficacy Leads to ubiquitination and degradation cluster_0 Cleavable Linker Pathway cluster_1 Non-Cleavable Linker Pathway ADC_Cleavable ADC with Cleavable Linker Internalization_C Internalization into Target Cell ADC_Cleavable->Internalization_C Lysosome_C Trafficking to Lysosome Internalization_C->Lysosome_C Cleavage Linker Cleavage (Enzymatic/pH) Lysosome_C->Cleavage Payload_Release_C Payload Release Cleavage->Payload_Release_C Bystander Bystander Effect (Payload Efflux) Payload_Release_C->Bystander ADC_NonCleavable ADC with Non-Cleavable Linker Internalization_NC Internalization into Target Cell ADC_NonCleavable->Internalization_NC Lysosome_NC Trafficking to Lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-Linker-Amino Acid Release Degradation->Payload_Release_NC

References

A Comparative Guide to Structural Analogues of tert-butyl (piperidin-4-ylmethyl)carbamate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of key structural analogues of tert-butyl (piperidin-4-ylmethyl)carbamate, a versatile building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, pharmacological activity, and physicochemical properties of selected analogues, offering a comprehensive resource to inform rational drug design and optimization.

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1] Its conformational flexibility and ability to be functionalized at various positions make it a cornerstone for the development of therapeutics targeting a wide range of biological targets. This compound, with its protected amine and a convenient point for further elaboration, serves as a crucial starting material for the synthesis of diverse compound libraries. This guide will focus on a comparative analysis of the parent compound and two key structural analogues that represent common modification strategies in drug discovery: substitution on the piperidine ring and bioisosteric replacement.

The selected compounds for this guide are:

  • Compound 1 (Parent): this compound

  • Compound 2 (Substituted Analogue): tert-butyl ((4-methylpiperidin-4-yl)methyl)carbamate

  • Compound 3 (Bioisosteric Replacement): A representative 2-azaspiro[3.3]heptane analogue

This guide will provide a head-to-head comparison of these compounds, focusing on their synthesis, in vitro biological activity against the C-C chemokine receptor type 5 (CCR5), a key target for HIV-1 entry inhibitors, and their predicted physicochemical and pharmacokinetic properties.

I. Comparative Synthesis of Analogues

The synthetic accessibility of a compound is a critical factor in its potential as a drug candidate. This section provides detailed, step-by-step protocols for the synthesis of the parent compound and its selected analogues.

Diagram of the General Synthetic Workflow

G cluster_0 Synthesis of Compound 1 cluster_1 Synthesis of Compound 2 cluster_2 Synthesis of Compound 3 A Piperidin-4-ylmethanamine C This compound (Compound 1) A->C Base (e.g., TEA), Solvent (e.g., DCM) B Di-tert-butyl dicarbonate (Boc)2O B->C D 4-(Aminomethyl)-4-methylpiperidine F tert-butyl ((4-methylpiperidin-4-yl)methyl)carbamate (Compound 2) D->F Base, Solvent E (Boc)2O E->F G 2-Azaspiro[3.3]heptane I 2-azaspiro[3.3]heptane analogue (Compound 3) G->I Coupling reaction H Appropriate electrophile H->I G cluster_0 HIV-1 Entry cluster_1 Inhibition by CCR5 Antagonist gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change Fusion Membrane Fusion CCR5->Fusion Binding & Fusion Antagonist CCR5 Antagonist Blocked_CCR5 Blocked CCR5 Antagonist->Blocked_CCR5 Binding No_Fusion No Fusion Blocked_CCR5->No_Fusion Prevents gp120 Binding

References

A Tale of Two Scaffolds: A Comparative Guide to tert-Butyl (piperidin-4-ylmethyl)carbamate and tert-Butyl piperidin-4-ylcarbamate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and synthetic chemistry, the piperidine scaffold is a cornerstone, celebrated for its prevalence in FDA-approved drugs and its ability to impart favorable physicochemical properties to bioactive molecules.[1][2] Among the vast arsenal of piperidine-based building blocks, tert-butyl (piperidin-4-ylmethyl)carbamate and tert-butyl piperidin-4-ylcarbamate stand out as two of the most versatile and frequently employed intermediates.

At first glance, these molecules appear deceptively similar, distinguished only by a single methylene (-CH₂) spacer. However, this subtle structural variance profoundly influences their reactivity, steric profile, and ultimate application in the synthesis of complex molecular architectures. This guide provides an in-depth comparison of these two critical reagents, offering experimental insights and strategic guidance to aid researchers in selecting the optimal building block for their synthetic endeavors.

Part 1: Structural and Physicochemical Distinctions

The core difference between the two molecules lies in the point of attachment and the nature of the Boc-protected amine. In tert-butyl piperidin-4-ylcarbamate , the carbamate is directly attached to the 4-position of the piperidine ring, creating a protected secondary amine. In contrast, This compound features a methylene linker, resulting in a protected primary amine that is one carbon atom removed from the ring.

Caption: Structural comparison highlighting the methylene spacer.

This seemingly minor modification has significant consequences for the molecule's properties and its behavior in chemical reactions.

Comparative Physicochemical Data
PropertyThis compoundtert-Butyl piperidin-4-ylcarbamateRationale for Difference
IUPAC Name tert-butyl N-(piperidin-4-ylmethyl)carbamate[3]tert-butyl N-piperidin-4-ylcarbamate[4]Reflects the ylmethyl vs. yl connectivity.
CAS Number 135632-53-0[3]73874-95-0[4]Unique identifiers.
Molecular Formula C₁₁H₂₂N₂O₂[3]C₁₀H₂₀N₂O₂[4]Additional CH₂ group.
Molecular Weight 214.30 g/mol [3]200.28 g/mol [4]Mass of the additional CH₂ group.
TPSA 50.4 Ų[3]50.4 Ų[4]The polar surface area is dominated by the carbamate and piperidine nitrogen, which are present in both.
pKa (Piperidine N) ~10.5 (Predicted)[5]~10.5 (Predicted)The inductive effect of the carbamate group is minimal at this distance, leading to similar basicity of the piperidine nitrogen.

The key takeaway from this data is that while many bulk properties are similar, the strategic placement of the reactive amine functionality is the critical differentiator.

Part 2: A Comparative Look at Synthesis

Both building blocks are readily synthesized from commercially available starting materials, typically involving the protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O).[6]

Synthesis of tert-Butyl piperidin-4-ylcarbamate

The most direct route involves the reaction of 4-aminopiperidine with (Boc)₂O. The reaction is typically performed in the presence of a base, such as triethylamine or sodium hydroxide, in a suitable solvent like dichloromethane (DCM) or a biphasic system.[6]

Synthesis of this compound

Similarly, this compound is synthesized by the Boc-protection of the primary amine of 4-(aminomethyl)piperidine. The conditions are analogous to those used for its non-methylated counterpart.

Synthesis cluster_A Synthesis of tert-Butyl piperidin-4-ylcarbamate cluster_B Synthesis of this compound A_start 4-Aminopiperidine A_prod tert-Butyl piperidin-4-ylcarbamate A_start->A_prod (Boc)₂O, Base (e.g., TEA, NaOH) B_start 4-(Aminomethyl)piperidine B_prod tert-Butyl (piperidin-4-ylmethyl)carbamate B_start->B_prod (Boc)₂O, Base (e.g., TEA)

Caption: General synthetic routes to the target carbamates.

Part 3: Reactivity and Synthetic Applications—A Head-to-Head Comparison

The choice between these two reagents is dictated by the specific transformation being planned. Their reactivity differs primarily in two key areas: reactions at the piperidine nitrogen and reactions involving the protected amine after deprotection.

Scenario 1: N-Alkylation of the Piperidine Ring

In many synthetic routes, the secondary amine of the piperidine ring is the desired point of functionalization, for example, in N-alkylation or reductive amination reactions.[7]

  • tert-Butyl piperidin-4-ylcarbamate : The Boc-protected amino group is directly on the ring. While electronically distant, its sheer bulk can exert some steric hindrance, potentially slowing reactions with very bulky electrophiles.

  • This compound : The bulky Boc-carbamate group is further removed from the piperidine nitrogen. This increased distance minimizes steric clash, which can be advantageous when introducing large or complex substituents onto the piperidine nitrogen. This can lead to faster reaction times or improved yields in sterically demanding couplings.

Experimental Protocol: General N-Alkylation

  • Dissolve the piperidine carbamate (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Add the alkylating agent (e.g., an alkyl halide) (1.1 eq) to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS until completion.[7]

  • Upon completion, perform an aqueous workup, extract with an organic solvent, and purify the product via column chromatography.

Scenario 2: Amide Coupling After Boc Deprotection

This is where the most critical difference emerges. The Boc group is a protecting group, designed for removal to unmask a reactive amine.[8] The nature of this unmasked amine dictates the subsequent chemistry.

  • Deprotection of tert-Butyl piperidin-4-ylcarbamate yields 4-aminopiperidine , a secondary amine attached to a secondary carbon.

  • Deprotection of this compound yields 4-(aminomethyl)piperidine , a primary amine .

Primary amines are generally more nucleophilic and less sterically hindered than secondary amines. This has profound implications for reactions like amide bond formation.[9][10]

  • Reactivity Advantage: (piperidin-4-ylmethyl)carbamate . When coupling a carboxylic acid to the deprotected amine, the primary amine derived from the ylmethyl variant will typically react faster and more efficiently. This is especially true with hindered carboxylic acids or when using milder coupling conditions.

  • Structural Outcome : The choice fundamentally alters the final product's structure. Using the ylcarbamate results in a secondary amide directly on the piperidine ring. Using the ylmethyl carbamate results in a secondary amide attached via a flexible methylene linker. This linker can be crucial for optimizing drug-target interactions by allowing the substituent to adopt different spatial orientations.

G start1 tert-Butyl piperidin-4-ylcarbamate deprotect1 Boc Deprotection (e.g., TFA/DCM) start1->deprotect1 amine1 Reveals Secondary Amine (4-Aminopiperidine) deprotect1->amine1 couple1 Amide Coupling (R-COOH, HATU/EDC) amine1->couple1 product1 Product: Secondary Amide Directly on Ring couple1->product1 start2 tert-Butyl (piperidin-4-ylmethyl)carbamate deprotect2 Boc Deprotection (e.g., TFA/DCM) start2->deprotect2 amine2 Reveals Primary Amine (4-(Aminomethyl)piperidine) deprotect2->amine2 couple2 Amide Coupling (R-COOH, HATU/EDC) amine2->couple2 product2 Product: Secondary Amide via Methylene Linker couple2->product2

References

A Comparative Guide to Confirming the Chemical Identity of Synthesized tert-butyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized molecule's identity is a foundational pillar of scientific integrity. This guide provides a comprehensive, in-depth comparison of the essential analytical techniques required to unequivocally verify the chemical identity and purity of tert-butyl (piperidin-4-ylmethyl)carbamate, a key building block in medicinal chemistry.

The Imperative of Analytical Verification

This compound (C₁₁H₂₂N₂O₂) is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds.[1] Its piperidine core and the Boc-protected amine offer a versatile scaffold for the development of novel therapeutics. However, the synthetic route can potentially yield impurities or structural isomers. Therefore, a multi-technique analytical approach is not just best practice; it is a necessity to ensure the reliability and reproducibility of subsequent research and development.

This guide will dissect the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis in the structural confirmation and purity assessment of this compound. We will explore the causality behind the choice of each technique and provide field-proven protocols for their execution.

The Analytical Workflow: A Multi-technique Strategy

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification & Purity cluster_structure Structural Elucidation cluster_confirmation Confirmation start Synthesized Product (Crude) hplc Purity Assessment (HPLC) start->hplc Purity Check nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr Purified Sample elemental Elemental Analysis (CHN) final Confirmed Identity & Purity of tert-butyl (piperidin-4-ylmethyl)carbamate elemental->final Final Confirmation ms Mass Spectrometry (MS) nmr->ms Structural Clues ftir FTIR Spectroscopy ms->ftir Functional Groups ftir->elemental Elemental Composition

Figure 1: Workflow for the comprehensive analytical confirmation of tert-butyl (piperidin-4-ylmethyl)carbamate.

Primary Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide the most detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][3] ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of different types of carbon atoms in the molecule.

Expected ¹H and ¹³C NMR Data for this compound:

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
-C(CH ₃)₃~1.44 (s, 9H)~28.4
-C (CH₃)₃-~79.1
Piperidine C4-H ~1.5 - 1.6 (m, 1H)~35.8
Piperidine C3,5-H (axial)~1.0 - 1.2 (m, 2H)~31.5
Piperidine C3,5-H (equatorial)~1.6 - 1.7 (m, 2H)~31.5
Piperidine C2,6-H (axial)~2.5 - 2.6 (m, 2H)~46.5
Piperidine C2,6-H (equatorial)~3.0 - 3.1 (m, 2H)~46.5
CH ₂-NH~2.9 (t, 2H)~47.0
NH -COO~4.8 (br s, 1H)-
Piperidine NH ~1.8 - 2.0 (br s, 1H)-
C =O-~156.0

Note: Predicted chemical shifts are based on known values for similar structures and may vary depending on the solvent and experimental conditions.[4][5]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

  • Analysis: Integrate the signals to determine the relative number of protons for each resonance and analyze the splitting patterns (multiplicities) to deduce the connectivity of the protons.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.[2][3] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

Expected Mass Spectrometry Data for this compound:

Ion m/z (calculated) m/z (observed)
[M+H]⁺215.1754To be determined
[M+Na]⁺237.1573To be determined

Note: The molecular formula is C₁₁H₂₂N₂O₂ and the monoisotopic mass is 214.1681 Da.[1][6]

Experimental Protocol: Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

  • LC Method: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • MS Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and compare its m/z value to the calculated value. Analyze any fragmentation patterns to further confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Expected FTIR Data for this compound:

Functional Group Wavenumber (cm⁻¹)
N-H stretch (amine and carbamate)3300 - 3500
C-H stretch (alkane)2850 - 3000
C=O stretch (carbamate)1680 - 1700
N-H bend (amine)1550 - 1650
C-N stretch (amine and carbamate)1000 - 1250
C-O stretch (carbamate)1250 - 1350

Note: These are general ranges for the expected functional groups.[8]

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups expected in the structure of this compound.

Techniques for Purity Assessment

Confirming the identity of a compound is only part of the process; its purity is equally critical, especially in a pharmaceutical context.

Elemental Analysis

Expertise & Experience: Elemental analysis (or CHN analysis) determines the mass percentages of carbon, hydrogen, and nitrogen in a compound.[9] The experimental values are then compared to the theoretical values calculated from the molecular formula.

Expected Elemental Analysis Data for this compound (C₁₁H₂₂N₂O₂):

Element Theoretical (%) Experimental (%)
Carbon (C)61.65To be determined
Hydrogen (H)10.35To be determined
Nitrogen (N)13.07To be determined

Experimental Protocol: Elemental Analysis

  • Sample Preparation: A small, accurately weighed amount of the dry, pure sample is required.

  • Instrumentation: The analysis is performed using an automated elemental analyzer.

  • Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Data Interpretation: The experimental percentages should be within ±0.4% of the theoretical values to confirm the elemental composition and high purity of the sample.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a powerful technique for separating components in a mixture and is widely used to determine the purity of a compound.[4][8]

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis.

  • Instrumentation: Use an HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A purity of >95% is generally required for subsequent applications.

Comparative Analysis of Techniques

The following diagram illustrates the decision-making process for selecting the appropriate analytical techniques for the confirmation of a synthesized compound.

Decision_Tree start Synthesized Compound q1 Is the molecular structure known? start->q1 nmr NMR Spectroscopy (Primary Structure) q1->nmr Yes ms Mass Spectrometry (Molecular Weight) q1->ms Yes ftir FTIR Spectroscopy (Functional Groups) q1->ftir Yes q2 Is the compound pure? hplc HPLC (Purity Assessment) q2->hplc Check nmr->q2 ms->q2 ftir->q2 elemental Elemental Analysis (Compositional Purity) hplc->elemental Confirm confirmed Identity & Purity Confirmed elemental->confirmed

Figure 2: Decision tree for selecting analytical techniques for compound confirmation.

Conclusion

The definitive confirmation of the chemical identity of synthesized this compound requires a synergistic approach, leveraging the strengths of multiple analytical techniques. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight and elemental composition, and FTIR spectroscopy verifies the presence of key functional groups. Concurrently, HPLC and elemental analysis provide quantitative measures of purity. By following the protocols and comparative analysis outlined in this guide, researchers can ensure the integrity of their synthesized compounds, which is paramount for the advancement of drug discovery and development.

References

A Multi-dimensional Approach: Unambiguous Structural Confirmation of 4-(Boc-Aminomethyl)piperidine using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the absolute confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for initial characterization, its limitations become apparent with molecules like 4-(Boc-aminomethyl)piperidine. The piperidine ring's flexible chair conformation and the cluster of protons in the aliphatic region often lead to significant signal overlap in a 1D ¹H NMR spectrum, making definitive assignments challenging and unreliable.

This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—as a comprehensive, self-validating system for the unambiguous structural elucidation of 4-(Boc-aminomethyl)piperidine. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how these techniques work in concert to build an irrefutable map of the molecule's atomic connectivity.[1][2]

The Challenge: Beyond the 1D Spectrum

A standard ¹H NMR of 4-(Boc-aminomethyl)piperidine presents a puzzle. We can identify the bulky tert-butoxycarbonyl (Boc) group and perhaps the aminomethyl protons, but the piperidine ring protons (positions 2, 3, 4, 5, and 6) exist in a crowded region, often between 1.0 and 4.0 ppm. Differentiating axial from equatorial protons and confirming their precise location is fraught with ambiguity. This is where 2D NMR transforms a crowded one-dimensional line of peaks into a detailed topographical map of molecular connections.[3]

For clarity, the following standardized numbering will be used throughout this guide:

Numbered structure of 4-(Boc-aminomethyl)piperidine

The Strategic Workflow for Structural Confirmation

Our analytical strategy is systematic, with each experiment building upon the last to create a web of cross-validating data points.

G cluster_0 Sample Preparation & 1D NMR cluster_1 2D NMR Acquisition cluster_2 Data Integration & Confirmation prep Sample Preparation (5-10 mg in CDCl3 or DMSO-d6) nmr_1d Acquire High-Resolution ¹H and ¹³C{¹H} Spectra prep->nmr_1d cosy COSY (¹H-¹H Connectivity) nmr_1d->cosy hsqc HSQC (¹H-¹³C One-Bond) nmr_1d->hsqc hmbc HMBC (¹H-¹³C Long-Range) nmr_1d->hmbc integration Integrate & Correlate Data (Build Molecular Fragments) cosy->integration hsqc->integration hmbc->integration confirmation Unambiguous Structure Confirmation integration->confirmation

Caption: Overall workflow for 2D NMR structural confirmation.

Part 1: COSY - Mapping the Proton Spin Systems

Expertise & Experience: Correlation Spectroscopy (COSY) is the essential first step in 2D analysis. It exclusively maps proton-proton (¹H-¹H) couplings, typically over two to three bonds (²JHH, ³JHH).[4] Its primary function is to identify "spin systems"—unbroken chains of coupled protons. For our target molecule, we expect to trace the connectivity around the piperidine ring and identify the protons of the aminomethyl sidechain.

A standard COSY-90 experiment provides excellent sensitivity, while a COSY-45 can be used to reduce the intensity of diagonal peaks, making it easier to analyze cross-peaks that are close to the diagonal.[4]

Caption: Key expected ³JHH (blue) and ²JHH (red) COSY correlations.

Predicted COSY Correlations

The resulting 2D spectrum plots the ¹H spectrum on both the F1 and F2 axes. The diagonal contains the 1D spectrum, while off-diagonal "cross-peaks" indicate that the two protons at those chemical shifts are coupled.

Correlating Proton 1Correlating Proton 2Type of CouplingInsight Gained
H2/H6 (axial)H2/H6 (equatorial)Geminal (²JHH)Confirms CH₂ groups of the piperidine ring.
H2/H6 (axial)H3/H5 (axial)Vicinal (³JHH)Establishes connectivity from C2/6 to C3/5.
H3/H5 (axial)H4 (axial)Vicinal (³JHH)Establishes connectivity from C3/5 to C4.
H4 (axial)H7 (CH₂)Vicinal (³JHH)Connects the piperidine ring to the sidechain.
H7 (CH₂)NH (Amide)Vicinal (³JHH)Confirms the aminomethyl fragment.
Experimental Protocol: COSY
  • Sample Preparation: Dissolve 5-10 mg of 4-(Boc-aminomethyl)piperidine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Initial Setup: Acquire a standard high-resolution 1D ¹H spectrum. Optimize spectral width to encompass all proton signals (~0.5 to 10 ppm is typical) and reference the solvent peak.[5]

  • Load COSY sequence: Load a standard gradient-selected COSY experiment (e.g., cosygpppqf on Bruker systems).[6]

  • Set Parameters:

    • Number of Scans (ns): 2-4 per increment.

    • Relaxation Delay (d1): 1.5 s. Scientist's Note: This allows for sufficient relaxation between scans, improving signal-to-noise and minimizing artifacts.[5]

    • Number of Increments (ni): 256 in the F1 dimension. Scientist's Note: This determines the resolution in the indirect dimension. 256 provides a good balance between resolution and experiment time.[5]

  • Acquisition: Start the experiment. Typical acquisition time is 10-20 minutes.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum to reduce noise.

Part 2: HSQC - Linking Protons to Their Carbons

Expertise & Experience: The Heteronuclear Single Quantum Coherence (HSQC) experiment is a proton-detected technique that correlates protons directly to the carbon they are attached to (one-bond ¹JCH coupling).[7] This is the most sensitive and reliable method for assigning protonated carbon signals. Its power lies in its ability to resolve the heavily overlapped ¹³C spectrum by spreading it across the well-resolved ¹H dimension.

A multiplicity-edited HSQC (standard on modern spectrometers) is particularly valuable as it phases CH/CH₃ peaks opposite to CH₂ peaks, allowing for instant identification of methylene groups—a key feature of the piperidine ring.[6][8]

Predicted HSQC Correlations

The HSQC spectrum displays the ¹H spectrum on the F2 (direct) axis and the ¹³C spectrum on the F1 (indirect) axis. Each cross-peak represents a direct C-H bond.

Carbon AtomAttached Proton(s)Expected ¹³C Shift (ppm)Expected ¹H Shift (ppm)Insight Gained
C2, C6H2ax, H2eq, H6ax, H6eq~45~2.7 (eq), ~4.1 (ax)Assigns the carbons adjacent to the Boc-nitrogen.
C3, C5H3ax, H3eq, H5ax, H5eq~29~1.2 (ax), ~1.8 (eq)Assigns the central piperidine carbons.
C4H4~39~1.5Assigns the methine carbon at the substitution point.
C7H7 (CH₂)~46~2.9Assigns the aminomethyl sidechain carbon.
C10 (CH₃)H10 (9H)~28~1.4Assigns the three equivalent methyls of the Boc group.

Note: Quaternary carbons (C8, C9) will be absent from the HSQC spectrum as they have no directly attached protons.

Experimental Protocol: HSQC
  • Setup: Use the same sample and the optimized 1D ¹H spectrum from the COSY setup.

  • Load HSQC sequence: Load a standard gradient-selected, multiplicity-edited HSQC experiment (e.g., hsqcedetgpsisp on Bruker systems).[6]

  • Set Parameters:

    • ¹³C Spectral Width (sw1): Set to cover the expected aliphatic and Boc-group range (e.g., 0 to 90 ppm).

    • Coupling Constant (¹JCH): Set to an average value of 145 Hz. Scientist's Note: This value is optimized for one-bond C-H couplings in sp³ hybridized systems and ensures efficient magnetization transfer.[7]

    • Number of Scans (ns): 4-8 per increment.

    • Number of Increments (ni): 128-256 in the F1 dimension.

    • Relaxation Delay (d1): 1.5 s.

  • Acquisition: Start the experiment. Typical acquisition time is 15-30 minutes.

  • Processing: Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

Part 3: HMBC - Assembling the Molecular Jigsaw

Expertise & Experience: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It detects correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four in conjugated systems.[9] One-bond correlations are actively suppressed.[10] This allows us to connect the spin systems identified by COSY and, crucially, to assign the quaternary (non-protonated) carbons.

For 4-(Boc-aminomethyl)piperidine, HMBC will be the definitive experiment to:

  • Confirm the connection of the aminomethyl group (-CH₂NH-) to the C4 position of the piperidine ring.

  • Assign the Boc carbonyl carbon (C8) and the quaternary t-butyl carbon (C9).

  • Verify the overall connectivity of the piperidine ring.

Caption: Key expected long-range HMBC correlations for structural assembly.

Predicted Key HMBC Correlations
Proton(s)Correlating CarbonType of CouplingInsight Gained
H10 (t-Butyl)C9 (Quaternary)²JCHAssigns the quaternary carbon of the t-butyl group.
H10 (t-Butyl)C8 (Carbonyl)³JCHAssigns the Boc carbonyl carbon.
H7 (CH₂)C3, C5³JCHConfirms attachment of sidechain to C4.
H7 (CH₂)C4²JCHConfirms attachment of sidechain to C4.
H7 (CH₂)C8 (Carbonyl)³JCHConnects the sidechain to the Boc protecting group.
H2, H6C4³JCHConfirms piperidine ring connectivity.
H2, H6C8 (Carbonyl)³JCHConfirms the Boc group is on the piperidine nitrogen.
Experimental Protocol: HMBC
  • Setup: Use the same sample.

  • Load HMBC sequence: Load a standard gradient-selected HMBC experiment (e.g., hmbcetgpl3nd on Bruker systems).[11]

  • Set Parameters:

    • ¹³C Spectral Width (sw1): Set to cover the full expected range, including the carbonyl carbon (e.g., 0 to 160 ppm).

    • Long-Range Coupling Constant: Set for an average value of 8 Hz. Scientist's Note: Unlike ¹JCH, long-range couplings vary. 8 Hz is a robust compromise value for detecting typical ²JCH and ³JCH correlations.[9]

    • Number of Scans (ns): 8-16 per increment. HMBC is less sensitive than HSQC.[11]

    • Number of Increments (ni): 256-400 in the F1 dimension for good resolution.

    • Relaxation Delay (d1): 1.5-2.0 s.

  • Acquisition: Start the experiment. Typical acquisition time is 45 minutes to 2 hours.

  • Processing: Apply a sine-bell window function and perform a 2D Fourier transform. The data is typically processed in magnitude mode.[11]

Synthesis of Evidence: A Self-Validating Conclusion

No single 2D experiment provides the complete picture. The power of this multi-dimensional approach lies in the synthesis of all data points into a single, coherent structural proof.

  • Assign Protonated Fragments: The HSQC spectrum serves as the primary map, definitively linking each proton signal to its directly attached carbon (C2/6, C3/5, C4, C7, C10).

  • Connect the Dots with COSY: The COSY spectrum validates the HSQC assignments by showing the expected ³JHH couplings. A cross-peak between the protons assigned to C2 and C3 via HSQC confirms their adjacency, building the piperidine ring fragment by fragment.

  • Build the Full Skeleton with HMBC: The HMBC data provides the final, irrefutable links. The observation of a correlation from the H7 protons (assigned to C7 via HSQC) to the C3/5 and C4 carbons (also assigned via HSQC) unequivocally proves the aminomethyl group is attached at the C4 position. Similarly, correlations from the H10 t-butyl protons to a carbonyl signal around 155 ppm and a quaternary carbon around 80 ppm assign C8 and C9, completing the Boc group and the entire molecular structure.

This layered approach, where correlations from three independent experiments converge on a single structural solution, embodies a self-validating system that meets the highest standards of scientific and regulatory scrutiny. It removes all ambiguity left by 1D methods and provides complete, authoritative structural confirmation.

References

A Senior Application Scientist's Guide to Synthetic Alternatives for 4-(Boc-Aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4-(Boc-aminomethyl)piperidine scaffold is a cornerstone in the synthesis of complex molecules, prized for its rigid structure that can pre-organize a molecule for optimal interaction with its biological target.[1] This guide provides an in-depth technical comparison of the primary synthetic routes to this valuable building block and explores emerging alternatives, offering a pragmatic analysis of their respective strengths and weaknesses supported by experimental data.

The Strategic Importance of the Rigid Piperidine Core

The piperidine ring, a ubiquitous motif in medicinal chemistry, imparts a degree of conformational constraint that is highly advantageous in drug design.[2][3] Unlike flexible aliphatic or polyethylene glycol (PEG) linkers, the rigid piperidine scaffold can reduce the entropic penalty upon binding to a target, potentially enhancing the stability of the resulting complex.[4][5] This is particularly critical in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise spatial orientation of the warhead and ligase-binding elements is paramount for efficacy.[3][6] The tert-butoxycarbonyl (Boc) protecting group offers a stable handle for one of the amino groups, allowing for sequential and controlled conjugation, and is readily removed under acidic conditions.[1]

Comparative Analysis of Synthetic Routes to 4-(Boc-Aminomethyl)piperidine

The selection of a synthetic route is a critical decision driven by factors including yield, purity, cost, scalability, and safety. Here, we compare two prominent methods for the synthesis of 4-(Boc-aminomethyl)piperidine.

MetricRoute 1: Reductive AminationRoute 2: Direct Boc Protection
Starting Material 1-Boc-4-piperidone4-(Aminomethyl)piperidine
Key Reagents Ammonium acetate, Sodium triacetoxyborohydrideDi-tert-butyl dicarbonate (Boc)₂O or N-Boc-imidazole
Typical Yield ~70-85%~70%[4]
Purity Generally high after chromatographyHigh after chromatography
Cost-Effectiveness Potentially more cost-effective for large-scale synthesis due to cheaper starting materials.Can be more expensive due to the cost of 4-(aminomethyl)piperidine.
Safety Considerations Sodium triacetoxyborohydride is a moisture-sensitive irritant.[7](Boc)₂O is a lachrymator and should be handled in a well-ventilated fume hood.
Scalability Well-suited for large-scale production.Feasible for large-scale, but cost of starting material may be a factor.
Causality Behind Experimental Choices

Route 1: Reductive Amination is a one-pot procedure that leverages the reaction of a ketone (1-Boc-4-piperidone) with an amine source (ammonium acetate) to form an intermediate imine, which is then reduced in situ by a mild reducing agent.

  • Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its selectivity for imines over ketones and its mild, non-basic nature, which prevents side reactions. It is less moisture-sensitive than sodium cyanoborohydride.

  • Ammonium acetate serves as the ammonia source for the initial imine formation.

  • The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) , which are good solvents for the reactants and do not react with the reducing agent.

Route 2: Direct Boc Protection is a straightforward method that involves the selective protection of the primary amine of 4-(aminomethyl)piperidine.

  • Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for Boc protection. The reaction is typically carried out in the presence of a mild base like triethylamine or in a biphasic system with sodium hydroxide to neutralize the acidic byproduct.

  • N-Boc-imidazole can also be used and sometimes offers advantages in terms of ease of handling and work-up.[4]

  • The choice of solvent is flexible, with toluene , dichloromethane , or tetrahydrofuran (THF) being common options.

Synthetic Alternatives to 4-(Boc-Aminomethyl)piperidine

While 4-(Boc-aminomethyl)piperidine is a valuable building block, its regioisomer, 3-(Boc-aminomethyl)piperidine , and more structurally complex analogs like spirocyclic piperidines offer alternative geometries and properties that can be advantageous in specific applications.

3-(Boc-Aminomethyl)piperidine: A Regioisomeric Alternative

The 3-substituted piperidine scaffold is also a prominent feature in many biologically active compounds.[8] The synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives can be achieved from readily available chiral starting materials like L-glutamic acid.

Performance Comparison:

Feature4-(Boc-Aminomethyl)piperidine3-(Boc-Aminomethyl)piperidine
Geometry Linear extension from the piperidine ring.Angled extension from the piperidine ring.
Synthetic Access Reductive amination or direct protection.Multi-step synthesis from chiral pool precursors (e.g., L-glutamic acid).
Applications Widely used as a rigid linker in PROTACs and other bifunctional molecules.[3]Used in the synthesis of pharmaceuticals like alogliptin. Offers a different vector for substituent placement.

The choice between the 4- and 3-substituted isomers allows for fine-tuning of the spatial relationship between linked molecular fragments, which can be critical for optimizing biological activity.

Spirocyclic Piperidines: Introducing 3D Complexity

Spirocyclic piperidines are conformationally restricted scaffolds that offer a higher degree of three-dimensionality compared to their monocyclic counterparts.[9] This increased structural complexity can lead to improved binding affinity and selectivity for a biological target.[10]

Performance Comparison:

Feature4-(Boc-Aminomethyl)piperidineSpirocyclic Piperidine Derivatives
Conformational Rigidity HighVery High
Three-Dimensionality ModerateHigh
Synthetic Complexity Relatively straightforwardMore complex, often requiring multi-step syntheses.[11][12]
Applications General-purpose rigid linker.Used to create highly constrained linkers for applications requiring precise spatial positioning, such as potent σ receptor ligands.[10][11]

The synthesis of spirocyclic piperidines often involves more advanced synthetic strategies, but the potential benefits in terms of improved pharmacological properties can justify the additional effort.

Experimental Protocols

Protocol 1: Synthesis of 4-(Boc-Aminomethyl)piperidine via Reductive Amination

This protocol outlines the synthesis of 4-(Boc-aminomethyl)piperidine from 1-Boc-4-piperidone.

Materials:

  • 1-Boc-4-piperidone

  • Ammonium acetate

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture (e.g., 1:2) for elution

Procedure:

  • To a solution of 1-Boc-4-piperidone (1 equivalent) in DCE, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford 4-(Boc-aminomethyl)piperidine.

Protocol 2: Synthesis of 4-(Boc-Aminomethyl)piperidine via Direct Boc Protection

This protocol describes the synthesis of 4-(Boc-aminomethyl)piperidine from 4-(aminomethyl)piperidine.

Materials:

  • 4-(Aminomethyl)piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Toluene

  • Ethyl acetate/hexane mixture (e.g., 1:2) for elution

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-(aminomethyl)piperidine (1 equivalent) in toluene.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using an ethyl acetate/hexane gradient to yield 4-(Boc-aminomethyl)piperidine.[4]

Visualization of Synthetic Pathways and Decision-Making

Synthetic_Alternatives cluster_Target Target Molecule cluster_Routes Synthetic Routes cluster_Alternatives Synthetic Alternatives Target 4-(Boc-Aminomethyl)piperidine Application Applications in Drug Discovery (e.g., PROTACs, ADCs) Target->Application Rigid Linker ReductiveAmination Route 1: Reductive Amination (from 1-Boc-4-piperidone) ReductiveAmination->Target Yield: ~70-85% DirectProtection Route 2: Direct Boc Protection (from 4-Aminomethylpiperidine) DirectProtection->Target Yield: ~70% Regioisomer 3-(Boc-Aminomethyl)piperidine (Altered Geometry) Regioisomer->Application Altered Vector Spirocyclic Spirocyclic Piperidines (Increased 3D Complexity) Spirocyclic->Application Constrained Linker

Caption: Synthetic pathways to 4-(Boc-aminomethyl)piperidine and its alternatives.

Decision_Workflow Start Project Goal: Incorporate a Rigid Boc-Protected Piperidine Cost Is Cost a Major Constraint? Start->Cost Route1 Select Reductive Amination Cost->Route1 Yes Route2 Select Direct Protection Cost->Route2 No Geometry Is a Specific Vector/ 3D Geometry Required? Alt1 Consider 3-Substituted Isomer Geometry->Alt1 Yes (Vector) Alt2 Consider Spirocyclic Analog Geometry->Alt2 Yes (3D) Default Use 4-(Boc-Aminomethyl)piperidine Geometry->Default No Route1->Geometry Route2->Geometry

Caption: Decision workflow for selecting a synthetic strategy.

Conclusion

The choice of synthetic strategy for accessing 4-(Boc-aminomethyl)piperidine and its alternatives is a multifaceted decision that requires a careful balancing of cost, yield, safety, and the specific structural requirements of the target molecule. For routine access to the 4-substituted scaffold, reductive amination offers a robust and scalable solution. However, for applications demanding alternative geometries or enhanced conformational restriction, the exploration of regioisomers like 3-(Boc-aminomethyl)piperidine or more complex spirocyclic systems can provide significant advantages. This guide serves as a foundational resource for navigating these choices, empowering researchers to select the optimal building blocks for their drug discovery programs.

References

A Comparative Guide to the Synthesis of Tert-butyl (piperidin-4-ylmethyl)carbamate: An Evaluation of Three Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. Tert-butyl (piperidin-4-ylmethyl)carbamate, a valuable intermediate in the synthesis of a variety of pharmaceutical compounds, is no exception. This guide provides an in-depth, comparative analysis of three common synthetic routes to this versatile molecule, offering insights into the rationale behind experimental choices and providing the necessary data to select the most suitable method for your specific needs.

Introduction to this compound

This compound, also known as 4-(Boc-aminomethyl)piperidine, is a bifunctional molecule featuring a piperidine ring and a Boc-protected primary amine.[1][2] This structural motif is a common feature in a range of biologically active compounds, making its synthesis a critical step in many drug discovery programs. The choice of synthetic route can significantly impact the overall efficiency, cost, and scalability of a project. This guide will explore three distinct and validated synthetic pathways:

  • Route 1: Reductive Amination of N-Boc-4-piperidinone

  • Route 2: Direct Boc Protection of 4-(Aminomethyl)piperidine

  • Route 3: Reduction of 1-Boc-4-cyanopiperidine

We will delve into the experimental protocols for each route, compare their key performance indicators, and provide a comprehensive validation of the final product.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a multifactorial decision that balances yield, purity, cost of starting materials, reaction time, and safety considerations. The following table provides a quantitative comparison of the three synthetic routes discussed in this guide.

ParameterRoute 1: Reductive AminationRoute 2: Direct Boc ProtectionRoute 3: Reduction of a Nitrile
Starting Material N-Boc-4-piperidinone4-(Aminomethyl)piperidine1-Boc-4-cyanopiperidine
Key Transformations Imine formation and reductionN-acylationCatalytic hydrogenation
Typical Yield Good to ExcellentExcellentGood to Excellent
Purity HighHighHigh
Reaction Time 12-24 hours2-12 hours4-24 hours
Reagent Profile Utilizes a mild reducing agentStandard Boc-protection reagentsRequires a hydrogenation catalyst
Scalability Readily scalableReadily scalableScalable, requires specialized equipment

Experimental Protocols

A detailed, step-by-step methodology for each synthetic route is provided below. The causality behind key experimental choices is explained to provide a deeper understanding of the reaction mechanisms and potential pitfalls.

Route 1: Reductive Amination of N-Boc-4-piperidinone

This two-step method involves the initial reaction of a commercially available N-Boc protected piperidine-4-carboxaldehyde with an ammonia source, followed by in-situ reduction of the resulting imine.

Workflow Diagram:

Reductive_Amination start N-Boc-4-formylpiperidine intermediate Imine Intermediate (in situ) start->intermediate Imine Formation reagents Ammonium Acetate, Sodium Cyanoborohydride, Methanol product This compound intermediate->product Reduction workup Aqueous Workup & Purification product->workup

Caption: Reductive amination synthesis workflow.

Experimental Protocol:

  • Imine Formation: To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1 equivalent) in methanol, add ammonium acetate (10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The use of an excess of ammonium acetate drives the equilibrium towards the imine.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion over the aldehyde.[3][4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Quench the reaction by the addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route 2: Direct Boc Protection of 4-(Aminomethyl)piperidine

This is a straightforward, one-step synthesis involving the protection of the primary amine of commercially available 4-(aminomethyl)piperidine using di-tert-butyl dicarbonate (Boc₂O).

Workflow Diagram:

Boc_Protection start 4-(Aminomethyl)piperidine product This compound start->product N-acylation reagents Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) workup Aqueous Workup & Purification product->workup

Caption: Direct Boc protection synthesis workflow.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-(aminomethyl)piperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (1.1 equivalents), to neutralize any hydrochloride salt and to act as a proton scavenger.

  • Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent dropwise at 0 °C. The reaction is exothermic, and slow addition helps to control the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Route 3: Reduction of 1-Boc-4-cyanopiperidine

This route involves the catalytic hydrogenation of a nitrile group to a primary amine. The starting material, 1-Boc-4-cyanopiperidine, can be prepared from 4-cyanopiperidine.

Workflow Diagram:

Nitrile_Reduction start 1-Boc-4-cyanopiperidine product This compound start->product Catalytic Hydrogenation reagents H₂ gas, Catalyst (e.g., Raney Nickel or Pd/C), Solvent (e.g., Methanol or Ethanol) workup Filtration & Solvent Removal product->workup

References

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Tert-Butyl (Piperidin-4-ylmethyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Selectivity in Drug Discovery

The tert-butyl (piperidin-4-ylmethyl)carbamate scaffold is a cornerstone in modern medicinal chemistry. Its structural rigidity, synthetic tractability, and favorable physicochemical properties make it a privileged fragment in the design of novel therapeutics targeting a wide array of protein classes. The versatility of this scaffold, often modified through cross-coupling reactions to explore structure-activity relationships (SAR), is a double-edged sword.[1][2][3] While enabling rapid lead optimization, minor chemical modifications can inadvertently introduce affinities for unintended biological targets.

This phenomenon, known as cross-reactivity or off-target binding, is a principal cause of adverse drug reactions and a significant contributor to late-stage clinical trial failures.[4][5][6][7] A drug candidate that engages with unintended proteins can trigger unforeseen toxicity, reduce therapeutic efficacy, or lead to complex polypharmacology.[7] Therefore, a rigorous and systematic analysis of a compound's selectivity profile is not merely a regulatory checkbox but a foundational element of building a robust safety and efficacy case for any new chemical entity.

This guide provides an in-depth comparison of key methodologies for assessing the cross-reactivity of derivatives built upon the this compound core. We will move beyond simple protocol recitation to explain the causal logic behind experimental design, empowering researchers to build self-validating, reliable screening cascades. Our focus is on generating actionable data that informs confident decision-making in the progression of drug candidates from hit-to-lead to preclinical development.

Part 1: Strategic Framework for Cross-Reactivity Profiling

A successful selectivity profiling campaign is not a single experiment but a tiered, iterative process. The goal is to efficiently triage compounds, eliminating those with undesirable profiles early while gathering increasingly detailed information on promising candidates.

The Tiered Approach

The process begins with broad, high-throughput screening to identify potential liabilities, followed by more focused, lower-throughput assays to confirm and characterize those interactions.

G cluster_0 Early Stage (High-Throughput) cluster_1 Mid Stage (Orthogonal Confirmation) cluster_2 Late Stage (Functional Relevance) broad_panel Broad Panel Screening (e.g., Radioligand Binding Panel) ortho_confirm Orthogonal Confirmatory Assays (e.g., Label-Free, SPR) broad_panel->ortho_confirm Flagged Off-Targets hit_id Initial Hit Identification (Primary Target Potency) hit_id->broad_panel Submit Hits dose_response Dose-Response Curves (IC50/Ki Determination) ortho_confirm->dose_response functional_assays Cell-Based Functional Assays (Agonism/Antagonism) dose_response->functional_assays Confirmed Binders lead_opt Lead Optimization (Selectivity-Driven SAR) functional_assays->lead_opt Characterized Leads

Caption: Tiered workflow for cross-reactivity analysis.

Selecting the Right Off-Target Panel

The choice of off-targets is critical. A panel should be rationally designed based on:

  • Structural Homology: Proteins with binding sites structurally similar to the primary target.

  • Known Liabilities: Targets commonly associated with adverse effects (e.g., hERG, CYPs, various GPCRs).

  • Scaffold-Specific History: Known off-targets for the piperidine or carbamate chemotypes.

  • Unbiased Approaches: For novel scaffolds, broad, unbiased techniques like chemoproteomics can reveal unexpected interactions.[8][9]

Part 2: Comparative Analysis of Core Methodologies

No single technology can provide a complete picture of a compound's selectivity. Each has unique strengths and weaknesses. The power of a robust analysis lies in the thoughtful integration of orthogonal methods.

Methodology Principle Key Advantages Potential Limitations Typical Output
Radioligand Binding Assay (RBA) Competitive displacement of a radiolabeled ligand from a receptor.[10][11][12]High throughput, gold standard for affinity, sensitive.[12]Requires radioactivity, provides affinity data only (not function), potential for artifacts.IC50, Ki
Surface Plasmon Resonance (SPR) Label-free detection of mass changes on a sensor surface as molecules bind.[13][14]Real-time kinetics (kon, koff), label-free, measures direct binding.[13][15]Requires specialized equipment, protein immobilization can be challenging, lower throughput than RBA.[16]KD, kon, koff
Cell-Based Functional Assays Measure the physiological consequence of target engagement in a living cell.[17][18]High physiological relevance, distinguishes agonists from antagonists.[18][19]More complex, lower throughput, susceptible to cytotoxicity and other cellular artifacts.[19]EC50, % Activation/Inhibition
Thermal Shift Assay (e.g., CETSA®) Ligand binding stabilizes a protein, increasing its melting temperature.[8][9]Unbiased and applicable in cell lysates/intact cells, no labels required.[8]Indirect measure of binding, throughput can be limited, may not detect all binding events.ΔTm
Illustrative Data: Profiling Hypothetical Derivatives

To illustrate the application of these methods, consider three hypothetical derivatives of our core scaffold, designed to target a novel kinase, "Target Kinase A."

Compound Primary Target Target Kinase A (Ki, nM)Off-Target 1 Related Kinase B (Ki, nM)Off-Target 2 Unrelated GPCR X (Ki, nM)Selectivity Ratio (Ki Off-Target / Ki On-Target)
Parent Scaffold 5501,200>10,000Kinase B: 2.2x
Derivative 1 25 1,500>10,000Kinase B: 60x
Derivative 2 5 15 >10,000Kinase B: 3x
Derivative 3 40>10,00095 GPCR X: 2.4x

Data Interpretation:

  • Derivative 1: Represents a successful optimization. Potency against the primary target was significantly improved while maintaining an excellent selectivity window against the closely related Kinase B.

  • Derivative 2: A classic example of a potent but non-selective compound. While it is the most potent derivative against Target Kinase A, its high affinity for Kinase B makes it a poor candidate for progression.

  • Derivative 3: Highlights an unexpected liability. While selectivity against Kinase B was achieved, a new, potent off-target activity against GPCR X was introduced. This underscores the necessity of screening against diverse protein families, not just those related to the primary target.

Part 3: Experimental Protocols & Self-Validation

The trustworthiness of cross-reactivity data hinges on meticulous experimental design, including appropriate controls that validate the results of each run.

Protocol: Competitive Radioligand Binding Assay (Filtration Format)

This protocol is designed to determine the binding affinity (Ki) of a test compound for a target receptor.

Objective: To measure the concentration-dependent displacement of a specific radioligand from its receptor by a test compound.

Core Principle: The assay quantifies the ability of an unlabeled test compound to compete with a fixed concentration of a high-affinity radiolabeled ligand for binding to a target.[20] The amount of bound radioactivity is inversely proportional to the test compound's affinity for the receptor.

G cluster_0 Assay Well Components cluster_1 Binding Competition Receptor Receptor (Membrane Prep) Binding_Site Binding Site Radioligand Radioligand (*) Radioligand->Binding_Site Binds Test_Compound Test Compound Test_Compound->Binding_Site Competes

Caption: Principle of Competitive Binding.

Materials:

  • Receptor Source: Cell membranes expressing the target of interest.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target.

  • Test Compounds: Derivatives 1, 2, and 3, dissolved in DMSO.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well Filter Plates: Glass fiber filters that trap membranes.

  • Scintillation Fluid & Microplate Scintillation Counter.

Methodology:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of the test compounds in assay buffer.

    • Rationale: A wide concentration range is essential to accurately define the top and bottom plateaus of the inhibition curve for robust IC50 calculation.

  • Assay Controls (Self-Validation): On each plate, include wells for:

    • Total Binding: Contains only receptor, buffer, and radioligand. Represents 100% binding.

    • Non-Specific Binding (NSB): Contains receptor, radioligand, and a saturating concentration of a known, unlabeled ligand. This defines the signal background (binding to the filter and non-saturable sites), which must be subtracted from all other wells.

    • Vehicle Control: Contains receptor, radioligand, and the same concentration of DMSO as the test compound wells.

  • Reagent Addition: To the appropriate wells of the 96-well plate, add:

    • Assay Buffer

    • Test compound dilution or control compound

    • Radioligand (at a fixed concentration, typically at or below its Kd)

    • Receptor membrane suspension (added last to initiate the reaction)

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 25°C).

    • Rationale: Incubation time and temperature must be optimized to ensure the binding reaction has reached equilibrium.[10] This is a critical parameter for assay validity.

  • Filtration: Rapidly filter the plate contents through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Immediately wash the filters 3-5 times with ice-cold wash buffer to remove any unbound radioligand.

    • Rationale: Washing must be rapid and cold to prevent dissociation of the radioligand from the receptor during the wash step.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the average NSB counts from all other wells.

    • Normalize the data relative to the Total Binding (100%) and NSB (0%) controls.

    • Plot the normalized % inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol is designed to provide orthogonal confirmation of binding and to characterize the kinetics of the interaction.

Objective: To measure the real-time association (kon) and dissociation (koff) rates of a test compound binding to an immobilized target protein.

Materials:

  • SPR Instrument (e.g., Biacore™).

  • Sensor Chip (e.g., CM5 chip for amine coupling).

  • Purified Target Protein (e.g., Target Kinase A).

  • Immobilization Buffers and Reagents (EDC/NHS, ethanolamine).

  • Running Buffer: e.g., HBS-EP+.

  • Test Compounds: Dissolved in running buffer with matched DMSO concentration.

Methodology:

  • Target Immobilization: Covalently couple the purified target protein to the sensor chip surface using standard amine coupling chemistry. A reference channel should be prepared by performing the activation and blocking steps without protein.

    • Rationale: The reference channel is crucial for subtracting bulk refractive index changes and non-specific binding, ensuring the measured signal is from the specific interaction.

  • Assay Development: Inject a range of compound concentrations to determine the optimal range for kinetic analysis and to confirm binding activity.

  • Kinetic Analysis (Multi-Cycle Kinetics):

    • Association: Inject a single concentration of the test compound over the target and reference surfaces for a defined period (e.g., 120 seconds) to monitor the binding phase.

    • Dissociation: Replace the compound solution with running buffer and monitor the signal decrease for a defined period (e.g., 300 seconds).

    • Regeneration: Inject a harsh solution (e.g., low pH glycine) to remove all bound compound and prepare the surface for the next cycle. This step must be optimized to ensure complete removal without damaging the immobilized protein.

    • Repeat: Repeat the cycle with a range of compound concentrations (typically 5-7 concentrations) and a buffer-only (zero concentration) injection for double-referencing.

  • Data Analysis:

    • Reference Subtraction: Subtract the signal from the reference channel from the active channel signal for each injection.

    • Buffer Subtraction: Subtract the signal from the buffer-only injection from the referenced sensorgrams.

    • Kinetic Fitting: Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to derive the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

Conclusion: An Integrated Approach to De-Risking Discovery

The systematic evaluation of cross-reactivity is a non-negotiable activity in modern drug discovery. Relying on a single assay or a limited panel of off-targets invites late-stage failure. As demonstrated, derivatives of a common scaffold like this compound can exhibit vastly different selectivity profiles.

A successful strategy integrates high-throughput binding assays for broad screening, label-free biophysical methods like SPR for orthogonal confirmation and kinetic characterization, and cell-based functional assays to understand the physiological consequences of any interaction.[21][22] This multi-faceted approach, grounded in robust, self-validating protocols, provides the comprehensive dataset needed to confidently select and optimize drug candidates with the highest probability of success. By embracing selectivity as a primary endpoint in optimization, research teams can mitigate risk, reduce attrition, and ultimately accelerate the delivery of safer, more effective medicines.

References

Safety Operating Guide

Navigating the Disposal of Tert-butyl (piperidin-4-ylmethyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl (piperidin-4-ylmethyl)carbamate (CAS No. 135632-53-0), a common building block in pharmaceutical research. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the protection of our environment, while adhering to stringent regulatory standards.

Foundational Principles: Hazard Assessment and Regulatory Context

Proper disposal begins with a thorough understanding of the compound's intrinsic hazards and the regulations governing chemical waste. This foundational knowledge informs every subsequent step of the disposal process.

Hazard Profile of this compound

This compound is classified as an irritant.[1][2] According to available Safety Data Sheets (SDS), it is known to cause skin irritation and serious eye irritation.[2][3][4] Some sources also indicate it may cause respiratory irritation.[2][4][5][6] While comprehensive toxicological data may be limited, the known hazards necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

Key Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[4]

The Regulatory Framework: Understanding RCRA

The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7][8] RCRA provides a "cradle-to-grave" framework for managing hazardous waste, from its generation to its final disposal.[7][8][9] For laboratory purposes, it is crucial to determine if a chemical waste is classified as "hazardous" under RCRA, as this dictates the stringent handling, storage, and disposal requirements that must be followed.[10][11]

A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[10][11] Based on the available data for this compound, it is not a listed hazardous waste. Its flash point of 138.873 °C indicates it does not meet the criteria for ignitability.[1] It is not known to be corrosive or reactive. Therefore, its classification as hazardous would primarily depend on the toxicity characteristic, which is determined by specific testing. However, as a best practice in a laboratory setting, all chemical wastes that are not definitively non-hazardous should be managed as hazardous waste.[10]

Operational Plan: From Benchtop to Final Disposal

This section outlines the procedural steps for the safe handling and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[5]

  • Body Protection: A lab coat is required.

Segregation and Collection of Waste

Proper segregation is a cornerstone of safe laboratory practice and regulatory compliance.[11]

Step 1: Designate a Waste Container

  • Use a dedicated, properly labeled hazardous waste container for collecting all waste containing this compound.

  • The container must be made of a material compatible with the chemical and any solvents used. A high-density polyethylene (HDPE) container is a suitable choice.

  • The container must have a secure, leak-proof cap.[10]

Step 2: Label the Waste Container

  • The label must clearly state "Hazardous Waste."

  • List all chemical constituents of the waste, including this compound and any solvents or other reagents.

  • Indicate the approximate percentage of each component.

  • Include the hazard characteristics (e.g., "Irritant").

Step 3: Collect the Waste

  • Collect all forms of waste containing the target compound:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated materials such as pipette tips, weigh boats, and gloves. Solid waste should be collected in a separate, clearly labeled container from liquid waste.

Important Note: Never mix incompatible waste streams. While this compound is not known for high reactivity, it is a critical general rule of chemical waste management.

Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste typically have a designated Satellite Accumulation Area (SAA). This is an area at or near the point of generation where waste is temporarily stored before being moved to a central accumulation area.

  • Location: The SAA must be under the control of the operator of the process generating the waste.

  • Container Management: Waste containers in the SAA must be kept closed at all times except when adding waste.[10][12] This is a common point of regulatory violation.

  • Volume Limits: An SAA can accumulate up to 55 gallons of non-acute hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Waste_Gen Waste Generation (Unused chemical, solutions, contaminated items) PPE->Waste_Gen Designate_Container Designate & Label Hazardous Waste Container Waste_Gen->Designate_Container Segregate Segregate Solid & Liquid Waste Designate_Container->Segregate Collect Collect Waste in Appropriate Container Segregate->Collect SAA_Storage Store in Satellite Accumulation Area (SAA) Collect->SAA_Storage Keep_Closed Keep Container Closed SAA_Storage->Keep_Closed EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) SAA_Storage->EHS_Pickup Transport Transport to Central Accumulation Area EHS_Pickup->Transport Final_Disposal Disposal by Licensed Waste Management Vendor Transport->Final_Disposal

Caption: Disposal decision and action workflow.

Final Disposal Procedures

The final step is to transfer the waste to your institution's Environmental Health & Safety (EHS) department or equivalent.

Step 1: Request a Pickup

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online portal.

  • Ensure all container labels are accurate and complete before the scheduled pickup.

Step 2: Transfer of Custody

  • Your EHS department will transport the waste from the SAA to a central accumulation area.

  • From there, it will be manifested and transported off-site by a licensed hazardous waste disposal company for final treatment, which is typically incineration for organic chemical waste.[6]

Data Summary and Quick Reference

For ease of reference, the key properties and classifications of this compound are summarized below.

PropertyValueSource
CAS Number 135632-53-0[3]
Molecular Formula C11H22N2O2[3]
Molecular Weight 214.30 g/mol [3]
Appearance White to yellow solid or semi-solid[13]
Boiling Point 306.014 °C at 760 mmHg[1]
Flash Point 138.873 °C[1]
GHS Hazard Class Skin Irritant, Eye Irritant[3]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By understanding the hazards, adhering to the regulatory framework, and implementing a robust operational plan, researchers can confidently manage this chemical waste stream from cradle to grave. This guide provides the necessary framework, but it is incumbent upon each researcher to be familiar with their institution-specific procedures and to consult their EHS department for any questions.

References

A Researcher's Guide to the Safe Handling of Tert-butyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Among these, Tert-butyl (piperidin-4-ylmethyl)carbamate, a key building block in synthetic chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for its safe use, from initial risk assessment to final disposal, grounded in established safety protocols and practical, field-tested experience.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a carbamate ester derivative. While comprehensive toxicological data may be limited as with many research chemicals, the available safety data sheets (SDS) for this and structurally related compounds indicate several potential hazards that must be addressed through a thorough risk assessment before any handling.

The primary hazards identified are:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3]

A crucial aspect of the initial risk assessment is to consider the scale of the experiment. Handling milligrams on a lab bench will have a different risk profile than handling multi-gram quantities, which may necessitate more stringent engineering controls.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is through robust engineering controls. All work with this compound should be conducted in a well-ventilated area.[1]

  • Chemical Fume Hood: For all procedures involving the transfer of the solid or the use of solutions containing the compound, a certified chemical fume hood is mandatory. This is critical to prevent the inhalation of any dust particles or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain low airborne concentrations of any chemical vapors.[1]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE): A Necessary Barrier

Where engineering controls cannot eliminate all risks, Personal Protective Equipment (PPE) provides an essential barrier. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

To prevent skin contact, protective gloves are mandatory.[1][4] Nitrile gloves are a common and effective choice for incidental contact with many chemicals. However, it is crucial to consult the glove manufacturer's chemical resistance data, as breakthrough times can vary significantly.[5][6]

Glove MaterialRecommendation for Incidental ContactKey Considerations
Nitrile Rubber RecommendedGood general chemical resistance. Inspect gloves for any signs of degradation or puncture before and during use.[7]
Latex Not RecommendedWhile offering dexterity, latex gloves provide poor protection against many organic chemicals and can cause allergic reactions.[7]

Protocol for Glove Use:

  • Inspection: Before each use, visually inspect gloves for any tears, pinholes, or signs of degradation.

  • Donning: Don gloves over clean, dry hands.

  • Doffing: To prevent contamination, use a proper glove removal technique (without touching the outer surface of the glove with bare hands).

  • Disposal: Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.[8]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]

To protect against splashes and dust, appropriate eye and face protection is essential.[1][4]

  • Safety Glasses with Side Shields: These are the minimum requirement and must conform to EN166 (EU) or ANSI Z87.1 (US) standards.

  • Goggles: For procedures with a higher risk of splashing, chemical splash goggles offer more complete protection.

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety glasses or goggles.

A laboratory coat or gown should be worn to protect personal clothing and minimize skin exposure.[1] For procedures with a higher risk of splashes, a chemically resistant apron may be necessary.

In most instances, handling this compound within a properly functioning chemical fume hood will provide adequate respiratory protection. However, if a fume hood is not available or in the event of a large spill, respiratory protection may be required.[4] A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][9] All personnel required to wear respirators must be properly fit-tested and trained in their use.

Decision Workflow for PPE Selection

PPE_Selection cluster_assessment Initial Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) Selection cluster_action Action start Start: Handling Tert-butyl (piperidin-4-ylmethyl)carbamate procedure Evaluate Experimental Procedure (Scale, duration, physical form) start->procedure fume_hood Is a certified chemical fume hood available and in use? procedure->fume_hood ventilation Is the general lab ventilation adequate? fume_hood->ventilation Yes respiratory_protection Respiratory Protection: - Required for large spills or inadequate ventilation - NIOSH-approved respirator fume_hood->respiratory_protection No eye_protection Eye Protection: - Safety glasses with side shields (minimum) - Goggles for splash risk ventilation->eye_protection Yes stop STOP! Consult EHS ventilation->stop No hand_protection Hand Protection: - Nitrile gloves (inspect regularly) - Check manufacturer's compatibility data eye_protection->hand_protection body_protection Body Protection: - Lab coat or gown hand_protection->body_protection proceed Proceed with Experiment body_protection->proceed respiratory_protection->stop

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.

  • Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[1] When not in use, keep containers tightly closed.[1][4]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][10] Keep containers tightly sealed to prevent moisture absorption.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is critical.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][4][11]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[1][4][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][4][11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][12]

  • Small Spills: In a well-ventilated area and while wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4]

  • Large Spills: Evacuate the area. Prevent the spill from entering drains.[1][4] Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Procedures: Dispose of all chemical waste in accordance with local, state, and federal regulations.[4][13] Do not dispose of it down the drain.[13] Consult with your institution's EHS department for specific guidance on waste disposal procedures.

Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal solid_waste Solid Waste (Unused chemical, contaminated labware) waste_container Designated, Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste Liquid Waste (Reaction mixtures, solutions) liquid_waste->waste_container ppe_waste Contaminated PPE (Gloves, bench paper) ppe_waste->waste_container ehs_consult Consult Institutional EHS Guidelines waste_container->ehs_consult licensed_disposal Arrange for Pickup by Licensed Waste Disposal Service ehs_consult->licensed_disposal

Caption: Workflow for the proper disposal of chemical waste.

By integrating these safety protocols into your daily laboratory practices, you can confidently handle this compound, ensuring a safe research environment for yourself and your colleagues while advancing the frontiers of scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.